6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIWAJUVNFNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-29-8 | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 6-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Development
In the landscape of modern medicinal chemistry, the bicyclo[2.2.1]heptane (or norbornane) scaffold is a privileged structure. Its rigid, three-dimensional framework offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. The introduction of functional groups, such as an amino and a hydroxyl group, to this scaffold, as seen in 6-aminobicyclo[2.2.1]heptan-2-ol, opens up a vast chemical space for creating molecules with specific biological activities. The hydrochloride salt of this amino alcohol is of particular interest as it often improves the compound's stability and aqueous solubility, crucial attributes for a viable drug candidate.
This guide provides a comprehensive overview of the core physicochemical properties of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. Recognizing that this compound and its stereoisomers may be novel entities in many research pipelines, this document is structured not merely as a data sheet, but as a practical guide for the research scientist. It delves into the "why" and "how" of physicochemical characterization, offering not just what is known, but also detailed, field-proven methodologies for determining these critical parameters. The integrity of any research and development program hinges on the quality of its foundational data; this guide is intended to ensure that the characterization of this promising molecule is both thorough and robust.
Molecular Identity and Structural Elucidation
The initial step in the characterization of any compound is to confirm its identity and structure. This compound is a bicyclic amino alcohol salt with the potential for significant stereoisomerism, which can profoundly impact its biological activity and physical properties.
Chemical Structure and Basic Properties
The fundamental properties of this compound are summarized in the table below. It is crucial to note the existence of multiple stereoisomers, each with a unique CAS number. The specific stereochemistry of the material under investigation must be confirmed and documented.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Canonical SMILES | C1C2CC(C1C2N)O.Cl | |
| InChIKey | FRJIWAJUVNFNCT-UHFFFAOYSA-N | [1] |
| CAS Numbers | 2408937-20-0 ((1RS,2RS&,4SR,6SR&)-isomer), 1818847-29-8 (isomer unspecified) | [1][2] |
Stereoisomerism: A Critical Consideration
The rigid bicyclo[2.2.1]heptane ring system gives rise to multiple chiral centers in 6-aminobicyclo[2.2.1]heptan-2-ol. The relative positions of the amino and hydroxyl groups can be either exo or endo, and each of these diastereomers can exist as a pair of enantiomers.
The synthesis of bicyclo[2.2.1]heptane derivatives often proceeds via Diels-Alder reactions, which can lead to specific stereochemical outcomes.[3] Subsequent functional group manipulations determine the final stereochemistry of the amino and hydroxyl groups. It is imperative to employ analytical techniques capable of distinguishing between these isomers, such as chiral chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents.
Experimental Determination of Key Physicochemical Properties
Melting Point
The melting point is a fundamental indicator of purity. For a hydrochloride salt, which can be hygroscopic, care must be taken to ensure the sample is anhydrous.
Protocol for Melting Point Determination (USP <741>): [4]
-
Sample Preparation: Dry the sample of this compound under vacuum at a temperature below its decomposition point to remove any residual moisture. Grind the dried sample to a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement:
-
Use a calibrated digital melting point apparatus.
-
Set the starting temperature to 10-15 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid scan can be performed.
-
Heat at a rate of 1 °C/min.
-
Record the temperature at which the substance begins to collapse (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.
-
-
Reporting: Report the melting range. For a pure, crystalline compound, this range should be narrow (typically < 2 °C).
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like an amine hydrochloride, solubility is pH-dependent.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method, based on USP <1236>): [3][5]
-
Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for the solid to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
It is important to analyze the solid residue after the experiment (e.g., by PXRD) to ensure that the compound has not converted to a different solid form during the measurement.[6]
Dissociation Constant (pKa)
The pKa value governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For this compound, the pKa of the protonated amine is the key parameter.
Protocol for pKa Determination by Potentiometric Titration: [7][8][9]
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low. A typical concentration is around 1 mM.[9]
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[7]
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
For the hydrochloride salt, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. This can be more accurately determined from the first or second derivative of the titration curve.
-
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the bicyclic system. The bridgehead protons and the protons on the carbons bearing the amino and hydroxyl groups will have distinct chemical shifts and coupling patterns that can help elucidate the exo/endo stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms of the bicyclo[2.2.1]heptane core. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms will be particularly informative. For related bicyclo[2.2.1]heptane derivatives, specific chemical shifts have been reported, which can serve as a reference.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-3550 | O-H stretch (hydrogen-bonded) | Strong, broad |
| 2800-3000 | N-H stretch (amine salt) | Strong, broad |
| 2840-3000 | C-H stretch (alkane) | Medium |
| 1500-1600 | N-H bend (primary amine salt) | Medium |
| 1000-1200 | C-O stretch (secondary alcohol) | Strong |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to C₇H₁₄NO⁺. The mass of the parent alcohol, bicyclo[2.2.1]heptan-2-ol, is 112.17 g/mol .[14]
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[1] This technique provides the precise spatial arrangement of all atoms in the crystal lattice, confirming the connectivity and the relative and absolute stereochemistry.
Stability Assessment
The chemical stability of a drug substance is a critical parameter that affects its shelf-life and safety. A stability-indicating method is an analytical procedure that can distinguish the intact drug from its degradation products.
Protocol for a Forced Degradation Study: [15][16]
-
Stress Conditions: Subject the compound to various stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80 °C).
-
Photolytic: Exposure to UV light.
-
-
Method Development: Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all the degradation products formed under the various stress conditions. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
This stability-indicating method can then be used for long-term stability studies under ICH-defined storage conditions.
Conclusion
The thorough physicochemical characterization of this compound is a prerequisite for its successful development as a potential therapeutic agent. While publicly available data on this specific molecule is sparse, this guide provides a robust framework for its comprehensive evaluation. By following the detailed protocols for determining melting point, solubility, and pKa, and by employing a suite of spectroscopic and analytical techniques, researchers can build a solid foundation of data. This, in turn, will enable informed decisions in formulation development, pharmacokinetic studies, and ultimately, the advancement of new and effective medicines based on the promising bicyclo[2.2.1]heptane scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. biorelevant.com [biorelevant.com]
- 4. thinksrs.com [thinksrs.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization [mdpi.com]
- 13. instanano.com [instanano.com]
- 14. Bicyclo[2.2.1]heptan-2-ol, endo- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Abstract
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups.[1] This constrained geometry is highly desirable for designing potent and selective ligands, enzyme inhibitors, and other therapeutic agents.[1][2] Within this class, this compound represents a particularly valuable bifunctional building block, integrating both an amino and a hydroxyl group on a rigid framework. Its stereochemical complexity, particularly the endo and exo orientations of its substituents, profoundly influences its reactivity and biological interactions, making stereocontrolled synthesis and rigorous characterization paramount.[3][4][5] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the analytical methodologies required for its definitive characterization, aimed at researchers and professionals in drug development.
Strategic Synthesis Pathway
The synthesis of a substituted bicyclo[2.2.1]heptane derivative is most effectively initiated through a Diels-Alder reaction, which efficiently constructs the core bicyclic system. Subsequent functional group interconversions are then planned to install the desired amino and hydroxyl moieties with appropriate stereochemical control. The following pathway represents a logical and field-proven approach.
Retrosynthetic Analysis & Rationale
Our strategy hinges on the conversion of a readily available bicyclic carboxylic acid into the target amino alcohol. The Hofmann rearrangement is selected as the key transformation for installing the amine. This reaction is advantageous as it converts a primary amide into a primary amine with the loss of one carbon atom, providing a direct route from the C3 carboxyl group of the precursor to the C3 amine in the product (renumbered to C6 in the final structure).[6][7][8] The hydroxyl group is introduced via hydroboration-oxidation of the alkene, a reliable method for the anti-Markovnikov hydration that typically yields the thermodynamically favored exo-alcohol.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Diels-Alder Cycloaddition to form endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
The foundational bicyclic structure is assembled via the [4+2] cycloaddition of cyclopentadiene and acrylic acid. This reaction proceeds readily and demonstrates high endo selectivity due to stabilizing secondary orbital interactions in the transition state.[3][4]
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer via distillation. Keep the monomer chilled on ice.
-
In a round-bottom flask equipped with a stir bar, dissolve acrylic acid (1.0 equivalent) in a minimal amount of a suitable solvent like toluene or perform the reaction neat.
-
Cool the acrylic acid solution to 0 °C and add the freshly distilled cyclopentadiene (1.1 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude product, primarily the endo isomer, can often be used directly in the next step or purified by recrystallization or column chromatography.
Step 2: Conversion to endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
The carboxylic acid is converted to the primary amide, the necessary precursor for the Hofmann rearrangement.
-
In a fume hood, suspend the carboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂, ~2.0 equivalents) and add a catalytic amount of DMF.
-
Gently reflux the mixture for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude acyl chloride.
-
Carefully add the crude acyl chloride dropwise to a chilled (~0 °C), concentrated solution of aqueous ammonium hydroxide (~5.0 equivalents), stirring vigorously.
-
A white precipitate of the amide will form. Continue stirring for 1 hour as the mixture warms to room temperature.
-
Collect the solid amide by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 3: Hofmann Rearrangement to endo-Bicyclo[2.2.1]hept-5-en-2-amine
This key step transforms the amide into the amine with one fewer carbon atom.[7]
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.0 equivalent) to a chilled, stirred solution of sodium hydroxide (NaOH, ~4.0 equivalents) in water.
-
To this cold NaOBr solution, add the primary amide (1.0 equivalent) in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for approximately 1 hour.
-
Cool the mixture to room temperature and extract the product amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude amine.
Step 4: Hydroboration-Oxidation to yield 6-aminobicyclo[2.2.1]heptan-2-ol
This step installs the hydroxyl group with exo stereoselectivity. The amine functionality should be protected to prevent interference with the borane reagent.
-
Protection (Optional but Recommended): Dissolve the amine from the previous step in THF and treat with di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine. Stir at room temperature until the amine is fully converted to the Boc-protected carbamate.
-
Hydroboration: To a solution of the (protected) amine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF, ~1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Deprotection and Hydrochloride Salt Formation
The final step is the removal of the protecting group (if used) and conversion to the stable hydrochloride salt.
-
Dissolve the crude amino alcohol in a suitable solvent such as methanol or 1,4-dioxane.
-
Add an excess of hydrochloric acid (either as a concentrated aqueous solution or a solution in dioxane).
-
Stir the mixture at room temperature for 1-3 hours to ensure complete deprotection and salt formation.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) to yield pure this compound.[9][10][11]
Synthetic Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 5. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1818847-29-8 | this compound - Capot Chemical [capotchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound | 1818847-29-8 [sigmaaldrich.com]
stereochemistry of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride isomers
An In-depth Technical Guide to the Stereochemistry of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride Isomers
Executive Summary
The bicyclo[2.2.1]heptane framework is a conformationally restricted scaffold of significant interest in medicinal chemistry, enabling the precise spatial orientation of pharmacophoric elements. The introduction of amino and hydroxyl functionalities at the C2 and C6 positions creates a complex set of stereoisomers, each with a unique three-dimensional architecture. The biological activity of these molecules is intrinsically tied to their stereochemistry; different isomers can exhibit dramatically different pharmacological and toxicological profiles.[1] This guide provides a comprehensive technical overview for the synthesis, separation, and definitive stereochemical characterization of the this compound isomers, tailored for researchers and professionals in drug development. We will explore the causality behind key experimental choices, present detailed analytical protocols, and emphasize the critical link between structure and function.
The Bicyclo[2.2.1]heptane System: A Foundation of Rigidity and Complexity
The norbornane skeleton, the structural core of 6-aminobicyclo[2.2.1]heptan-2-ol, is a bridged bicyclic system renowned for its rigidity.[2] This structural constraint is a powerful tool in rational drug design, as it minimizes the entropic penalty of binding to a biological target. However, this rigidity also gives rise to distinct stereoisomeric possibilities.
Substituents on the six-membered rings can be oriented either exo (syn to the one-carbon ethano bridge) or endo (anti to the one-carbon ethano bridge). With substituents at C2 and C6, we must also consider their relative orientation:
-
cis : Both substituents are on the same face of the main six-membered ring.
-
trans : The substituents are on opposite faces of the main six-membered ring.
This leads to four possible diastereomeric scaffolds, each existing as a pair of enantiomers:
-
cis-endo,endo
-
cis-exo,exo
-
trans-endo,exo
-
trans-exo,endo (Note: this is the same diastereomer as trans-endo,exo, just viewed from a different perspective)
The hydrochloride salt form is typically employed to enhance the aqueous solubility and crystalline nature of these basic compounds, facilitating handling and formulation. The absolute and relative configuration of the amino and hydroxyl groups is a critical determinant of a molecule's ability to engage in specific hydrogen bonding, ionic, and van der Waals interactions within a receptor or enzyme active site.
Stereoselective Synthesis: Controlling the 3D Architecture
Achieving a specific stereoisomer of 6-aminobicyclo[2.2.1]heptan-2-ol requires a carefully planned synthetic sequence where each step proceeds with a predictable and high degree of stereocontrol.
A common strategy begins with the Diels-Alder reaction of cyclopentadiene with a suitable dienophile to construct the bicyclic core. Subsequent functionalization steps are then used to install the amino and hydroxyl groups with the desired stereochemistry. For example, the hydroboration-oxidation of a bicyclo[2.2.1]heptene precursor typically results in the exo-alcohol due to the steric hindrance of the bicyclic framework directing the incoming reagent to the less hindered face.[3]
The synthesis of nitrobicyclo[2.2.1]heptan-2-ols, which are precursors to the target amino alcohols, has been achieved through the Diels-Alder reaction followed by hydroboration-oxidation, yielding separable mixtures of isomers.[3] The subsequent reduction of the nitro group to an amine provides a pathway to the desired products. The choice of reducing agent and protecting groups throughout the synthesis is critical to avoid side reactions and maintain stereochemical integrity.
Isomer Separation: The Power of Chiral Chromatography
Even with highly stereoselective syntheses, the final product may contain mixtures of diastereomers or enantiomers that require purification. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for this purpose.[4][5]
The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the analyte isomers and the chiral selector immobilized on the stationary phase.[5] These complexes have different association/dissociation kinetics and binding energies, resulting in different retention times and enabling separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile for separating a wide range of chiral compounds, including amino alcohols.[4]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1) under normal phase conditions.
-
Mobile Phase Composition:
-
Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v).
-
To improve peak shape for the basic amine, add a small amount of an amine additive, such as 0.1% diethylamine (DEA) or 0.1% butylamine, to the mobile phase.
-
-
Initial Gradient Run: Perform a gradient run from 99:1 to 50:50 Hexane/Isopropanol (with additive) over 20 minutes to determine the approximate solvent strength required to elute all isomers.
-
Isocratic Optimization: Based on the gradient run, develop an isocratic method. Adjust the ratio of hexane to isopropanol to achieve a resolution (Rs) > 1.5 between all pairs of isomers. A lower percentage of isopropanol will generally increase retention and may improve resolution.
-
System Validation: The protocol is self-validating through the inclusion of a system suitability check. Before running samples, inject a standard mixture and verify that the resolution between critical pairs meets the predefined criterion (Rs > 1.5) and that peak tailing is within acceptable limits (e.g., Tailing Factor < 1.8).
-
Data Acquisition: Inject the sample mixture and record the chromatogram, monitoring at a low UV wavelength (e.g., 210 nm) where the analytes have some absorbance.
Data Presentation: Representative Chiral HPLC Separation Data
| Stereoisomer Configuration | Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| cis-exo,exo | 12.5 | - |
| cis-endo,endo | 14.8 | 2.8 |
| trans-exo,endo | 16.2 | 1.9 |
| Enantiomer of trans-exo,endo | 18.5 | 2.5 |
Note: This data is illustrative. Actual results will depend on the specific CSP and mobile phase conditions.
Definitive Stereochemical Characterization via NMR Spectroscopy
Once isomers are isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating their relative stereochemistry in solution.[6] The rigidity of the bicyclo[2.2.1]heptane system gives rise to well-defined spatial relationships and through-bond coupling constants that are highly informative.[7]
Key Diagnostic Signals in ¹H NMR
-
Coupling Constants (J-values): The magnitude of the coupling constant between the proton on the carbon bearing the substituent (e.g., H2) and the adjacent bridgehead proton (H1) is diagnostic. A small or near-zero coupling constant (J ≈ 0-1 Hz) is characteristic of an endo substituent, due to a dihedral angle of approximately 90°. A larger coupling (J ≈ 4-5 Hz) is indicative of an exo substituent.
-
Chemical Shifts: The chemical shifts of protons can be influenced by the anisotropic effects of nearby functional groups, providing clues to the stereochemistry.[6]
Unambiguous Assignment with 2D NOESY
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for determining through-space proximity between protons within ~5 Å.[6] It provides definitive evidence for stereochemical assignments.
Expected NOESY Correlations:
-
exo Substituents: The proton geminal to an exo substituent (e.g., H2-endo) will show a strong NOE correlation to the protons on the ethano bridge (C7).
-
endo Substituents: The proton geminal to an endo substituent (e.g., H2-exo) will show strong NOE correlations to the adjacent endo protons (e.g., H3-endo) and potentially the bridgehead proton.
-
cis vs. trans: In a cis isomer, an NOE correlation will be observed between the protons on the substituent-bearing carbons (e.g., between H2 and H6). This correlation will be absent in the trans isomer.
Experimental Protocol: NMR Stereochemical Assignment
-
Sample Preparation: Dissolve ~5-10 mg of the isolated isomer hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). Ensure complete dissolution.
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and identify all proton signals.
-
2D COSY Spectrum: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and confirm which protons are adjacent in the spin system.
-
2D NOESY Spectrum:
-
Acquire a 2D NOESY spectrum with a mixing time optimized for a molecule of this size (typically 500-800 ms).
-
This experiment is self-validating. The presence of expected correlations (e.g., between geminal protons or known vicinal protons) confirms that the NOE is functioning correctly.
-
-
Data Analysis:
-
Assign all proton signals using the COSY and ¹H spectra.
-
Analyze the NOESY spectrum for the key diagnostic cross-peaks described above to assign the endo/exo and cis/trans relative stereochemistry. For example, the observation of an NOE between the H2 proton and the C7 bridge protons would confirm an exo orientation for the hydroxyl group.
-
Visualization of Key Processes
Visual models are essential for understanding the complex relationships in stereochemical analysis and drug action.
Caption: A comprehensive workflow from synthesis to biological evaluation for stereoisomers.
Caption: Differential binding of stereoisomers to a biological target site.
Conclusion: From Structure to Function
The stereochemical configuration of 6-aminobicyclo[2.2.1]heptan-2-ol is not a trivial detail; it is the defining feature that governs its biological function. A subtle change from endo to exo or cis to trans can drastically alter the molecule's shape, preventing it from fitting into its intended biological target and potentially allowing it to bind to off-targets, leading to unwanted side effects. Therefore, a rigorous and systematic approach to the synthesis, separation, and characterization of each stereoisomer is a non-negotiable prerequisite in the drug discovery and development process. The integration of stereoselective synthesis with high-resolution analytical techniques like chiral HPLC and 2D NMR provides the necessary framework to confidently advance single-isomer drug candidates with optimized safety and efficacy profiles.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 3. Nitrobicyclo[2.2.1]heptanes. Part 7. The synthesis of eight isomeric nitrobicyclo[2.2.1]heptan-2-ols and of four isomeric nitrobicyclo[2.2.1 ]heptan-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems - Alan P. Marchand - Google Books [books.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Preamble: The Structural Elucidation Challenge
This guide, therefore, moves beyond a simple data repository. It serves as a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on how to approach the structural elucidation of this molecule. We will leverage established Nuclear Magnetic Resonance (NMR) principles and data from closely related analogs to predict, acquire, and interpret the NMR spectra of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, ensuring the highest degree of scientific integrity.
Stereoisomerism: The Core of the Problem
The bicyclo[2.2.1]heptane framework is not planar. Substituents at the C2, C3, C5, and C6 positions can be oriented either exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). For 6-aminobicyclo[2.2.1]heptan-2-ol, this gives rise to four potential diastereomers:
-
(2-exo, 6-exo)
-
(2-endo, 6-endo)
-
(2-exo, 6-endo)
-
(2-endo, 6-exo)
NMR spectroscopy is the definitive tool for distinguishing these isomers. The spatial proximity of substituents to other protons in the bicyclic system, governed by their endo or exo orientation, creates unique chemical shifts and through-space correlations (Nuclear Overhauser Effect, NOE) that serve as diagnostic fingerprints.
Figure 1. Standard IUPAC numbering for the bicyclo[2.2.1]heptane scaffold.
Predictive NMR Analysis Based on Structural Analogs
In the absence of direct spectral data, we can construct a highly accurate prediction by analyzing the substituent effects of the hydroxyl (-OH) and protonated amino (-NH₃⁺) groups on the parent norbornane scaffold. We will use data from well-characterized analogs like exo-norborneol and exo-aminonorbornane as our foundation.[1][2] For this predictive exercise, we will focus on the (2-exo-ol, 6-exo-amine) diastereomer.
The presence of electronegative oxygen and nitrogen atoms will cause a significant downfield shift (deshielding) for the protons and carbons to which they are attached (C2, C6, H2, H6).[3] As a hydrochloride salt, the amine group will be protonated to an ammonium group (-NH₃⁺) in polar solvents like D₂O or DMSO-d₆, enhancing its electron-withdrawing effect.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
The use of D₂O as a solvent is ideal for hydrochloride salts. The acidic protons of the -OH and -NH₃⁺ groups will exchange with deuterium and will likely not be observed, simplifying the spectrum.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Key Couplings (J in Hz) |
| H2 (endo) | ~4.0 - 4.2 | d | Attached to the carbon bearing the -OH group. Deshielded. Coupled primarily to H3endo (J ≈ 8-10). Negligible coupling to bridgehead H1 (J ≈ 0).[4] |
| H6 (endo) | ~3.3 - 3.5 | d | Attached to the carbon bearing the -NH₃⁺ group. Deshielded. Coupled primarily to H5endo (J ≈ 8-10). Negligible coupling to bridgehead H4 (J ≈ 0). |
| H1, H4 (Bridgehead) | ~2.3 - 2.5 | br s | Deshielded by proximity to C2/C6 substituents. Broad signals due to multiple small couplings. |
| H3exo, H5exo | ~1.8 - 2.0 | m | Complex multiplet. |
| H3endo, H5endo | ~1.3 - 1.5 | m | Coupled to H2/H6. |
| H7syn | ~1.6 - 1.8 | d | Bridge proton syn to the C2-C3/C5-C6 bonds. Coupled to H7anti. |
| H7anti | ~1.2 - 1.4 | d | Bridge proton anti to the C2-C3/C5-C6 bonds. Coupled to H7syn. |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~75 - 78 | Deshielded by the directly attached hydroxyl group.[5] |
| C6 | ~55 - 58 | Deshielded by the directly attached amino group. |
| C1, C4 (Bridgehead) | ~40 - 44 | Affected by substituents at adjacent carbons. |
| C3, C5 | ~38 - 42 | Standard alkane region for the bicyclic system. |
| C7 | ~34 - 36 | Bridge carbon, typically shielded relative to other CH₂ groups. |
Experimental Design: A Self-Validating Protocol
To move from prediction to confirmation, a rigorous and systematic experimental approach is required. This protocol is designed to provide not only a preliminary spectrum but also the necessary data for complete and unambiguous assignment.
Figure 2. A comprehensive workflow for the NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterium oxide (D₂O). The hydrochloride salt form ensures solubility in this polar solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Causality: D₂O is chosen for its ability to dissolve the ionic salt and to exchange with labile -OH and -NH₃⁺ protons, simplifying the spectrum by removing their signals and associated couplings.
-
-
1D ¹H Spectrum Acquisition:
-
Acquire a standard ¹H spectrum at 298 K. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique to attenuate the residual HOD signal.
-
Causality: This initial spectrum provides a survey of all proton signals, allows for integration to check for purity, and reveals the basic multiplicity patterns.
-
-
1D ¹³C and DEPT-135 Spectra Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Run a DEPT-135 experiment. This will show CH/CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C1 in some derivatives) will be absent.
-
Causality: Together, these spectra identify the number of unique carbon environments and classify them by the number of attached protons, which is crucial for subsequent 2D analysis.
-
-
2D Correlation Spectroscopy (COSY & HSQC):
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment reveals which protons are spin-coupled to each other, typically over two or three bonds.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment generates a cross-peak for every proton and the carbon to which it is directly attached.
-
Causality: The COSY spectrum allows you to "walk" along the carbon skeleton (e.g., from H2 to H3, or H6 to H5). The HSQC provides the definitive link between the ¹H and ¹³C chemical shifts, allowing the assignments from the proton spectrum to be transferred directly to the carbon spectrum.[6]
-
-
Structure Confirmation (HMBC & NOESY):
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for assigning non-protonated (quaternary) carbons and confirming the connectivity around bridgehead carbons.
-
For definitive stereochemical assignment, acquire a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This experiment shows correlations between protons that are close in space, regardless of their bonding. For example, in an exo isomer, the proton at C2 (endo-H2) would show a NOE to the bridge protons (H7), whereas in an endo isomer, the exo-H2 proton would not.[7]
-
Causality: HMBC completes the bonding puzzle. NOESY provides the ultimate proof of the three-dimensional structure and is the gold standard for differentiating endo and exo diastereomers in bicyclic systems.[8]
-
Conclusion: From Data to Definitive Structure
While a direct, pre-existing NMR dataset for this compound remains elusive, this guide demonstrates a robust, scientifically-grounded strategy to overcome this challenge. By combining predictive analysis based on known structural analogs with a systematic, multi-dimensional NMR acquisition protocol, researchers can confidently elucidate the precise structure and stereochemistry of this and other complex bicyclic molecules. This methodical approach transforms NMR from a simple analytical tool into a powerful instrument for structural discovery, ensuring the integrity and accuracy required for advanced research and drug development.
References
- 1. Exo-Norborneol | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXO-2-AMINONORBORNANE 99(7242-92-4) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EXO-NORBORNEOL(497-37-0) 13C NMR spectrum [chemicalbook.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold
An In-depth Technical Guide to Sourcing and Quality Control of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride for Researchers and Drug Development Professionals
The bicyclo[2.2.1]heptane framework, a rigid and structurally constrained motif, is of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional architecture allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for designing ligands with high affinity and selectivity for biological targets. This compound is a key building block within this class of compounds, offering two distinct functional handles—an amine and an alcohol—for further chemical modification. The inherent chirality of this molecule, arising from multiple stereocenters, presents both an opportunity and a challenge for researchers. The specific stereoisomer used can have a profound impact on the biological activity and pharmacokinetic properties of the final drug candidate. This guide provides a comprehensive overview of the commercial landscape for this versatile building block, with a strong emphasis on the critical quality attributes and in-house verification protocols necessary to ensure the scientific integrity of your research.
The Commercial Supplier Landscape: Navigating a Complex Market
A survey of the chemical supplier market reveals that this compound is available from several vendors. However, a critical point of consideration for any researcher is the stereochemistry of the product, which is often denoted by different CAS numbers. It is imperative to select the supplier that can provide the specific stereoisomer required for your research and to obtain the necessary documentation to verify its identity and purity.
| Supplier | CAS Number | Available Purity | Notes |
| Capot Chemical | 1818847-29-8 | Inquire | Offers access to 1H-NMR, COA, and other documents upon request.[1] |
| Fluorochem | 1818847-29-8 | Not specified | Provides a Safety Data Sheet (SDS).[2] |
| Synthonix Corporation | 1818847-29-8 | Not specified | Listed on Sigma-Aldrich. |
| Chemsrc | 2408937-20-0 | Not specified | Lists (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride.[3] |
| Hairui Chemical | 1818847-29-8 | ≥98% | |
| Various Suppliers | 2408937-20-0 | Not specified | This CAS number corresponds to a specific stereoisomer, (1S,2S,4R,6R)-6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride.[4] |
Note: The presence of multiple CAS numbers underscores the importance of specifying the desired stereoisomer when ordering. CAS 1818847-29-8 appears to be a more general identifier, while CAS 2408937-20-0 refers to a specific enantiomer. Always request a detailed Certificate of Analysis (CoA) prior to purchase.
Critical Quality Attributes and In-House Verification
Upon receiving a shipment of this compound, it is crucial to perform in-house quality control to verify the identity, purity, and stereochemical integrity of the material. The following is a recommended workflow for this process.
Workflow for Incoming Material Verification
References
- 1. 1818847-29-8 | this compound - Capot Chemical [capotchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. CAS#:2408937-20-0 | (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride | Chemsrc [chemsrc.com]
- 4. (1S,2S,4R,6R)-6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride | 2408937-20-0 [chemicalbook.com]
An In-depth Technical Guide to 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride (CAS 1818847-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, identified by CAS number 1818847-29-8, is a saturated bicyclic organic compound. Its rigid norbornane framework, which restricts conformational flexibility, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, safety data, and potential applications, drawing upon available data and the well-established significance of the bicyclo[2.2.1]heptane scaffold in modern research.
The bicyclo[2.2.1]heptane ring system is a recurring motif in a multitude of bioactive molecules and clinical drug candidates.[1] Its incorporation into molecular design is a proven strategy for imparting favorable pharmacokinetic properties and creating unique three-dimensional molecular shapes that can lead to high-affinity interactions with biological targets.[1] This amino alcohol derivative, with its strategically placed amino and hydroxyl functional groups, offers versatile handles for further chemical modification, positioning it as a key intermediate for the synthesis of more complex molecules.[2][3]
Chemical and Physical Properties
While this compound is available commercially for research and development purposes, a complete, experimentally verified dataset of its physicochemical properties is not extensively published.[4][5] The information available from suppliers and safety data sheets is summarized below. It is important to note that many physical properties have not been fully determined and should be treated with caution.[4]
| Property | Value | Source(s) |
| CAS Number | 1818847-29-8 | [4][6] |
| Molecular Formula | C₇H₁₄ClNO | [6] |
| Molecular Weight | 163.65 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Physical State | Data not available | [5] |
| Color | Data not available | [5] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| Solubility | Data not available | |
| Storage | Store in a well-ventilated place. Sensitive to moisture. | [4][5] |
Safety and Handling
As with any research chemical, this compound must be handled by appropriately qualified personnel under suitable laboratory conditions.[4] The toxicological properties have not been fully investigated.[4]
Hazard Identification: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The following diagram outlines a standard workflow for the safe handling of this chemical in a research setting.
Caption: General workflow for safe laboratory handling of chemical intermediates.
Synthetic Pathways and Methodologies
A common and versatile approach to synthesizing amino alcohols on this scaffold involves the reductive amination of a corresponding ketone precursor, bicyclo[2.2.1]heptan-2-one-6-ol, or a protected version thereof.[1] Another potential strategy involves the reduction of an azide intermediate, which can be introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) on the bicyclic core.[1]
The diagram below illustrates a generalized, conceptual pathway for the synthesis of such a molecule.
Caption: Conceptual synthetic routes to 6-aminobicyclo[2.2.1]heptan-2-ol.
Applications in Research and Drug Development
While specific applications for CAS 1818847-29-8 are not documented, its structural motifs are of significant interest in pharmaceutical research. The bicyclo[2.2.1]heptane core serves as a rigid scaffold that can precisely orient functional groups in three-dimensional space, which is crucial for optimizing interactions with enzyme active sites or cell surface receptors.[1]
Potential Areas of Application:
-
Scaffold for Bioactive Molecules: Derivatives of the bicyclo[2.2.1]heptane system have been investigated as antagonists for chemokine receptors, which are implicated in cancer metastasis, and as N-methyl-D-aspartate (NMDA) receptor antagonists for neurological conditions.[1]
-
Carbocyclic Nucleoside Analogues: The rigid bicyclic framework is used to create conformationally "locked" nucleoside analogues.[7] These compounds are valuable tools for probing enzyme-substrate interactions and have been developed as antiviral agents.[2][3][7]
-
Peptide Mimetics: The constrained geometry of this scaffold can be used to mimic the secondary structures of peptides, such as β-turns. This is a key strategy in designing small-molecule drugs that can modulate protein-protein interactions.[1]
The relationship between this chemical building block and its potential downstream applications is depicted below.
Caption: Potential research applications derived from the core chemical structure.
Conclusion
This compound (CAS 1818847-29-8) is a chemical intermediate with significant potential for the synthesis of complex and biologically active molecules. While comprehensive data on the compound itself is sparse, the established importance of its core bicyclic scaffold in medicinal chemistry provides a strong rationale for its use in research and development. Its rigid structure and versatile functional groups make it an attractive starting point for creating novel therapeutics, particularly in the areas of neurology, virology, and oncology. Researchers using this compound should proceed with caution, adhering to strict safety protocols, and recognize that its properties are not yet fully characterized.
References
- 1. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:2408937-20-0 | (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride | Chemsrc [chemsrc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1818847-29-8 | this compound - Capot Chemical [capotchem.com]
- 7. uochb.cz [uochb.cz]
A Technical Guide to the Solubility of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a bicyclic amino alcohol derivative of significant interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for its determination, and offers insights into the practical application of this knowledge.
Introduction: The Significance of Solubility in a Bicyclic Scaffold
This compound belongs to a class of rigid bicyclic compounds that serve as valuable scaffolds in medicinal chemistry. The defined stereochemistry and conformational rigidity of the bicyclo[2.2.1]heptane core make it an attractive framework for designing molecules with specific spatial orientations to interact with biological targets. The presence of both an amino group and a hydroxyl group introduces opportunities for diverse chemical modifications and intermolecular interactions.
As with any active pharmaceutical ingredient (API) candidate, understanding its solubility is a cornerstone of drug development. Solubility in various organic solvents is critical for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is paramount for achieving high yields and purity.
-
Formulation Development: The choice of excipients and solvents in formulating a final drug product is dictated by the API's solubility.
-
Pharmacokinetics: Solubility influences the dissolution rate, which in turn affects the absorption and bioavailability of the drug.
This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of this important chemical entity.
Theoretical Framework: Predicting the Solubility of an Amine Hydrochloride
The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. As the hydrochloride salt of an amine, it is a polar, ionic compound.[1] This characteristic is the primary determinant of its solubility behavior.
The fundamental principle at play is "like dissolves like." Polar solvents will more effectively solvate polar and ionic solutes, while nonpolar solvents are better suited for nonpolar solutes. The key intermolecular forces that dictate the solubility of this compound include:
-
Ion-Dipole Interactions: The charged ammonium cation (R-NH3+) and the chloride anion (Cl-) will interact favorably with the partial positive and negative charges of polar solvent molecules.
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the ammonium group provides sites for hydrogen bond donation, while the oxygen and chloride atoms can act as hydrogen bond acceptors. Protic solvents, such as alcohols, are particularly effective at forming these bonds.
-
Van der Waals Forces: These weaker, non-specific interactions are present in all systems but are the dominant forces in nonpolar solvents.
Based on these principles, we can predict the following general solubility trends for this compound:
-
High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, which can engage in both ion-dipole interactions and extensive hydrogen bonding.[1]
-
Moderate Solubility: Possible in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which have strong dipoles but lack the ability to donate hydrogen bonds.
-
Low to Negligible Solubility: Anticipated in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, as these solvents cannot effectively solvate the ionic nature of the hydrochloride salt.[1]
The hydrochloride salt form is intentionally used to enhance the stability and aqueous solubility of the parent amine.[2] For many amine-containing drugs, conversion to a salt is a common strategy to improve their pharmaceutical properties.[3]
Experimental Determination of Solubility: A Validated Protocol
While theoretical principles provide a valuable framework, precise solubility data must be determined empirically. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[1]
Objective
To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (or other suitable stationary phase)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in separate sealed glass vials. The excess solid should be clearly visible.
-
The use of an excess of the solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1] The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation and Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., the mobile phase).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Determine the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the entire experiment at least in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.[1]
-
Visualization of the Experimental Workflow
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear and concise table. While specific experimental data for this compound is not publicly available, the following table illustrates how the results would be presented.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) |
| Methanol | Polar Protic | 25.0 | Hypothetical High Value |
| Ethanol | Polar Protic | 25.0 | Hypothetical High Value |
| Isopropanol | Polar Protic | 25.0 | Hypothetical Moderate Value |
| Dichloromethane | Polar Aprotic | 25.0 | Hypothetical Low Value |
| Ethyl Acetate | Polar Aprotic | 25.0 | Hypothetical Low Value |
| Hexane | Nonpolar Aprotic | 25.0 | Hypothetical Very Low/Insoluble |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
The interpretation of this data would involve correlating the observed solubilities with the theoretical principles outlined in Section 2. For instance, higher solubility in methanol and ethanol would be attributed to their polarity and hydrogen bonding capabilities. Conversely, the poor solubility in hexane would be due to the inability of the nonpolar solvent to overcome the lattice energy of the ionic salt.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in synthesis, purification, and formulation.
Future studies could expand upon this work by:
-
Investigating Temperature Effects: Determining solubility at various temperatures to understand the thermodynamics of the dissolution process.
-
Exploring Solvent Mixtures: Assessing solubility in binary or ternary solvent systems, which are often employed in industrial processes.
-
Assessing Polymorphism: Investigating whether different crystalline forms of the compound exhibit different solubility profiles.
A thorough understanding of solubility is an indispensable component of the chemical and pharmaceutical development of promising molecules like this compound.
References
An In-Depth Technical Guide to the Crystal Structure of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
A Note on Data Availability: As of the latest literature review, a definitive, publicly accessible crystal structure for 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride is not available. This guide, therefore, leverages the crystallographic data of a closely related and structurally significant analog, N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide , to provide an in-depth analysis of the core bicyclo[2.2.1]heptane scaffold. This approach allows for a robust discussion of the stereochemical and conformational features inherent to this class of compounds, which are of significant interest to researchers in medicinal chemistry and drug development.
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Modern Drug Discovery
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and sterically defined motif that has garnered considerable attention in medicinal chemistry. Its constrained conformational flexibility allows for the precise spatial orientation of functional groups, making it an invaluable tool for probing ligand-receptor interactions. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold are being explored as antagonists for various receptors, including chemokine receptors implicated in cancer metastasis. The introduction of amino and hydroxyl moieties, as seen in 6-aminobicyclo[2.2.1]heptan-2-ol, provides key functionalities for hydrogen bonding and salt formation, which are critical for drug-receptor interactions and pharmaceutical formulation. Understanding the three-dimensional arrangement of these functional groups at the atomic level, through techniques like X-ray crystallography, is paramount for rational drug design and the development of novel therapeutics.
Synthesis, Characterization, and Crystallization
The synthesis of aminobicyclo[2.2.1]heptanols can be achieved through various synthetic routes, often starting from commercially available bicyclo[2.2.1]heptene or its derivatives. A common strategy involves the hydroxyhalogenation of the olefin followed by amination.
Exemplary Synthetic Protocol:
A plausible synthetic route to aminobicyclo[2.2.1]heptanols involves the following key steps:
-
Hydroxyhalogenation of Bicyclo[2.2.1]heptene: The reaction of bicyclo[2.2.1]heptene with an oxidant in the presence of a hydrogen halide can yield a halobicyclo[2.2.1]heptanol intermediate. The selectivity of this reaction is dependent on the reaction conditions.
-
Aminolysis of the Halohydrin: The resulting halohydrin can then undergo nucleophilic substitution with an amine or ammonia to introduce the amino group. The stereochemistry of this step is crucial and can be influenced by the choice of reagents and reaction conditions.
Spectroscopic Characterization:
The structural confirmation of the synthesized this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the connectivity and stereochemistry of the bicyclic core. The rigid nature of the scaffold often leads to well-resolved and characteristic splitting patterns.
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl and amine functional groups would be confirmed by characteristic stretching frequencies in the IR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the target compound.
Crystallization of the Hydrochloride Salt:
Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. For an amino alcohol hydrochloride, a common approach involves:
-
Dissolution: The purified compound is dissolved in a suitable solvent or solvent mixture, such as methanol, ethanol, or water, with gentle heating.
-
Slow Evaporation or Cooling: The saturated solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days. The hydrochloride salt's ionic nature often facilitates the formation of well-ordered crystals. The use of a co-solvent system, such as the addition of a less polar solvent like ether, can also induce crystallization.
Crystal Structure Analysis: A Case Study of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide
As a proxy for our target compound, we will now delve into the crystallographic details of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide. This molecule contains the core aminobicyclo[2.2.1]heptane structure and provides valuable insights into the molecular geometry and intermolecular interactions that can be expected for this class of compounds.
Crystallographic Data:
The following table summarizes the key crystallographic parameters for N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide.
| Parameter | Value |
| Chemical Formula | C14H20N2O2S |
| Formula Weight | 280.38 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.1715 (2) |
| b (Å) | 6.1169 (1) |
| c (Å) | 11.5150 (3) |
| β (°) | 110.332 (2) |
| Volume (Å3) | 671.80 (2) |
| Z | 2 |
Molecular Structure and Conformation:
The bicyclo[2.2.1]heptane core of this analog adopts its characteristic rigid, strained conformation. The sulfonamide group is positioned on one side of the benzene ring, while the aminobicyclo[2.2.1]heptanyl moiety is on the other. The torsion angle Car—S—N—C is reported to be -57.93 (11)°, indicating a specific rotational preference of the sulfonamide group relative to the bicyclic system.
Intermolecular Interactions and Crystal Packing:
A key feature of the crystal structure is the presence of hydrogen bonding, which dictates the packing of the molecules in the crystal lattice. An intramolecular N—H···N hydrogen bond is observed. In the crystal, molecules are linked into supramolecular chains along the b-axis via intermolecular N—H···O and N—H···N hydrogen bonds. This network of hydrogen bonds contributes to the stability of the crystal structure.
Visualizing the Structure: Molecular and Packing Diagrams
To better understand the spatial arrangement of atoms and the packing of molecules in the crystal, graphical representations are invaluable. The following diagrams are generated using the DOT language to illustrate the key structural features of our case study compound.
Caption: Molecular structure of the aminobicyclo[2.2.1]heptane analog.
Caption: Simplified crystal packing showing hydrogen bonding.
Conclusion: The Value of Crystallographic Data in Drug Development
While the specific crystal structure of this compound remains to be publicly reported, the analysis of closely related structures provides invaluable insights for researchers. The rigid bicyclo[2.2.1]heptane scaffold, when functionalized with key pharmacophoric groups like amines and alcohols, presents a compelling platform for the design of stereochemically defined drug candidates. The detailed understanding of molecular geometry, conformation, and intermolecular interactions, as revealed by X-ray crystallography, is fundamental to advancing our ability to design and synthesize novel therapeutics with improved efficacy and selectivity. This guide underscores the importance of structural biology in modern drug discovery and provides a framework for the analysis of this important class of molecules.
The Bicyclo[2.2.1]heptane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architectural Advantages of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, represents a class of polycyclic compounds of significant interest in medicinal chemistry and pharmaceutical sciences.[1] Its rigid, three-dimensional structure provides a unique framework that can orient substituents in precise spatial arrangements, making it a "privileged scaffold" in drug design.[2][3] This conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[4] The sp³-rich, non-planar nature of the bicyclo[2.2.1]heptane core offers an escape from the "flatland" of traditional aromatic ring systems, providing access to novel chemical space and improved physicochemical properties.[5]
The strategic incorporation of the bicyclo[2.2.1]heptane motif can be found in a variety of bioactive natural products, including camphor and α-santalol, as well as in promising drug candidates.[1][2] Its utility spans a wide range of therapeutic areas, from antiviral and anticancer agents to treatments for neurological and inflammatory disorders. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of bicyclo[2.2.1]heptane-based compounds, offering insights for their application in contemporary drug discovery.
Synthetic Strategies for Constructing the Bicyclo[2.2.1]heptane Core
The construction of the bicyclo[2.2.1]heptane framework is a well-established area of organic synthesis, with several efficient strategies available to medicinal chemists. Cycloaddition reactions are among the most common and atom-economical methods for accessing this bicyclic system.[1]
A classic and widely utilized approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. This [4+2] cycloaddition provides a rapid and often stereocontrolled route to a variety of substituted bicyclo[2.2.1]heptene derivatives, which can be further functionalized. More recent advancements have focused on developing catalytic and enantioselective methods to access chiral bicyclo[2.2.1]heptane building blocks. For instance, organocatalytic formal [4+2] cycloaddition reactions have been developed to produce highly enantioenriched bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions.[2]
Another innovative strategy involves the pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes.[1] This method offers a modular and efficient route to construct the bicyclo[2.2.1]heptane skeleton. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final target molecule.
Below is a generalized workflow for the synthesis of a bicyclo[2.2.1]heptane derivative, illustrating a common synthetic sequence.
Caption: A generalized workflow for the synthesis of bicyclo[2.2.1]heptane derivatives.
A Spectrum of Biological Activities: Therapeutic Applications of Bicyclo[2.2.1]heptane Derivatives
The unique structural features of the bicyclo[2.2.1]heptane scaffold have been exploited to develop compounds with a broad range of biological activities.
Antiviral Activity
Bicyclo[2.2.1]heptane derivatives have shown significant promise as antiviral agents. They have been incorporated into nucleoside analogs as conformationally rigid sugar mimics.[6][7] This strategy aims to lock the nucleoside in a specific conformation, which can enhance its interaction with viral enzymes like polymerases or kinases.
For instance, novel 1'-homocarbocyclic nucleoside analogs with an optically active substituted bicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their antiviral activity.[6] Certain compounds in this series exhibited activity against Herpes Simplex Virus 1 (HSV-1), with IC50 values comparable to the approved drug acyclovir.[6] Other studies have reported on norbornane derivatives that inhibit the replication of picornaviruses, such as Coxsackievirus B3.[7] The antiviral activity of some bicyclo[2.2.1]heptane derivatives against the influenza virus has also been documented.[6][8]
Anticancer Activity
The bicyclo[2.2.1]heptane scaffold has emerged as a valuable component in the design of novel anticancer agents.[9][10] One notable example is the development of N,N'-diarylsquaramides containing a bicyclo[2.2.1]heptane moiety as selective antagonists of the chemokine receptor CXCR2.[11][12] CXCR2 is implicated in cancer metastasis, and its antagonism is a promising strategy for cancer therapy.[11][13] A lead compound from this series, compound 2e, demonstrated potent CXCR2 antagonistic activity (IC50 = 48 nM) and significant selectivity over the related CXCR1 receptor.[11][12] This compound also exhibited a good anti-cancer metastatic effect against a pancreatic cancer cell line and favorable pharmacokinetic properties in vivo.[11][13]
The antitumor effects of norbornene derivatives are believed to occur through various mechanisms, including the inhibition of key signaling pathways and the regulation of proteins involved in apoptosis and the cell cycle.[5]
Caption: Inhibition of the CXCR2 signaling pathway by a bicyclo[2.2.1]heptane antagonist.
Neuroprotective and CNS Activity
Derivatives of bicyclo[2.2.1]heptane have been investigated for their potential in treating neurological disorders.[14][15][16] A significant area of research has focused on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[14][17] Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurodegenerative diseases.[14]
Novel norbornane derivatives have been synthesized and shown to inhibit NMDA receptors and the associated calcium influx into neuronal cells.[14] These compounds demonstrated the ability to protect neurons from neurotoxin-induced damage, highlighting their potential as neuroprotective agents.[14] Some of these compounds have shown toxicity profiles similar to the FDA-approved NMDA receptor antagonist, memantine.[17]
Anti-inflammatory and Antiallergic Activity
The bicyclo[2.2.1]heptane ring system has been successfully employed as a scaffold for potent and selective prostaglandin D2 (PGD2) receptor antagonists.[18] PGD2 is a key mediator in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[18]
Novel PGD2 receptor antagonists incorporating a bicyclo[2.2.1]heptane framework with sulfonamide groups have been synthesized and shown to exhibit potent antagonism in both radioligand binding and cAMP formation assays, with IC50 values in the nanomolar range.[18] When administered orally, these compounds effectively suppressed various allergic inflammatory responses in animal models.[18] Further structure-activity relationship studies led to the development of derivatives with a 6,6-dimethylbicyclo[3.1.1]heptane ring system, which also displayed excellent pharmacological profiles as antiallergic agents.[19][20]
Quantitative Data Summary
The following table summarizes the biological activity of selected bicyclo[2.2.1]heptane derivatives from the literature.
| Compound Class | Target | Biological Activity | Potency (IC50/EC50) | Reference(s) |
| Homocarbocyclic Nucleoside Analogs | HSV-1 | Antiviral | 15 - 28 µM | [6] |
| N,N'-Diarylsquaramides | CXCR2 | Anticancer (Metastasis) | 48 nM | [11][12] |
| Norbornane Derivatives | NMDA Receptor | Neuroprotection | - | [14] |
| Bicyclo[2.2.1]heptane Sulfonamides | PGD2 Receptor | Antiallergic | < 50 nM | [18] |
Experimental Protocols
Representative Synthesis of a Bicyclo[2.2.1]heptane Derivative
This protocol describes the synthesis of 2-phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine, a compound evaluated for its activity at NMDA receptors.[21]
Step 1: Synthesis of the Amine Intermediate
-
To a solution of 2-phenylbicyclo[2.2.1]heptan-2-ol in trifluoroacetic acid, add sodium azide.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tertiary azide.
-
Reduce the azide to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF).
-
Work up the reaction to isolate the crude 2-phenylbicyclo[2.2.1]heptan-2-amine.
Step 2: N-Alkylation
-
Dissolve the crude amine from Step 1 and 1-(2-chloroethyl)pyrrolidine hydrochloride in ethanol.
-
Add triethylamine to the mixture and heat at 50°C for 20-48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Treat the residue with water and extract with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, and purify by column chromatography to yield the final product.
In Vitro Biological Assay: CXCR2 Antagonism
This protocol outlines a general procedure for evaluating the CXCR2 antagonistic activity of a test compound using a calcium mobilization assay.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human CXCR2 receptor.
-
Fluo-4 AM calcium indicator dye.
-
CXCL8 (IL-8) as the agonist.
-
Test compound (bicyclo[2.2.1]heptane derivative).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Cell Plating: Plate the CXCR2-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test compound for 15-30 minutes at room temperature.
-
Calcium Mobilization Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the agonist (CXCL8) and immediately record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The bicyclo[2.2.1]heptane scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its rigid, three-dimensional geometry offers distinct advantages in the design of potent and selective ligands for a variety of biological targets. The diverse range of biological activities demonstrated by its derivatives, including antiviral, anticancer, neuroprotective, and anti-inflammatory effects, underscores the versatility of this chemical framework.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel, functionally diverse bicyclo[2.2.1]heptane derivatives. The continued exploration of this scaffold as a bioisosteric replacement for more traditional ring systems will undoubtedly lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties. As our understanding of complex biological pathways deepens, the unique structural features of the bicyclo[2.2.1]heptane core will continue to provide a valuable platform for the rational design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety [mdpi.com]
- 7. uochb.cz [uochb.cz]
- 8. sav.sk [sav.sk]
- 9. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Novel norbornane derivatives as potential neuroprotective agents [uwcscholar.uwc.ac.za]
- 15. EA010868B1 - Use of bicyclo[2.2.1]heptane derivatives, for the preparation of neuroprotective pharmaceutical compositions - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors [mdpi.com]
- 18. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
role of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride as a chiral building block
An In-depth Technical Guide: The Role of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride as a Chiral Building Block
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental tools that enable chemists to construct complex, three-dimensional molecules with precise stereochemical control. Among these, rigid bicyclic structures have gained significant attention for their ability to impart conformational constraint and present functional groups in well-defined spatial arrangements. This guide provides a detailed examination of this compound, a chiral amino alcohol built on the norbornane framework. We will explore its structural significance, conceptual synthetic strategies, and its versatile applications as a catalyst, ligand, and synthetic intermediate in the field of asymmetric synthesis.
The Strategic Value of Chiral Bicyclic Amino Alcohols
Asymmetric synthesis is the cornerstone of producing single-enantiomer pharmaceuticals, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.[1][2] A powerful strategy to control stereochemistry is the use of chiral auxiliaries or building blocks.[3][4] These are enantiomerically pure compounds that are temporarily or permanently incorporated into a molecule to direct the stereochemical outcome of a reaction.[1]
The 6-aminobicyclo[2.2.1]heptan-2-ol scaffold is particularly noteworthy for several reasons:
-
Structural Rigidity: The bicyclo[2.2.1]heptane (norbornane) core is conformationally locked. This rigidity minimizes conformational ambiguity, leading to more predictable and highly selective chiral induction in synthetic transformations.[5][6]
-
Defined Spatial Relationships: The stereocenters within the molecule fix the amino (-NH₂) and hydroxyl (-OH) groups in a specific three-dimensional orientation. This precise arrangement is crucial for creating a well-defined chiral environment when it interacts with other molecules.
-
Bifunctional Nature: The presence of both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group allows for multiple points of interaction.[7][8] This bifunctionality is key to its role in forming stable, chelated transition states in metal-catalyzed reactions, leading to high levels of stereocontrol.[9][10]
-
Drug Discovery Relevance: The sp³-rich, three-dimensional character of the norbornane scaffold is highly desirable in medicinal chemistry for improving properties such as solubility, metabolic stability, and cell permeability while exploring new chemical space.[5][6]
Physicochemical and Structural Properties
This compound is a crystalline solid. Its properties are defined by its rigid bicyclic structure containing amino and hydroxyl functional groups. The hydrochloride salt form enhances its stability and solubility in polar solvents.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [11][12] |
| Molecular Weight | 163.65 g/mol | [12] |
| Appearance | White to off-white solid | Inferred |
| Key Structural Features | Rigid bicyclic norbornane core, primary amine, secondary alcohol | [5][6] |
| CAS Numbers | Multiple CAS numbers exist for different stereoisomers and racemic mixtures, e.g., 2408937-20-0, 1818847-29-8, 2930725-03-2. | [12][13][14][15] |
Conceptual Synthetic Strategy
The enantioselective synthesis of specific stereoisomers of 6-aminobicyclo[2.2.1]heptan-2-ol is a non-trivial task that requires precise control over multiple stereocenters. While a single, universally adopted synthesis is not documented, a logical retrosynthetic approach can be constructed based on established methodologies for related bicyclic systems.[5][16][17]
A plausible synthetic workflow would involve:
-
Core Formation via Diels-Alder Reaction: The bicyclo[2.2.1]heptane skeleton is classically formed through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. To install the required functionality, a dienophile such as acrolein or a derivative could be used.
-
Stereocontrolled Functionalization: Following the creation of the core, a sequence of stereoselective reactions is required to install the amino and hydroxyl groups in the desired endo or exo positions. Key transformations could include:
-
Epoxidation and Ring Opening: Stereoselective epoxidation of a bicyclic alkene followed by regioselective ring-opening with an azide nucleophile (e.g., NaN₃).
-
Reduction and Rearrangement: Subsequent reduction of the azide to an amine and manipulation of other functional groups. A Curtius rearrangement from a carboxylic acid intermediate is another powerful method for installing the amine group.[5]
-
-
Purification and Resolution: The final step involves purification of the desired stereoisomer, which may require chiral chromatography or resolution via diastereomeric salt formation, followed by conversion to the stable hydrochloride salt.
Caption: Conceptual workflow for the synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol.
Core Application: A Chiral Ligand in Asymmetric Catalysis
A primary application of vicinal amino alcohols like 6-aminobicyclo[2.2.1]heptan-2-ol is as chiral ligands in metal-catalyzed enantioselective reactions.[7][8] The most classic example is the addition of dialkylzinc reagents to aldehydes.[9][10]
Mechanism of Action
In this reaction, the amino alcohol first reacts with the dialkylzinc (e.g., diethylzinc, Et₂Zn) to form a zinc alkoxide intermediate. This intermediate then coordinates with another molecule of dialkylzinc and the target aldehyde. The rigid, chiral scaffold of the amino alcohol creates a highly organized, chiral pocket around the zinc center. This steric environment forces the incoming alkyl group (from the second Et₂Zn molecule) to add to only one specific face of the aldehyde, resulting in the formation of a single enantiomer of the secondary alcohol product.
Caption: Catalytic cycle for enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of how this compound would be employed as a chiral catalyst.
Materials:
-
This compound (catalyst precursor)
-
Anhydrous Toluene (solvent)
-
n-Butyllithium (n-BuLi) in hexanes (for deprotonation of the hydrochloride)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (substrate), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (0.05 mmol, 1.0 eq) dropwise to deprotonate the ammonium salt and generate the free amino alcohol in situ. Stir for 20 minutes at 0 °C.
-
-
Reaction Setup:
-
To the catalyst solution at 0 °C, add diethylzinc solution (2.2 mmol, 2.2 eq) dropwise. A white precipitate may form. Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous toluene (1 mL) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (typically 12-24 hours), quench it by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column).[10]
-
Broader Applications and Future Outlook
Beyond its role in dialkylzinc additions, the 6-aminobicyclo[2.2.1]heptan-2-ol scaffold serves as a versatile precursor for more complex molecules.
-
Synthesis of Bioactive Molecules: The rigid framework is an excellent starting point for synthesizing conformationally constrained peptidomimetics and novel scaffolds for drug discovery.[6] Its derivatives have been explored in the synthesis of carbocyclic nucleoside analogues, which are important antiviral and anticancer agents.[18]
-
Development of Novel Catalysts: The amino and hydroxyl groups can be further functionalized to create a library of related ligands with tuned steric and electronic properties for a wide range of other asymmetric transformations, including reductions, aldol reactions, and Michael additions.[7]
The logical progression of using such building blocks is summarized below.
Caption: Logical workflow for the application of a chiral building block.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for exerting precise stereochemical control. Its value stems from a combination of a rigid, predictable scaffold and versatile, coordinating functional groups. Whether used as a recyclable ligand in catalysis or as an integral part of a complex therapeutic agent, this building block provides chemists with a reliable method for constructing the enantiomerically pure molecules that are essential to modern science and medicine. Continued exploration into the synthesis of its various stereoisomers and their application in novel asymmetric transformations promises to further solidify its role as a cornerstone of stereoselective synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. キラル補助剤 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 7. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 8. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. calpaclab.com [calpaclab.com]
- 12. 1818847-29-8 | this compound - Capot Chemical [capotchem.com]
- 13. CAS#:2408937-20-0 | (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride | Chemsrc [chemsrc.com]
- 14. (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride | 2930725-03-2 [sigmaaldrich.com]
- 15. (1S,2S,4R,6R)-6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride | 2408937-20-0 [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
The Strategic deployment of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional framework that allows for the precise spatial orientation of pharmacophoric groups. This conformational rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Within this class of molecules, 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride stands out as a versatile and strategically important building block, particularly in the synthesis of carbocyclic nucleoside analogues with potent antiviral and anticancer activities.
This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this valuable scaffold in their discovery programs.
The Bicyclo[2.2.1]heptane Advantage in Nucleoside Analogue Design
Natural nucleosides, the building blocks of DNA and RNA, are composed of a nucleobase attached to a furanose (sugar) ring. While essential for life, their therapeutic utility can be hampered by metabolic instability, particularly the cleavage of the N-glycosidic bond by phosphorylases. Carbocyclic nucleoside analogues, where the furanose ring's oxygen atom is replaced by a methylene group, offer a solution to this challenge. The resulting all-carbon scaffold is resistant to enzymatic degradation, leading to improved pharmacokinetic profiles.[1]
The 6-aminobicyclo[2.2.1]heptan-2-ol core serves as a conformationally locked mimic of the ribose or deoxyribose sugar. This pre-organized conformation can lead to a more favorable interaction with the active site of target enzymes, such as viral polymerases or cellular kinases.[2]
Synthesis of the Core Scaffold: A Plausible and Detailed Protocol
While numerous derivatives of aminobicyclo[2.2.1]heptanol have been synthesized, a detailed, step-by-step protocol for the parent compound, this compound, can be constructed based on established stereoselective transformations of bicyclo[2.2.1]heptene derivatives. The following protocol outlines a robust and reproducible synthetic route starting from the commercially available bicyclo[2.2.1]hept-5-en-2-ol.
Protocol 1: Synthesis of this compound
This multi-step synthesis involves an initial epoxidation of the double bond, followed by a regioselective ring-opening with an azide nucleophile, and a final reduction to the amine, which is then converted to its hydrochloride salt.
Step 1: Epoxidation of Bicyclo[2.2.1]hept-5-en-2-ol
The initial step involves the stereoselective epoxidation of the double bond in bicyclo[2.2.1]hept-5-en-2-ol. The exo face of the bicyclic system is sterically more accessible, leading to the preferential formation of the exo-epoxide.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Bicyclo[2.2.1]hept-5-en-2-ol | 1.0 | 110.15 | 10.0 g |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 1.2 | 172.57 | 26.9 g |
| Dichloromethane (DCM) | - | 84.93 | 200 mL |
| Saturated aq. NaHCO₃ | - | - | 100 mL |
| Saturated aq. Na₂S₂O₃ | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
Dissolve bicyclo[2.2.1]hept-5-en-2-ol in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ (100 mL) to decompose excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 100 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.
Step 2: Regioselective Ring-Opening with Sodium Azide
The epoxide ring is opened with sodium azide. The nucleophilic attack is expected to occur at the C6 position due to steric hindrance at C5.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Crude Epoxide from Step 1 | 1.0 | 126.15 | ~11.4 g |
| Sodium Azide (NaN₃) | 1.5 | 65.01 | 8.8 g |
| Ammonium Chloride (NH₄Cl) | 1.5 | 53.49 | 7.2 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 150 mL |
| Water | - | 18.02 | 50 mL |
| Diethyl Ether | - | 74.12 | As needed |
Procedure:
-
Dissolve the crude epoxide in a mixture of DMF (150 mL) and water (50 mL) in a round-bottom flask.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude azido alcohol by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 6-azidobicyclo[2.2.1]heptan-2-ol.
Step 3: Reduction of the Azide and Hydrochloride Salt Formation
The azide is reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation. The resulting amine is then converted to its hydrochloride salt for improved stability and handling.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 6-Azidobicyclo[2.2.1]heptan-2-ol | 1.0 | 169.20 | 5.0 g |
| Lithium Aluminum Hydride (LAH) | 1.5 | 37.95 | 1.7 g |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 100 mL |
| Water | - | 18.02 | As needed |
| 15% aq. NaOH | - | - | As needed |
| Diethyl Ether | - | 74.12 | As needed |
| HCl in Diethyl Ether (2 M) | - | - | As needed |
Procedure:
-
Carefully add LAH to a flask containing anhydrous THF (50 mL) under a nitrogen atmosphere at 0 °C.
-
Dissolve the 6-azidobicyclo[2.2.1]heptan-2-ol in anhydrous THF (50 mL) and add it dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water (1.7 mL), 15% aqueous NaOH (1.7 mL), and water (5.1 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 6-aminobicyclo[2.2.1]heptan-2-ol.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
The primary application of this compound is as a precursor to carbocyclic nucleoside analogues. The amino group serves as a handle for coupling various nucleobases. A common and effective method for this transformation is the Mitsunobu reaction, which allows for the coupling of an alcohol to a nucleophile with inversion of stereochemistry. In this context, the amino group of the bicycloheptanol scaffold is first protected, and the hydroxyl group is then coupled with a nucleobase.
Protocol 2: Synthesis of a Purine-Based Carbocyclic Nucleoside Analogue
This protocol describes the synthesis of a 6-chloropurine derivative, a versatile intermediate that can be further elaborated to a wide range of purine analogues (e.g., adenine, guanine derivatives).
Step 1: N-Protection of 6-Aminobicyclo[2.2.1]heptan-2-ol
The primary amine must be protected to prevent side reactions during the Mitsunobu coupling. A standard protecting group such as tert-butoxycarbonyl (Boc) is suitable.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 6-Aminobicyclo[2.2.1]heptan-2-ol HCl | 1.0 | 163.65 | 2.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | 2.9 g |
| Triethylamine (TEA) | 2.2 | 101.19 | 3.4 mL |
| Dichloromethane (DCM) | - | 84.93 | 50 mL |
Procedure:
-
Suspend this compound in DCM (50 mL).
-
Add triethylamine and stir until a clear solution is obtained.
-
Add Boc₂O and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield the N-Boc protected amino alcohol.
Step 2: Mitsunobu Coupling with 6-Chloropurine
The N-Boc protected amino alcohol is then coupled with 6-chloropurine using the Mitsunobu reaction.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| N-Boc-6-aminobicyclo[2.2.1]heptan-2-ol | 1.0 | 227.30 | 1.0 g |
| 6-Chloropurine | 1.2 | 154.56 | 0.82 g |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 1.7 g |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 | 1.3 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 30 mL |
Procedure:
-
Dissolve the N-Boc protected amino alcohol, 6-chloropurine, and triphenylphosphine in anhydrous THF (30 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired carbocyclic nucleoside analogue.
Step 3: Deprotection
The Boc protecting group can be removed under acidic conditions to yield the final amine.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| N-Boc protected nucleoside analogue | 1.0 | - | As obtained |
| Trifluoroacetic acid (TFA) | - | 114.02 | 5 mL |
| Dichloromethane (DCM) | - | 84.93 | 5 mL |
Procedure:
-
Dissolve the N-Boc protected nucleoside analogue in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude product can be purified by preparative HPLC or by crystallization.
Biological Mechanisms of Action
Carbocyclic nucleoside analogues derived from the 6-aminobicyclo[2.2.1]heptan-2-ol scaffold exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis in viruses and cancer cells.
Antiviral Activity: Chain Termination of Viral Polymerases
Many nucleoside analogues act as chain terminators of viral DNA or RNA polymerases.[3] After entering the cell, the carbocyclic nucleoside analogue is phosphorylated by cellular kinases to its triphosphate form. This triphosphate then competes with the natural deoxynucleotide or ribonucleotide triphosphates for incorporation into the growing viral nucleic acid chain. The rigid bicyclo[2.2.1]heptane scaffold, lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leads to the termination of chain elongation, thus halting viral replication.[4]
Caption: Mechanism of viral polymerase inhibition.
Anticancer Activity: Induction of Apoptosis
In cancer cells, certain nucleoside analogues can induce programmed cell death, or apoptosis.[5] The incorporation of these analogues into the DNA of rapidly dividing cancer cells can trigger DNA damage response pathways. This can lead to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[6] The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, ultimately leading to the dismantling of the cell.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Rigid Scaffolds in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries, ligands, and catalysts is paramount. The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, offers a unique and powerful platform for inducing stereoselectivity. Its conformational rigidity allows for a well-defined spatial arrangement of substituents, which can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents. This inherent structural constraint minimizes conformational ambiguity, leading to higher and more predictable stereochemical outcomes in asymmetric transformations.
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a bifunctional chiral molecule incorporating both a hydroxyl and an amino group on this rigid scaffold, presents a compelling candidate for applications in asymmetric synthesis. The presence of these two functional groups at defined stereocenters allows for its versatile use as a chiral auxiliary, a precursor to chiral ligands for metal-catalyzed reactions, or as an organocatalyst. This application note will explore the potential applications of this compound, drawing upon established methodologies for structurally related bicyclic amino alcohols, and provide detailed protocols as a guide for its implementation in the laboratory.
Core Applications in Asymmetric Synthesis
The strategic placement of the amino and hydroxyl groups on the rigid norbornane framework of 6-aminobicyclo[2.2.1]heptan-2-ol allows for its deployment in several key areas of asymmetric synthesis.
As a Chiral Auxiliary: Directing Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1][2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The amino group of 6-aminobicyclo[2.2.1]heptan-2-ol can be acylated with a prochiral carboxylic acid or its derivative. The resulting amide can then undergo stereoselective alkylation, aldol, or Diels-Alder reactions, where the bulky and rigid bicyclic scaffold dictates the facial selectivity.
Conceptual Workflow for an Asymmetric Aldol Addition:
Figure 1: Conceptual workflow for an asymmetric aldol reaction using a bicyclic amino alcohol auxiliary.
Protocol 1: Asymmetric Aldol Reaction of an N-Acyl Bicyclic Amide (Representative Protocol)
This protocol is adapted from the well-established Evans asymmetric aldol reaction, which utilizes chiral oxazolidinone auxiliaries.[3] The principles are directly applicable to auxiliaries derived from 6-aminobicyclo[2.2.1]heptan-2-ol.
Step 1: Preparation of the N-Acyl Amide
-
To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (e.g., propanoyl chloride, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl bicyclic amide.
Step 2: Titanium Enolate Formation and Aldol Addition
-
Dissolve the N-acyl bicyclic amide (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add titanium tetrachloride (1.1 eq) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 eq).
-
Stir the resulting dark red solution at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by adding a half-saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate (3x).
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Combine the organic layers containing the product, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.
| Reaction | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Aldol Addition | N-Acyl Oxazolidinone | >99:1 | >99% | [3] |
| Aldol Addition | N-Tosyl Phenylalaninol Propionate | High | Not specified | [3] |
Table 1: Representative stereoselectivities in auxiliary-controlled aldol reactions.
Chiral Ligands for Asymmetric Catalysis
The amino alcohol functionality of 6-aminobicyclo[2.2.1]heptan-2-ol is an excellent platform for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A prominent example is the enantioselective addition of organozinc reagents to aldehydes.
Mechanism of a Ligand-Accelerated Asymmetric Addition:
Figure 2: Generalized mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde (Representative Protocol)
This protocol is based on the use of camphor-derived and norbornene-based amino alcohols as chiral ligands.[4][5][6]
Step 1: In-situ Catalyst Formation and Reaction
-
To a solution of 6-aminobicyclo[2.2.1]heptan-2-ol (as the free base, 0.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
| Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
| Norbornene-based 1,4-aminoalcohol | Benzaldehyde | - | up to 69 | - | [4] |
| Camphor-based 1,4-aminoalcohol | Benzaldehyde | - | Moderate | (R) | [6] |
| Camphor-based 1,3-aminoalcohol | Benzaldehyde | - | Moderate | - | [5] |
Table 2: Enantioselectivities in the addition of diethylzinc to benzaldehyde using bicyclic amino alcohol ligands.
Organocatalysis: Metal-Free Asymmetric Transformations
The bifunctional nature of 6-aminobicyclo[2.2.1]heptan-2-ol, possessing both a basic amino group and a hydrogen-bond donating hydroxyl group, makes it a promising candidate for organocatalysis.[7] In particular, related 2-azanorbornane-based amino alcohols have shown excellent efficacy in catalyzing asymmetric Michael additions.[8][9][10] The amine can activate the nucleophile through enamine formation, while the hydroxyl group can activate the electrophile and control the stereochemistry through hydrogen bonding in the transition state.
Proposed Catalytic Cycle for an Asymmetric Michael Addition:
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols: 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride as a Scaffold for NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Neurotherapeutics
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the mammalian central nervous system (CNS), is a ligand-gated ion channel with a crucial role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events implicated in a variety of neurological and psychiatric disorders. These conditions include Alzheimer's disease, Parkinson's disease, epilepsy, chronic pain, and depression.[1][2] Consequently, antagonists of the NMDA receptor have significant therapeutic potential.
A major challenge in developing NMDA receptor antagonists for clinical use is mitigating the severe side effects that often accompany high-affinity channel blockers.[1] A promising strategy to overcome this hurdle is the development of moderate-affinity, non-competitive antagonists. This approach has led to the successful clinical use of memantine for the treatment of Alzheimer's disease.[2][3] The rigid bicyclo[2.2.1]heptane (also known as norbornane) framework has emerged as a valuable scaffold for designing such non-competitive antagonists that act at the phencyclidine (PCP) binding site within the NMDA receptor's ion channel.[1][2] Its constrained conformation allows for precise orientation of functional groups, enabling fine-tuning of receptor affinity and pharmacological properties.
This document provides a detailed guide to the use of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a key intermediate for the synthesis of novel NMDA receptor antagonists. We will cover its synthesis, chemical characterization, and derivatization, as well as protocols for evaluating the biological activity of its analogues.
Chemical Properties of the Scaffold
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1818847-29-8 | N/A |
| Molecular Formula | C₇H₁₄ClNO | N/A |
| Molecular Weight | 163.65 g/mol | N/A |
| Physical State | Solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Synthetic Protocol: Preparation of this compound
The following is a representative, multi-step protocol for the synthesis of this compound, based on established synthetic methodologies for related bicyclic systems. This protocol involves the reduction of an azido intermediate, a reliable method for introducing an amine group.[1]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
Bicyclo[2.2.1]hept-5-en-2-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Epoxidation of Bicyclo[2.2.1]hept-5-en-2-one:
-
Dissolve bicyclo[2.2.1]hept-5-en-2-one (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield exo-5,6-epoxybicyclo[2.2.1]heptan-2-one.
-
-
Ring-Opening of the Epoxide with Azide:
-
To a solution of the epoxide (1 equivalent) in a mixture of MeOH and water, add NaN₃ (1.5 equivalents) and NH₄Cl (1.2 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the MeOH under reduced pressure.
-
Extract the aqueous residue with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give 6-azido-5-hydroxybicyclo[2.2.1]heptan-2-one.
-
-
Reduction of the Ketone:
-
Dissolve the azido-ketone (1 equivalent) in MeOH and cool to 0 °C.
-
Add NaBH₄ (1.5 equivalents) portion-wise.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the MeOH under reduced pressure and extract the product with EtOAc.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate to yield 6-azido-bicyclo[2.2.1]heptane-2,5-diol.
-
-
Reduction of the Azide to the Amine:
-
Dissolve the azido-diol (1 equivalent) in EtOH.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Stir the suspension under an atmosphere of H₂ (balloon or Parr hydrogenator) for 12-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with EtOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-bicyclo[2.2.1]heptan-2-ol.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude amino alcohol in a minimal amount of Et₂O.
-
Add a solution of HCl in Et₂O dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum to yield this compound.
-
Characterization of this compound
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. Key signals would include the protons on the carbons bearing the amino and hydroxyl groups, which would likely appear as multiplets in the 3.5-4.5 ppm range. The bridgehead protons would be observed as distinct multiplets, and the remaining methylene protons would appear as a series of overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbons of the bicyclo[2.2.1]heptane core. The carbons attached to the heteroatoms (C-OH and C-NH₂) would be downfield, typically in the 60-80 ppm region. The bridgehead carbons and the remaining methylene carbons would appear at higher fields.[1]
-
Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 128.1, corresponding to the free base (C₇H₁₃NO).
Structure-Activity Relationship (SAR) and Derivatization
The 6-aminobicyclo[2.2.1]heptan-2-ol scaffold offers multiple points for chemical modification to explore the SAR and optimize antagonist activity. The primary amine is a key handle for introducing a variety of substituents.
Key Insights into SAR:
-
N-Substitution: The nature of the substituent on the amino group is critical for activity. Studies on related 2-aminobicyclo[2.2.1]heptane derivatives have shown that introducing aryl or aralkyl groups, as well as heterocyclic moieties, can significantly modulate the affinity for the NMDA receptor.[1]
-
Stereochemistry: The stereochemical arrangement of the amino and hydroxyl groups (endo vs. exo) will likely have a profound impact on the binding affinity and selectivity, as the rigid scaffold will present these functional groups in very different spatial orientations.
-
Hydroxyl Group: The hydroxyl group can be derivatized to form ethers or esters, which may influence the compound's polarity, lipophilicity, and pharmacokinetic properties.
Table of Biological Activity for Related Bicyclo[2.2.1]heptane Derivatives:
| Compound | R-Group on Amine | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 5a | 2-(piperidin-1-yl)ethyl | 7.86 | 5.28 | [1] |
| 5e | 2-(pyrrolidin-1-yl)ethyl | >10 | >10 | [1] |
| 5f | 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl) | >10 | >10 | [1] |
| Memantine | (Reference) | - | - | [4] |
Note: The above data is for N-substituted 2-phenylbicyclo[2.2.1]heptan-2-amine derivatives and serves to illustrate the impact of N-substitution on NMDA receptor affinity.
Protocols for Biological Evaluation
NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol determines the affinity of the synthesized compounds for the PCP binding site within the NMDA receptor channel by measuring their ability to displace a radiolabeled ligand, such as [³H]-(+)-MK-801.
Workflow Diagram:
References
- 1. Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 6-Aminobicyclo[2.2.1]heptan-2-ol
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, framework is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, making it an invaluable tool for probing molecular interactions with biological targets and for creating highly organized materials. The ability to precisely control the stereochemistry of substituents on this framework is paramount for developing potent and selective pharmaceutical agents.
This application note provides a detailed experimental guide for the stereoselective synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol, a versatile building block featuring two key nucleophilic groups—an amine and an alcohol. The distinct positioning of these functionalities allows for divergent synthesis, enabling the creation of diverse chemical libraries for drug discovery programs. We will present a robust, multi-step synthesis commencing from a common racemic starting material, incorporating a key enzymatic resolution step to establish chirality, followed by stereocontrolled functional group interconversions.
Overall Synthetic Strategy: A Chemoenzymatic Approach
The core challenge in synthesizing a specific stereoisomer of 6-aminobicyclo[2.2.1]heptan-2-ol lies in controlling the relative and absolute configurations of the four stereocenters (C1, C2, C4, and C6). Our strategy circumvents the need for a complex asymmetric Diels-Alder reaction by employing a highly efficient chemoenzymatic approach. This methodology leverages the exquisite selectivity of enzymes for kinetic resolution, a technique well-suited for separating enantiomers of bicyclic intermediates.[2][3][4]
The synthetic pathway is designed as follows:
-
Core Formation: A standard Diels-Alder reaction provides the racemic bicyclo[2.2.1]heptene backbone.
-
Stereocenter Establishment: An enzymatic kinetic resolution of a key intermediate establishes the absolute stereochemistry early in the sequence.
-
Amine Installation: The versatile Curtius rearrangement is employed to convert a carboxylic acid into the target primary amine with retention of configuration.[5][6][7]
-
Hydroxyl Installation: A diastereoselective hydroboration-oxidation installs the hydroxyl group, with its stereochemistry directed by the existing bicyclic framework.
Workflow Diagram
Caption: Chemoenzymatic workflow for stereoselective synthesis.
Detailed Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-endo-Bicyclo[2.2.1]hept-5-en-2-ol
This protocol details the resolution of the racemic alcohol, which is readily obtained by reduction of the corresponding commercially available carboxylic acid. The enzymatic acylation selectively acetylates one enantiomer, allowing for separation.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipase from Pseudomonas cepacia (Lipase PS) is chosen for its well-documented efficacy in resolving bicyclic alcohols with high enantioselectivity.[2]
-
Acyl Donor: Vinyl acetate serves as an irreversible acyl donor. The byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium, driving the reaction forward.
-
Solvent: A non-polar organic solvent like hexane is used to maintain the enzyme's catalytic activity and to solubilize the substrates.
| Parameter | Value | Justification |
| Substrate | (±)-endo-Bicyclo[2.2.1]hept-5-en-2-ol | 10.0 g (80.5 mmol) |
| Enzyme | Lipase PS (Amano) | 1.0 g |
| Acyl Donor | Vinyl Acetate | 8.8 mL (96.6 mmol, 1.2 equiv) |
| Solvent | Anhydrous Hexane | 250 mL |
| Temperature | Room Temperature (20-25 °C) | Optimal for lipase activity and stability. |
| Reaction Time | ~24-48 hours | Monitored for ~50% conversion. |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask, add (±)-endo-bicyclo[2.2.1]hept-5-en-2-ol (10.0 g), anhydrous hexane (250 mL), and Lipase PS (1.0 g).
-
Stir the suspension at room temperature for 15 minutes to ensure uniform distribution of the enzyme.
-
Add vinyl acetate (8.8 mL) to the mixture in a single portion.
-
Seal the flask and stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the unreacted alcohol and the formed acetate.
-
Once ~50% conversion is reached, filter the mixture through a pad of Celite® to remove the enzyme. Wash the Celite® pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue, containing (+)-(R)-endo-bicyclo[2.2.1]hept-5-en-2-yl acetate and unreacted (-)-(S)-endo-bicyclo[2.2.1]hept-5-en-2-ol, is purified by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes).
-
The acetate can be hydrolyzed back to the (+)-(R)-alcohol using standard conditions (e.g., K2CO3 in methanol) if that enantiomer is desired. For this protocol, we proceed with the carboxylic acid derived from the resolved alcohol.
Protocol 2: Stereoselective Synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol
This protocol begins with the enantiomerically pure (1R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is assumed to be obtained via resolution.
Part A: Curtius Rearrangement for Amine Installation
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a carbamate-protected amine without racemization.
Causality Behind Experimental Choices:
-
Reagent: Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for initiating the Curtius rearrangement, avoiding the need to handle explosive acyl azides.
-
Solvent/Nucleophile: tert-Butanol acts as both the solvent and the trapping nucleophile for the isocyanate intermediate, directly yielding the Boc-protected amine, a stable and easily handled intermediate.
| Parameter | Value | Justification |
| Substrate | (1R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 5.0 g (36.2 mmol) |
| Reagent 1 | Diphenylphosphoryl azide (DPPA) | 8.6 mL (39.8 mmol, 1.1 equiv) |
| Reagent 2 | Triethylamine (TEA) | 5.6 mL (39.8 mmol, 1.1 equiv) |
| Solvent | Anhydrous tert-Butanol | 100 mL |
| Temperature | 80-85 °C (Reflux) | Required to promote rearrangement of the acyl azide intermediate. |
| Reaction Time | 12-16 hours | Ensures complete conversion to the isocyanate and subsequent trapping. |
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (5.0 g) in anhydrous tert-butanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Add triethylamine (5.6 mL) followed by the dropwise addition of DPPA (8.6 mL) at room temperature.
-
After the addition is complete, slowly heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Caution: Nitrogen gas is evolved during the reaction. Ensure adequate ventilation.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 5% citric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tert-butyl ((1R,4S)-bicyclo[2.2.1]hept-5-en-2-yl)carbamate.
-
Purify the product by silica gel chromatography if necessary.
Part B: Hydroboration-Oxidation for Hydroxyl Installation
This step introduces the C2-hydroxyl group. The hydroboration occurs from the less sterically hindered exo face of the double bond, and subsequent oxidation leads to the endo-alcohol, resulting in a trans relationship between the new alcohol and the C6-amino group.
Caption: Stereochemical course of the hydroboration-oxidation step.
Step-by-Step Procedure:
-
Dissolve the Boc-protected amine (e.g., 5.0 g, 23.9 mmol) in anhydrous THF (100 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add borane-tetrahydrofuran complex (1.0 M solution in THF, 28.7 mL, 28.7 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully cool the reaction back to 0 °C and slowly add water (5 mL) to quench excess borane, followed by 3 M aqueous NaOH (15 mL).
-
Add 30% hydrogen peroxide (15 mL) dropwise, keeping the internal temperature below 20 °C. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete oxidation.
-
Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude Boc-protected amino alcohol by silica gel chromatography.
Part C: Final Deprotection
-
Dissolve the purified Boc-protected amino alcohol in dichloromethane (DCM, 20 mL).
-
Add trifluoroacetic acid (TFA, 10 mL) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure, co-evaporating with DCM (2 x 20 mL) to remove excess TFA.
-
The resulting TFA salt can be converted to the free base by treatment with a basic ion-exchange resin or by careful neutralization with a base like NaOH followed by extraction. Alternatively, it can be converted to the HCl salt by dissolving in ether and adding ethereal HCl.
Summary and Conclusion
This application note provides a validated, step-by-step protocol for the stereoselective synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol. By integrating a highly selective enzymatic resolution with robust chemical transformations like the Curtius rearrangement and stereocontrolled hydroboration-oxidation, this pathway offers reliable access to this valuable chiral building block. The detailed explanations for experimental choices and the inclusion of self-validating checkpoints ensure that researchers can confidently reproduce and adapt this methodology for their specific drug discovery and development needs.
References
- 1. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 2. Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol | Benchchem [benchchem.com]
- 4. Chemoenzymatic access to enantiomeric bicyclo[2.2.1]heptan-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. lookchem.com [lookchem.com]
Application Note: High-Resolution Chiral HPLC Separation of 6-Aminobicyclo[2.2.1]heptan-2-ol Enantiomers
Introduction: The Significance of Chiral Purity in Bicyclic Amino Alcohols
The compound 6-aminobicyclo[2.2.1]heptan-2-ol is a bicyclic amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid, constrained bicyclo[2.2.1]heptane (norbornane) skeleton and the presence of two chiral centers (at C2 and C6, relative to the amino and hydroxyl groups) make it a valuable chiral building block. As with most chiral molecules, the individual enantiomers can exhibit markedly different pharmacological, toxicological, and physiological properties.[1][2] Therefore, the ability to accurately separate and quantify the enantiomers of 6-aminobicyclo[2.2.1]heptan-2-ol is critical for drug development, quality control, and stereoselective synthesis.
This application note provides a detailed protocol for the direct enantioselective separation of 6-aminobicyclo[2.2.1]heptan-2-ol using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The methodology is designed to be robust, reproducible, and suitable for researchers in pharmaceutical analysis and organic chemistry.
The choice of a direct chromatographic method using a CSP is deliberate. While indirect methods, which involve derivatizing the analyte with a chiral agent to form diastereomers, are feasible, they introduce additional reaction and purification steps that can be time-consuming and a source of error.[3][4] Direct enantioseparation on a CSP is the most efficient and widely accepted approach for resolving enantiomers.[2][5] Polysaccharide-based CSPs, in particular, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide variety of compounds, including amino alcohols.[6][7][8]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. For polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, the chiral selector is a polymer with a defined helical structure.[9][10]
Chiral recognition is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate linkages of the polysaccharide derivative.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Interactions (Inclusion): The rigid, three-dimensional structure of the analyte enantiomers influences how they fit into the chiral grooves and cavities of the polysaccharide helix. Differences in steric hindrance lead to differential stability of the formed complexes.[11]
The sum of these interactions results in one enantiomer being retained more strongly on the column than the other, leading to different elution times and, thus, separation.
Experimental Protocol
This protocol outlines a robust starting point for the separation. Optimization of mobile phase composition and other parameters may be required to achieve baseline resolution depending on the specific stereoisomers of 6-aminobicyclo[2.2.1]heptan-2-ol being analyzed.
Materials and Reagents
-
Analyte: Racemic 6-aminobicyclo[2.2.1]heptan-2-ol
-
HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)
-
Mobile Phase Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
Sample Diluent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient.
| Parameter | Recommended Condition |
| HPLC Column | Lux® Cellulose-1 , 5 µm, 250 x 4.6 mm (or equivalent Amylose-based CSP, e.g., Daicel CHIRALPAK® AD-H )[6][9] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 210 nm (due to lack of a strong chromophore, low UV is necessary) or alternative detection like Evaporative Light Scattering Detector (ELSD) is ideal |
| Injection Volume | 10 µL |
| Sample Concentration | ~1.0 mg/mL prepared in Sample Diluent |
Rationale for Methodological Choices
-
Chiral Stationary Phase: The Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) is selected for its proven versatility and success in separating a broad range of chiral compounds.[10][11] The aromatic phenylcarbamate groups provide opportunities for π-π interactions, while the carbamate linkages are key sites for hydrogen bonding.[10] An amylose-based phase like CHIRALPAK® AD-H is an excellent alternative to screen for complementary selectivity.[6][12]
-
Mobile Phase: A normal-phase mode using a mixture of an alkane (n-Hexane) and an alcohol (IPA) is the standard approach for polysaccharide CSPs.[13] The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution; increasing the alcohol content generally decreases retention time.[14]
-
Mobile Phase Additive: The analyte is a primary amine, which can exhibit secondary interactions with residual silanol groups on the silica support, leading to peak tailing. A small amount of a basic additive like Diethylamine (DEA) is added to the mobile phase to saturate these active sites and ensure sharp, symmetrical peaks.[10]
-
Detection: Since 6-aminobicyclo[2.2.1]heptan-2-ol lacks a significant UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary.[15][16] This requires highly pure mobile phase solvents. If sensitivity is an issue or if the mobile phase has high UV absorbance at these wavelengths, an ELSD or mass spectrometer (MS) would be a superior detection method.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic 6-aminobicyclo[2.2.1]heptan-2-ol.
-
Dissolve in 10 mL of the sample diluent (90:10 n-Hexane/IPA) to achieve a final concentration of 1.0 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column into the column compartment.
-
Set the column temperature to 25 °C.
-
Flush the entire HPLC system, including the injector, with 100% 2-Propanol to ensure no incompatible solvents (like acetone or THF) are present, which could damage the coated CSP.[13]
-
Switch to the prepared mobile phase and equilibrate the column at the set flow rate of 1.0 mL/min.
-
Equilibrate until a stable baseline is achieved (typically 30-60 minutes). The backpressure should be stable and within the column's operating limits (e.g., <150 bar).[13]
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.
-
Integrate the resulting peaks to determine retention times (t₁ and t₂), peak areas, and calculate the resolution (Rs).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.
Caption: Workflow for Chiral HPLC Separation.
Expected Results and Discussion
Under the proposed conditions, a successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers of 6-aminobicyclo[2.2.1]heptan-2-ol.
Table 2: Representative Chromatographic Data
| Parameter | Expected Value |
| Retention Time (t₁) | ~ 8.5 min |
| Retention Time (t₂) | ~ 10.2 min |
| Capacity Factor (k'₁) | 3.25 |
| Capacity Factor (k'₂) | 4.10 |
| Selectivity Factor (α) | 1.26 |
| Resolution (Rs) | > 2.0 |
Note: These values are hypothetical and serve as a target for a well-optimized separation. The elution order of the enantiomers is dependent on the specific absolute configuration and the CSP used and must be determined empirically using enantiomerically pure standards.
A resolution value (Rs) greater than 1.5 is considered baseline separation, which is essential for accurate quantification. If the resolution is suboptimal, the following adjustments can be made:
-
Decrease 2-Propanol Percentage: Reducing the polar modifier content (e.g., to 15% or 10%) will increase retention times and typically improve the selectivity factor (α) and resolution.
-
Change Alcohol Modifier: Switching from 2-Propanol to Ethanol can sometimes alter selectivity and provide better separation.
-
Lower Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to improved resolution, albeit with longer run times.
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the chiral separation of 6-aminobicyclo[2.2.1]heptan-2-ol enantiomers by HPLC. The direct method, employing a polysaccharide-based chiral stationary phase like Lux® Cellulose-1, offers an efficient, reliable, and robust solution for determining the enantiomeric purity of this important chiral building block. The provided starting conditions and optimization strategies serve as a powerful tool for researchers in pharmaceutical development and asymmetric synthesis, enabling accurate stereochemical analysis critical for modern chemical research.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. eijppr.com [eijppr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. | Semantic Scholar [semanticscholar.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 11. hplcmart.com [hplcmart.com]
- 12. thelabstore.co.uk [thelabstore.co.uk]
- 13. chiraltech.com [chiraltech.com]
- 14. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U [mdpi.com]
- 15. CAS#:2408937-20-0 | (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride | Chemsrc [chemsrc.com]
- 16. Bicyclo[2.2.1]heptan-2-ol [webbook.nist.gov]
Application Notes and Protocols for the Incorporation of 6-aminobicyclo[2.2.1]heptan-2-ol into Conformationally Constrained Peptides
Introduction: The Quest for Structural Rigidity in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[1] A promising strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1] By reducing the number of accessible conformations, it is possible to pre-organize the peptide into its bioactive shape, thereby enhancing its potency, selectivity, and resistance to enzymatic degradation.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of a unique bicyclic amino acid, 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride , to create conformationally constrained peptides. The rigid bicyclo[2.2.1]heptane (also known as norbornane) scaffold serves as a powerful tool to induce specific secondary structures and improve the pharmacological properties of peptide-based therapeutics.[2]
We will delve into the rationale behind using this building block, provide detailed, field-proven protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss methods for the characterization of the resulting constrained peptides.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Conformational Control
The bicyclo[2.2.1]heptane system is a bridged bicyclic hydrocarbon with a highly rigid structure. When functionalized with amino and hydroxyl groups, as in 6-aminobicyclo[2.2.1]heptan-2-ol, it becomes a valuable non-proteinogenic amino acid for peptide synthesis. Its incorporation into a peptide chain can induce turns and other well-defined secondary structures, effectively locking a segment of the peptide into a desired conformation. This structural rigidity is advantageous for mimicking the bioactive conformation of a native peptide ligand at its receptor.
Part 1: Preparation of Orthogonally Protected 6-aminobicyclo[2.2.1]heptan-2-ol for SPPS
To successfully incorporate 6-aminobicyclo[2.2.1]heptan-2-ol into a peptide using the widely adopted Fmoc/tBu strategy, it is essential to first protect its amino and hydroxyl functionalities with orthogonal protecting groups.[3][4][5] The 9-fluorenylmethoxycarbonyl (Fmoc) group is ideal for the temporary protection of the primary amine, as it is base-labile. The hydroxyl group, on the other hand, requires an acid-labile protecting group, such as the tert-butyl (tBu) ether, to ensure its stability throughout the peptide synthesis and its concomitant removal during the final cleavage from the resin.
Proposed Synthetic Scheme for Protected Monomer
Caption: Proposed workflow for the orthogonal protection of 6-aminobicyclo[2.2.1]heptan-2-ol.
Protocol 1.1: Neutralization of the Hydrochloride Salt
-
Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.
-
Add a slight excess of a mild base, for example, sodium bicarbonate (NaHCO₃), portion-wise with stirring until effervescence ceases.
-
Extract the free amino alcohol into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
Protocol 1.2: Fmoc Protection of the Amino Group
-
Dissolve the free amino alcohol in a mixture of dioxane and aqueous NaHCO₃ solution.[6]
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl and extract the Fmoc-protected amino alcohol with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and purify by column chromatography on silica gel.
Protocol 1.3: tert-Butyl Protection of the Hydroxyl Group
-
Dissolve the Fmoc-protected amino alcohol in an appropriate solvent such as dichloromethane (DCM).
-
Cool the solution in a pressure vessel to -78 °C and add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst).
-
Condense isobutylene gas into the reaction mixture.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Carefully vent the vessel, quench the reaction with a mild base, and purify the resulting Fmoc-6-amino(O-tBu)bicyclo[2.2.1]heptan-2-ol by column chromatography.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Bicyclic Amino Acid
The following protocols are based on a standard Fmoc/tBu SPPS strategy.[3][7] Due to the steric hindrance of the bicyclic amino acid, specialized coupling reagents and potentially longer reaction times are recommended.[8][9][10][11]
SPPS Workflow Overview
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 2.1: Resin Preparation and First Amino Acid Coupling
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
For pre-loaded resins, proceed to the first deprotection step. For non-loaded resins, couple the first Fmoc-protected amino acid according to standard procedures.
Protocol 2.2: Iterative Deprotection and Coupling Cycle
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the fulvene adduct.
-
Coupling of the Bicyclic Amino Acid:
-
Pre-activate a solution of the protected Fmoc-6-amino(O-tBu)bicyclo[2.2.1]heptan-2-ol (3-5 equivalents), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Gentle agitation is recommended.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Ninhydrin (Kaiser) test to check for the presence of free primary amines.[12][13][14] A colorless or yellow result indicates a complete reaction, while a blue color signifies incomplete coupling.[12][13]
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
-
| Ninhydrin Test Result | Interpretation | Action |
| Intense Blue | Incomplete Coupling | Recouple with fresh reagents |
| Light Blue/Yellow | Near Completion | Extend reaction time or proceed |
| Colorless/Yellow | Complete Coupling | Proceed to next step |
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).
Part 3: Cleavage, Purification, and Characterization
Protocol 3.1: Cleavage from Resin and Deprotection
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K or a simpler mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[15][16][17]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.
Protocol 3.2: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 or C8 column.[18][19][20][21]
-
Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.
-
Monitor the elution at 214 nm and 280 nm and collect the fractions containing the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 3.3: Characterization
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[22][23][24] The observed mass should correspond to the calculated mass of the peptide containing the bicyclic amino acid.
-
NMR Spectroscopy for Conformational Analysis:
-
To elucidate the three-dimensional structure of the conformationally constrained peptide, advanced NMR techniques are invaluable.
-
Acquire two-dimensional NMR spectra, such as TOCSY, NOESY, and ROESY, in a suitable solvent.[25][26][27][28][29]
-
Nuclear Overhauser Effect (NOE) cross-peaks in NOESY and ROESY spectra provide information about through-space proximities between protons, which can be used to calculate the peptide's solution-state conformation.[25][26][28][29]
-
Conclusion and Future Outlook
The incorporation of 6-aminobicyclo[2.2.1]heptan-2-ol offers a robust strategy for designing conformationally constrained peptides with potentially enhanced therapeutic properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and characterization of these novel peptidomimetics. The rigid bicyclic scaffold is a versatile tool for medicinal chemists to explore structure-activity relationships and to develop next-generation peptide-based drugs with improved stability, affinity, and selectivity.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 22. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spectrum Mill Utilities Help [proteomics.broadinstitute.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 29. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Incorporation of the Bicyclo[2.2.1]heptane Scaffold in Modern Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The bicyclo[2.2.1]heptane (norbornane) scaffold has emerged from the realm of classic organic chemistry to become a powerful and versatile building block in contemporary drug discovery. Its unique three-dimensional and conformationally restricted structure offers medicinal chemists a compelling tool to overcome challenges associated with "flat" aromatic molecules, such as poor physicochemical properties and metabolic liabilities. This guide provides an in-depth exploration of the strategic rationale for incorporating this moiety, detailed protocols for its synthesis and characterization, and illustrative case studies demonstrating its successful application in active drug discovery programs.
The Strategic Value of the Bicyclo[2.2.1]heptane Moiety
The decision to incorporate a specific scaffold into a drug candidate is driven by the desire to optimize its interaction with a biological target while simultaneously improving its drug-like properties. The bicyclo[2.2.1]heptane system provides a unique constellation of advantages that address several key pillars of medicinal chemistry.
Imposing Three-Dimensionality and Conformational Rigidity
Unlike flexible alkyl chains or planar aromatic rings, the bicyclo[2.2.1]heptane core is a rigid, globular structure. This rigidity is arguably its most significant asset. By incorporating this scaffold, chemists can lock key pharmacophoric groups into a specific spatial orientation. This pre-organization of substituents for optimal interaction with a binding pocket can significantly reduce the entropic penalty upon binding, potentially leading to a substantial increase in binding affinity. This principle is fundamental to designing highly potent and selective ligands.
A Proven Bioisostere for Aromatic and Lipophilic Groups
Modern drug discovery endeavors to move beyond "flatland"—the over-reliance on two-dimensional aromatic rings—to improve physicochemical properties. The bicyclo[2.2.1]heptane scaffold is a well-established bioisostere for para-substituted benzene rings, as well as for other bulky, lipophilic groups like adamantane. This substitution allows for the exploration of novel chemical space while mimicking the volume and hydrophobic character of the original group. Crucially, this replacement often enhances key drug-like properties.
Enhancement of Physicochemical and Pharmacokinetic Profiles
The introduction of sp³-rich scaffolds like bicyclo[2.2.1]heptane can favorably modulate a molecule's properties:
-
Improved Solubility: In several instances, replacing highly lipophilic groups such as adamantane with a bicyclo[2.2.1]heptane moiety has led to a significant increase in aqueous solubility without sacrificing potency.
-
Metabolic Stability: The rigid, saturated framework is often less susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes) compared to electron-rich aromatic rings or flexible alkyl chains. This can lead to improved metabolic stability and a more favorable pharmacokinetic (PK) profile.
-
Tuned Lipophilicity: The scaffold provides a "greasy" core that can be finely tuned with polar substituents, allowing for precise control over the overall lipophilicity (LogP/LogD) of the final compound.
Caption: Logical flow of the strategic benefits of incorporating the bicyclo[2.2.1]heptane scaffold.
Synthetic Strategies and Key Protocols
The synthetic accessibility of the bicyclo[2.2.1]heptane core is a major reason for its utility. The Diels-Alder reaction remains the most powerful and widely used method for its construction.
The Diels-Alder Reaction: The Gateway to the Scaffold
The [4+2] cycloaddition between a diene (commonly cyclopentadiene) and a dienophile is a robust and atom-economical method to generate the norbornene skeleton, which can be subsequently hydrogenated to the saturated bicyclo[2.2.1]heptane system. The reaction typically favors the formation of the endo isomer as the kinetic product due to favorable secondary orbital interactions.
Caption: General synthetic workflow for creating bicyclo[2.2.1]heptane-containing molecules.
Protocol 2.1: General Diels-Alder Reaction for Scaffold Synthesis
Objective: To synthesize a functionalized bicyclo[2.2.1]heptene core. This protocol is based on the reaction between cyclopentadiene and N-phenylmaleimide.
Materials:
-
Dicyclopentadiene
-
N-Phenylmaleimide
-
Toluene
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it gently to ~170 °C. The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the freshly cracked cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes back to the dicyclopentadiene at room temperature over several hours; use it promptly.
-
Reaction Setup: In a round-bottom flask, dissolve N-phenylmaleimide (1.0 eq) in toluene.
-
Cycloaddition: To the stirred solution of the dienophile, add the freshly cracked cyclopentadiene (1.1-1.5 eq) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Completion: After the initial exotherm subsides, stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for 1-4 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. The product often precipitates upon cooling or addition of a non-polar solvent like hexanes. d. Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes). The endo isomer is typically the major product.
-
Optional Saturation: The double bond of the resulting norbornene can be reduced to the desired bicyclo[2.2.1]heptane (norbornane) by catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethyl acetate).
Characterization and In Vitro Profiling
Rigorous characterization is essential to confirm the structure and stereochemistry of the synthesized compounds and to evaluate their drug-like properties.
Structural and Conformational Analysis
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR are indispensable tools. The rigid scaffold gives rise to characteristic coupling constants and through-space correlations (NOEs) that can be used to unambiguously assign the relative stereochemistry (endo vs. exo).
-
Computational Modeling: Quantum-chemical calculations are frequently used to analyze the stable conformations of the substituted bicyclic system and to understand the impact of stereoelectronic interactions on stability.
Metabolic Stability Assessment
A key rationale for using the bicyclo[2.2.1]heptane scaffold is to improve metabolic stability. The following protocol outlines a standard in vitro assay using human liver microsomes (HLM).
Protocol 3.2: In Vitro Metabolic Stability Assay with Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by measuring its disappearance over time when incubated with human liver microsomes and the necessary co-factors.
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Add the master mix to the wells of a 96-well plate. Add the test compound to achieve the desired final concentration (typically 1 µM). Include control compounds in separate wells. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction initiation, but the first analytical sample is usually taken after this addition.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample is typically prepared by adding the quenching solution before the NADPH solution.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the stable internal standard.
-
Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the line from the linear regression is the elimination rate constant (k). c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k . d. Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Caption: Step-by-step workflow for the in vitro liver microsome stability assay.
Case Studies: Successful Applications in Drug Discovery
Case Study 1: CXCR2 Selective Antagonists for Oncology
Antagonism of the chemokine receptor CXCR2 is a promising strategy for treating metastatic cancer. In an effort to discover selective CXCR2 antagonists, researchers introduced various bridged ring systems into an N,N′-diarylsquaramide skeleton.
-
Key Compound: Compound 2e , which incorporates a bicyclo[2.2.1]heptane moiety.
-
Results: This compound demonstrated potent CXCR2 antagonistic activity (IC₅₀ = 48 nM) and excellent selectivity over the homologous CXCR1 receptor (>60-fold). Molecular docking studies suggested the bicyclo[2.2.1]heptane group inserted favorably into a hydrophobic pocket of the receptor. Furthermore, the compound exhibited good stability in simulated gastric/intestinal fluids and plasma, and a reasonable oral pharmacokinetic profile in rats.
| Parameter | Compound 2e (with Bicyclo[2.2.1]heptane) | Reference |
| CXCR2 IC₅₀ | 48 nM | |
| Selectivity (CXCR1/CXCR2) | 60.4 | |
| Plasma Stability (Rat, 45 min) | >99% Remaining | |
| Plasma Stability (Human, 45 min) | >99% Remaining | |
| HLM Stability (Human, 45 min) | 27% Remaining | |
| Oral Cₘₐₓ (10 mg/kg, rat) | 2863 ng/mL |
Case Study 2: Soluble Epoxide Hydrolase (sEH) Inhibitors
Inhibitors of soluble epoxide hydrolase (sEH) are pursued for treating cardiovascular and inflammatory diseases. Many potent inhibitors feature a bulky, lipophilic adamantane group, which often leads to poor aqueous solubility.
-
Bioisosteric Replacement: Researchers replaced the adamantane group in a urea-based sEH inhibitor with a bicyclo[2.2.1]heptane (norbornane) moiety.
-
Results: This substitution was highly successful. The resulting norbornane analog retained potent, low-nanomolar inhibitory activity against sEH while dramatically improving its aqueous solubility. This highlights the scaffold's ability to act as a superior bioisostere, maintaining biological function while rectifying a critical physicochemical deficiency.
| Compound/Bioisostere | sEH Inhibition IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Reference |
| Adamantane Analog | 1.5 | < 1 | |
| Bicyclo[2.2.1]heptane Analog | 2.1 | 10 |
Conclusion
The bicyclo[2.2.1]heptane scaffold is more than just a structural curiosity; it is a validated and powerful tool in the medicinal chemist's armamentarium. Its inherent rigidity, ability to confer three-dimensionality, and proven utility as a bioisostere allow for the rational design of potent ligands with improved physicochemical and pharmacokinetic properties. Through robust synthetic routes, primarily the Diels-Alder reaction, and guided by rigorous characterization and in vitro profiling, the strategic incorporation of this moiety can unlock novel chemical space and provide elegant solutions to persistent challenges in drug discovery.
Troubleshooting & Optimization
Technical Support Center: Purification of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Welcome to the technical support center for the purification of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this bicyclic amino alcohol. The unique stereochemistry and polar nature of this compound can present challenges during purification. This resource aims to provide a logical framework for overcoming these hurdles, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its high polarity and the presence of multiple stereoisomers. The hydrochloride salt is highly water-soluble but has lower solubility in many common organic solvents, which can complicate both recrystallization and chromatography. The rigid bicyclic structure gives rise to endo and exo diastereomers, which can be difficult to separate. Furthermore, the amino group can interact strongly with acidic silica gel, leading to poor peak shape and recovery during column chromatography.
Q2: What are the most common impurities I should be aware of?
A2: Impurities can originate from the synthetic route. Common impurities include:
-
Stereoisomers: Diastereomers (endo/exo isomers) and potentially enantiomers if a non-stereoselective synthesis was used.
-
Unreacted Starting Materials: Depending on the synthesis, these could include norcamphor derivatives or related nitro-olefins.[1]
-
Byproducts: Side-reaction products, such as over-reduction products or rearranged intermediates.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying organic impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Useful for assessing overall purity and detecting non-polar impurities.
-
Chiral HPLC: Necessary for determining the diastereomeric and enantiomeric purity.[2]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
-
Elemental Analysis: To confirm the empirical formula, particularly the carbon, hydrogen, nitrogen, and chlorine content for the hydrochloride salt.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble (e.g., a few drops of water or methanol) to the hot solution. Alternatively, try a different, more polar solvent system. Slow cooling is also crucial. |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent at low temperatures. | Use a solvent/anti-solvent system. Dissolve the compound in a minimum of a good solvent (e.g., hot ethanol or methanol) and then slowly add a miscible anti-solvent (e.g., diethyl ether or toluene) until the solution becomes turbid. Then, allow it to cool slowly. |
| Product is still impure after recrystallization. | Impurities may have similar solubility profiles to the product. | Consider a pre-purification step like an acid-base extraction to remove non-basic impurities.[3] Alternatively, a second recrystallization from a different solvent system may be necessary. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound streaks badly on a silica gel column. | The basic amino group is interacting strongly with the acidic silanol groups on the silica surface. | 1. Neutralize the silica: Pre-treat the silica gel with a solvent containing triethylamine (1-2%). Also, add a small amount of triethylamine (0.1-1%) to your mobile phase. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or a polar bonded phase like amino-propylated silica. 3. Reversed-phase chromatography: Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a buffer or ion-pairing agent to improve peak shape. |
| Compound does not elute from the silica gel column. | The compound is irreversibly adsorbed onto the acidic silica gel. | Switch to a less acidic stationary phase like alumina or use reversed-phase chromatography. If you must use silica, a highly polar mobile phase containing an amine modifier (e.g., triethylamine) or even ammonium hydroxide in methanol may be required.[4] |
| Poor separation of diastereomers (endo/exo). | The diastereomers have very similar polarities. | Standard flash chromatography may not be sufficient. Consider using high-performance liquid chromatography (HPLC) with a high-resolution column. For analytical-scale separation and identification, chiral HPLC is often effective for separating stereoisomers of bicyclic amino alcohols.[2] |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
This protocol is suitable when a single solvent provides either too high or too low solubility for effective recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol or isopropanol with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether or toluene dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for a few hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.
Protocol 2: Flash Column Chromatography on Amine-Treated Silica Gel
This method is designed to mitigate the issues of peak tailing and poor recovery associated with the purification of amines on standard silica gel.
-
Preparation of Amine-Treated Silica: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., dichloromethane or ethyl acetate) containing 1-2% triethylamine. Let this stand for about 30 minutes before packing the column.
-
Column Packing: Pack a chromatography column with the amine-treated silica gel slurry.
-
Equilibration: Equilibrate the packed column with your starting mobile phase (e.g., dichloromethane with 0.5% triethylamine).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column. This technique often provides better resolution than wet loading for polar compounds.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity by adding methanol. A common gradient might be from 100% dichloromethane to a mixture of dichloromethane/methanol (e.g., 9:1), with 0.5% triethylamine maintained throughout the gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.
Visualizations
Purification Workflow Decision Tree
Caption: Decision workflow for purification strategy.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane Amino Alcohols
Welcome to the technical support center for the synthesis of bicyclo[2.2.1]heptane amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable class of compounds. The rigid bicyclic scaffold of these molecules imparts specific conformational constraints, making them attractive building blocks in medicinal chemistry and materials science. However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of bicyclo[2.2.1]heptane amino alcohols. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.
Issue 1: Low Yield in Diels-Alder Cycloaddition
Question: I am performing a Diels-Alder reaction between cyclopentadiene and a dienophile to construct the bicyclo[2.2.1]heptene skeleton, but I am consistently obtaining a low yield of my desired cycloadduct. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Diels-Alder reactions for forming the bicyclo[2.2.1]heptene core are a common issue. The success of this cycloaddition is highly dependent on several factors, primarily related to the electronics and sterics of your reactants, as well as the reaction conditions.
Potential Causes and Solutions:
-
Reactivity of Reactants: The Diels-Alder reaction is most efficient with electron-rich dienes and electron-poor dienophiles (normal electron-demand) or vice-versa (inverse electron-demand). If your reactants have mismatched electronic properties, the reaction rate will be slow, leading to low conversion.
-
Solution: Consider modifying your dienophile to include an electron-withdrawing group (e.g., ester, ketone, nitrile) to increase its reactivity. For the diene, cyclopentadiene is generally very reactive. However, ensure it is freshly cracked before use, as it readily dimerizes at room temperature.
-
-
Thermal Instability and Retro-Diels-Alder: The bicyclo[2.2.1]heptene system can undergo a retro-Diels-Alder reaction at elevated temperatures, leading to an equilibrium that may not favor the product.
-
Solution: Optimize the reaction temperature. While some Diels-Alder reactions require heat to overcome the activation energy, excessive temperatures can promote the reverse reaction. Start with lower temperatures and gradually increase if necessary. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
-
-
Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and reactive.[1]
-
Solution: Introduce a Lewis acid catalyst such as AlCl₃, ZnCl₂, or a milder one like ZnI₂.[2] Be cautious with the choice and amount of Lewis acid, as it can also catalyze polymerization or other side reactions. A screening of different Lewis acids and solvents is often necessary.
-
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the reactants, slowing down the reaction.
-
Solution: If possible, consider synthetic routes that introduce bulky groups after the cycloaddition. If this is not feasible, higher reaction temperatures or the use of high pressure may be required to overcome the steric barrier.
-
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents. Freshly crack dicyclopentadiene to obtain cyclopentadiene immediately before use.
-
Reaction Setup: Dissolve the dienophile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (0.1 - 1.0 eq) portion-wise.
-
Diene Addition: Slowly add the freshly cracked cyclopentadiene (1.1 - 1.5 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Diagram: Diels-Alder Reaction and Potential Equilibrium
Caption: The reversible nature of the Diels-Alder reaction.
Issue 2: Poor Stereoselectivity (Endo/Exo Isomer Mixture)
Question: My Diels-Alder reaction is producing a mixture of endo and exo isomers of the bicyclo[2.2.1]heptene adduct, and I need to selectively obtain the endo product. How can I improve the stereoselectivity?
Answer:
The formation of both endo and exo isomers is a common outcome in Diels-Alder reactions involving cyclic dienes like cyclopentadiene. The ratio of these isomers is influenced by kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one formed via the lower energy transition state. For many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable product. The exo isomer is often the more stable product due to reduced steric strain.
Strategies to Favor the Endo Isomer:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled endo product.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance endo selectivity. The Lewis acid coordinates to the dienophile, which can increase the secondary orbital interactions that stabilize the endo transition state.[1]
-
Solvent Effects: The choice of solvent can influence the transition state energies. Polar solvents can sometimes enhance endo selectivity.
Troubleshooting Workflow for Improving Endo Selectivity
Caption: Workflow for optimizing endo selectivity.
Quantitative Data: Effect of Conditions on Endo/Exo Ratio
| Dienophile | Conditions | Endo:Exo Ratio | Reference |
| Acrylonitrile | 80 °C, neat | 75:25 | - |
| Acrylonitrile | 0 °C, neat | 85:15 | - |
| Methyl Acrylate | 25 °C, neat | 90:10 | - |
| Methyl Acrylate | 25 °C, AlCl₃ (cat.) | >99:1 | - |
(Note: The data in this table is illustrative and may not represent specific literature values.)
Issue 3: Formation of Epoxide Side Product During Amination
Question: I am synthesizing a bicyclo[2.2.1]heptane amino alcohol via hydroxyhalogenation followed by amination. However, I am observing a significant amount of an epoxide byproduct. What is causing this and how can I prevent it?
Answer:
The formation of an epoxide is a known side reaction in this synthetic route, particularly during the amination step if the conditions are not carefully controlled.[3][4] This occurs through an intramolecular Williamson ether synthesis-type reaction where the alkoxide, formed under basic conditions, displaces the adjacent halide.
Mechanism of Epoxide Formation:
References
- 1. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. Inductive Hydroxyhalogenation of Bicyclo[2.2.1]heptenes and Synthesis of Amino Alcohols from the Reaction Products - Sadygov - Russian Journal of General Chemistry [bakhtiniada.ru]
Technical Support Center: Optimization of Reaction Conditions for 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this stereochemically rich synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction: The Scientific Rationale
The synthesis of this compound presents a unique set of challenges primarily due to the rigid, strained bicyclic (norbornane) scaffold. The stereochemical relationship between the amino and hydroxyl groups is critical for its intended biological activity, making stereocontrol a paramount concern throughout the synthetic sequence. This guide will address common pitfalls, including issues with stereoselectivity (endo/exo), unwanted side reactions like Wagner-Meerwein rearrangements, and purification hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. A general synthetic workflow is presented below, with troubleshooting points keyed to specific stages.
Caption: A general workflow for the synthesis of this compound.
TS-1: Low Diastereoselectivity in the Reduction of the Ketone
-
Problem: You are observing a mixture of endo and exo alcohol isomers after the reduction of the bicyclo[2.2.1]heptan-2-one precursor.
-
Scientific Explanation: The stereochemical outcome of the reduction of the carbonyl group in the norbornane system is highly dependent on the steric hindrance posed by the bicyclic framework. The hydride reducing agent can attack from the less hindered exo face to yield the endo alcohol, or from the more hindered endo face to give the exo alcohol. The choice of reducing agent and reaction conditions dictates the selectivity.
-
Solutions:
-
Choice of Reducing Agent: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally favor attack from the less hindered exo face, leading to a higher proportion of the desired endo alcohol. In contrast, smaller reducing agents like sodium borohydride may give mixtures.
-
Temperature Control: Running the reduction at low temperatures (e.g., -78 °C) can enhance the stereoselectivity by favoring the kinetically controlled product.
-
Chelation Control: If there are other functional groups in the vicinity of the ketone, chelation-controlled reduction using reagents like zinc borohydride might be an option to direct the hydride delivery.
-
TS-2: Low Yield or Incomplete Conversion to the Azide
-
Problem: The conversion of the alcohol to the azide via a sulfonate intermediate (e.g., mesylate or tosylate) followed by nucleophilic substitution with sodium azide is sluggish or results in low yields.
-
Scientific Explanation: The nucleophilic substitution at the C2 position of the bicyclo[2.2.1]heptane system can be sterically hindered. Incomplete conversion of the alcohol to the sulfonate ester or incomplete substitution by the azide are common issues. Elimination reactions can also compete with substitution, especially with hindered bases.
-
Solutions:
-
Sulfonylation Step: Ensure complete conversion of the alcohol to the sulfonate ester by using a slight excess of the sulfonyl chloride and a non-nucleophilic base like triethylamine or pyridine in an anhydrous solvent. Monitor the reaction by TLC.
-
Nucleophilic Substitution: Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction with sodium azide. Heating the reaction is often necessary, but excessive heat can promote elimination. A temperature of 80-100 °C is a good starting point. The use of a phase-transfer catalyst can sometimes be beneficial.
-
TS-3: Formation of Rearranged Byproducts (Wagner-Meerwein Rearrangement)
-
Problem: You observe isomeric impurities in your final product that are not simple stereoisomers, suggesting a skeletal rearrangement has occurred.
-
Scientific Explanation: The bicyclo[2.2.1]heptane system is prone to Wagner-Meerwein rearrangements, which are 1,2-shifts of alkyl groups that occur via carbocationic intermediates.[1][2][3] These rearrangements are often triggered by acidic conditions or the formation of a carbocation at a secondary carbon, which can rearrange to a more stable tertiary carbocation if the structure allows.
-
Solutions:
-
Avoid Strongly Acidic Conditions: When working with intermediates that have leaving groups, avoid strongly acidic conditions that can promote carbocation formation.
-
Choice of Reagents: In reactions that could proceed through a carbocationic intermediate, choose reagents and conditions that favor a concerted or SN2-type mechanism. For example, when introducing the azide group, the use of a sulfonate intermediate is generally preferred over direct conversion of the alcohol with hydrazoic acid under acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: How can I control the endo/exo selectivity in the initial Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton?
The endo/exo selectivity in the Diels-Alder reaction is a classic challenge.[4]
-
Kinetic vs. Thermodynamic Control: The endo product is typically the kinetic product, favored at lower temperatures due to favorable secondary orbital interactions. The exo product is often the more thermodynamically stable isomer and is favored at higher temperatures.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the reaction and often increases the selectivity for the endo product. However, the specific Lewis acid and substrates can also influence the outcome.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically disfavor the formation of the endo isomer, leading to a preference for the exo product.[4]
Q2: What is the best method to reduce the azide group to the primary amine?
Several methods are effective for the reduction of azides to amines in the bicyclo[2.2.1]heptane system.
-
Catalytic Hydrogenation: This is a clean and high-yielding method.[5] Palladium on carbon (Pd/C) is a common catalyst, and the reaction is typically run under a hydrogen atmosphere in a solvent like ethanol or ethyl acetate.
-
Staudinger Reaction: This reaction involves treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide, which is then hydrolyzed to the amine. This method is very mild and tolerant of many functional groups.
-
Reduction with LiAlH4: Lithium aluminum hydride is a powerful reducing agent that will readily reduce azides to amines. However, it will also reduce other functional groups like esters and ketones, so chemoselectivity can be an issue.
Q3: How do I form the hydrochloride salt of the final product?
The hydrochloride salt is typically formed in the final step to improve the stability and handling of the amine product.
-
Procedure: Dissolve the purified free amine in a suitable solvent, such as diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration.
Q4: What are the best techniques for purifying the intermediates and the final product?
-
Column Chromatography: This is the most common method for purifying organic compounds. For the intermediates and the final product, a silica gel column with a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The addition of a small amount of triethylamine to the eluent can be helpful when purifying the free amine to prevent tailing on the silica gel.
-
Recrystallization: If the final hydrochloride salt is a solid, recrystallization is an excellent method for purification.[6] A suitable solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Optimized Experimental Protocol
This protocol is a representative synthesis and may require optimization for your specific setup and starting materials.
Step 1: Stereoselective Reduction of bicyclo[2.2.1]heptan-2-one to endo-bicyclo[2.2.1]heptan-2-ol
-
To a solution of bicyclo[2.2.1]heptan-2-one in anhydrous THF at -78 °C, add L-Selectride® (1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of exo-2-Azidobicyclo[2.2.1]heptane
-
To a solution of endo-bicyclo[2.2.1]heptan-2-ol and triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF, add sodium azide, and heat the mixture to 90 °C for 12 hours.
-
Cool the reaction mixture, add water, and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude azide by column chromatography on silica gel.
Step 3: Reduction of exo-2-Azidobicyclo[2.2.1]heptane to exo-2-Aminobicyclo[2.2.1]heptane
-
To a solution of exo-2-azidobicyclo[2.2.1]heptane in ethanol, add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 4: Formation of this compound
-
Dissolve the crude 6-aminobicyclo[2.2.1]heptan-2-ol in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Key Purity Considerations |
| 1 | Ketone Reduction | L-Selectride® | >90% | Diastereomeric purity (endo vs. exo alcohol) |
| 2 | Azide Formation | MsCl, NaN3 | 70-85% | Presence of unreacted mesylate or elimination byproducts |
| 3 | Azide Reduction | H2, Pd/C | >95% | Complete conversion of the azide |
| 4 | Salt Formation | HCl | >95% | Removal of excess HCl |
Visualizing the Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Stereocontrol in Bicyclo[2.2.1]heptane Functionalization
Welcome to the technical support center for navigating the complexities of stereocontrol in the functionalization of bicyclo[2.2.1]heptane systems. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this privileged scaffold in their work. The rigid, strained framework of the norbornane system, while offering unique three-dimensional diversity, presents distinct challenges in achieving desired stereochemical outcomes.[1]
This resource provides in-depth, field-proven insights into common issues, framed in a practical question-and-answer format. We will delve into the mechanistic underpinnings of stereoselectivity and offer actionable troubleshooting strategies.
Fundamental Principles: Understanding the Bias
The inherent conformational rigidity of the bicyclo[2.2.1]heptane core is the primary determinant of its reactivity and stereoselectivity. Unlike flexible aliphatic rings, the fixed spatial arrangement of substituents dictates the accessibility of reagents to different faces of the molecule. The key terms to understand are exo and endo faces. The exo face is on the same side as the one-carbon bridge (C7), while the endo face is on the same side as the two-carbon bridge (C5 and C6).[2]
Reactions on the bicyclo[2.2.1]heptane skeleton generally exhibit a strong preference for exo attack. This is due to a combination of steric and electronic factors. The C7 bridge sterically hinders the endo face, making the exo face more accessible to incoming reagents.[3][4]
Troubleshooting Guide & FAQs
Here we address some of the most common challenges encountered during the functionalization of bicyclo[2.2.1]heptane scaffolds.
FAQ 1: My reaction is showing poor exo/endo selectivity. How can I improve it?
Answer: Poor exo/endo selectivity is a frequent issue and can often be traced back to the specific substrate and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Steric Hindrance: The primary driver for exo selectivity is the steric bulk of the C7 methylene bridge, which shields the endo face. If your substrate has substituents on the C5 or C6 positions, particularly in the exo orientation, this can diminish the inherent exo preference by creating steric congestion on that face as well.[3]
-
Electronic Effects: While steric effects are often dominant, electronic factors can play a significant role. For instance, in Diels-Alder reactions, interactions between the frontier molecular orbitals of the diene and dienophile can influence the transition state geometry and, consequently, the endo/exo ratio.[5]
-
Solvent and Temperature Effects: The choice of solvent can influence the transition state energies and the aggregation state of reagents, thereby affecting stereoselectivity.[6] Lowering the reaction temperature often enhances selectivity by amplifying small differences in activation energies between the two competing pathways (exo and endo attack).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor exo/endo selectivity.
FAQ 2: I am attempting a nucleophilic substitution at a bridgehead position (C1 or C4) and the reaction is not proceeding. Why?
Answer: Bridgehead positions on the bicyclo[2.2.1]heptane skeleton are notoriously unreactive towards nucleophilic substitution reactions, for both SN1 and SN2 pathways.
-
SN2 Infeasibility: The SN2 mechanism requires a backside attack on the carbon bearing the leaving group. In the case of a bridgehead carbon, the bicyclic framework completely blocks the backside, making this pathway sterically impossible.[7]
-
SN1 Instability: The SN1 mechanism proceeds through a carbocation intermediate. A carbocation at a bridgehead position is highly unstable due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead of a small bicyclic system due to severe angle strain. The ideal sp2 hybridization and planar geometry of a carbocation cannot be achieved at the constrained bridgehead, making its formation energetically prohibitive.[7][8]
Troubleshooting Strategies:
-
Alternative Synthetic Routes: Direct substitution at the bridgehead is generally not a viable strategy. Consider alternative synthetic designs where the desired functionality is introduced before the formation of the bicyclic system, for example, through a Diels-Alder reaction with a substituted dienophile.
-
Radical Reactions: In some cases, radical-mediated functionalization can be an option, as these reactions do not involve the formation of unstable carbocations or require backside attack.
FAQ 3: My epoxidation of a norbornene derivative is giving a mixture of stereoisomers. How can I achieve a stereoselective epoxidation?
Answer: Epoxidation of norbornene itself is highly exo-selective due to the steric hindrance of the endo face.[4][9][10] If you are observing a mixture of isomers, it is likely that your substrate has substituents that are influencing the stereochemical outcome.
-
Substituent Effects: A substituent at the C7-syn position (pointing towards the double bond) will sterically hinder the exo face and can lead to an increase in the proportion of the endo-epoxide.[4] The steric bulk of the substituent is directly related to the degree of endo selectivity. Conversely, a C7-anti substituent will have minimal impact on the inherent exo preference.
-
Directing Groups: A hydroxyl group on the bicyclic frame can act as a directing group, especially with reagents like m-CPBA or in metal-catalyzed epoxidations. The hydroxyl group can form a hydrogen bond with the oxidant, delivering it to the same face of the molecule, thus controlling the stereoselectivity.[11]
Data on Substituent Effects in Norbornene Epoxidation:
| C7-syn Substituent | % exo-epoxide | % endo-epoxide |
| H | >99 | <1 |
| Cl | 62 | 38 |
| Br | 45 | 55 |
| CH₃ | 6-14 | 86-94 |
| t-Bu | 0 | 100 |
Data adapted from computational studies.[4]
Experimental Protocol: Stereoselective Epoxidation of a Norbornene Derivative
This protocol provides a general method for the epoxidation of a norbornene derivative using dimethyldioxirane (DMDO), a powerful and often stereoselective oxidizing agent.[9][12]
-
Preparation of DMDO Solution: A ~0.07 M solution of DMDO in acetone can be prepared by the reaction of acetone with oxone (2KHSO₅·KHSO₄·K₂SO₄) in a buffered aqueous solution (e.g., with sodium bicarbonate). Caution: DMDO is volatile and potentially explosive in concentrated form. Always use in solution and behind a blast shield.
-
Reaction Setup: Dissolve the norbornene derivative (1.0 mmol) in a suitable solvent such as CH₂Cl₂ or acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add the prepared DMDO solution (1.2 equivalents) dropwise to the stirred solution of the norbornene derivative over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours at 0 °C.
-
Workup: Once the starting material is consumed, quench the reaction by adding a small amount of a reducing agent (e.g., a saturated solution of sodium thiosulfate). Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired epoxide.
-
Stereochemical Analysis: The exo/endo ratio of the product can be determined by ¹H NMR spectroscopy, as the chemical shifts of the epoxide protons are typically distinct for the two isomers.[13][14]
FAQ 4: I am struggling to achieve enantioselectivity in my functionalization. What are the best strategies?
Answer: Achieving high enantioselectivity in the functionalization of bicyclo[2.2.1]heptanes is a key challenge, particularly for applications in drug discovery.[1] Here are some effective strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the stereochemical outcome of a reaction. The auxiliary blocks one face of the molecule or directs the reagent to the other, leading to a single enantiomer. The auxiliary can then be cleaved to yield the desired product.
-
Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or transition metal complexes with chiral ligands) is a powerful and atom-economical approach. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[15]
-
Substrate Control: If the bicyclo[2.2.1]heptane scaffold is already chiral, its inherent chirality can be used to direct the stereochemistry of subsequent reactions at other positions. This is known as substrate-controlled diastereoselective synthesis.
Logical Relationship of Enantioselective Strategies:
Caption: Strategies for achieving enantioselectivity from an achiral substrate.
Conclusion
Mastering stereocontrol in the functionalization of bicyclo[2.2.1]heptane systems requires a deep understanding of the interplay between steric and electronic effects, reaction conditions, and the strategic use of directing groups or catalysts. This guide provides a foundational framework for troubleshooting common issues. By systematically analyzing the factors that govern selectivity, researchers can more efficiently develop robust and stereoselective syntheses of these valuable compounds.
References
- 1. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c) 1-Bromobicyclo[2.2.1]heptane is extremely unreactive in either S_N2 or.. [askfilo.com]
- 8. quora.com [quora.com]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. A DFT study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid - Google Patents [patents.google.com]
- 15. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Welcome to the technical support center for the purification of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this valuable bicyclic amino alcohol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to overcome purification challenges in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product shows low purity by HPLC analysis, with multiple unexpected peaks. What are the likely impurities and how can I remove them?
A1: Low purity in your final product can stem from several sources, primarily residual starting materials, reaction by-products, and stereoisomers.
Common Impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include bicyclo[2.2.1]hepten-2-one or a protected version of the amino alcohol.
-
Reagents: Residual reagents from the amination or reduction steps.
-
Stereoisomers: The rigid bicyclic structure of this compound gives rise to several stereoisomers, most commonly the endo and exo diastereomers. The relative orientation of the amino and hydroxyl groups can vary, leading to a mixture of isomers that may be difficult to separate.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity product.
Solutions:
-
Column Chromatography: For the removal of non-isomeric impurities like unreacted starting materials or reagents, silica gel column chromatography is often effective. A polar eluent system, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to suppress tailing of the amine, can be employed.
-
Recrystallization: If the impurity profile is minor, recrystallization can be a highly effective final purification step. For the hydrochloride salt, polar protic solvents or mixtures are generally a good starting point.
-
Preparative Chiral HPLC: When dealing with a mixture of stereoisomers, preparative chiral HPLC is the most powerful technique for their separation.
Q2: I am struggling to separate the endo and exo isomers of 6-aminobicyclo[2.2.1]heptan-2-ol. What are the best strategies?
A2: The separation of endo and exo diastereomers is a common challenge due to their similar physical properties. A multi-step approach is often necessary.
Strategies for Isomer Separation:
| Strategy | Description | Advantages | Disadvantages |
| Flash Column Chromatography | Careful optimization of the eluent system on silica gel can sometimes achieve separation. A shallow gradient and a less polar solvent system may improve resolution. | Relatively simple and scalable. | May not provide baseline separation for closely related isomers. |
| Recrystallization | Fractional crystallization can be attempted if there is a significant difference in the solubility of the isomers' hydrochloride salts in a particular solvent system. | Can be highly effective for obtaining very pure single isomers. | Can be time-consuming and may require significant material loss to achieve high purity. |
| Preparative Chiral HPLC | This is the most definitive method for separating diastereomers and enantiomers. | High resolution and can provide baseline separation of all isomers. | Can be expensive and may not be suitable for very large quantities. |
Experimental Protocol: Preparative Chiral HPLC
A method similar to that used for other bicyclic amino alcohols can be adapted.[2]
-
Column Selection: A chiral stationary phase (CSP) is crucial. A cyclodextrin-based column, such as one with a naphthylethyl carbamate-derivatized β-cyclodextrin stationary phase, has been shown to be effective for separating similar bicyclic amino alcohols.[2][3]
-
Mobile Phase: A polar organic mobile phase is often used. A mixture of acetonitrile and methanol with a small amount of an acidic or basic modifier to improve peak shape is a good starting point.
-
Method Development: Start with isocratic elution and then optimize the mobile phase composition and flow rate to achieve the best separation of your specific isomers.
Q3: My recrystallization attempts are resulting in an oil or very poor recovery. What can I do?
A3: Oiling out or poor recovery during recrystallization is a common issue, often related to the choice of solvent and the cooling rate.
Troubleshooting Recrystallization:
Caption: Troubleshooting guide for recrystallization issues.
Solutions:
-
Solvent Selection: For the hydrochloride salt, a good starting point is a mixture of a polar protic solvent where the compound is soluble at elevated temperatures (e.g., water, methanol, ethanol) and a less polar anti-solvent where it is insoluble (e.g., acetone, isopropanol, ethyl acetate). A water-acetone mixture has been successfully used for a similar bicyclic amino alcohol hydrochloride.[4]
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of an oil.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Concentration: If the solution is too concentrated, the product may crash out as an oil. If it is too dilute, recovery will be low. Experiment with different concentrations to find the optimal range.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-aminobicyclo[2.2.1]heptan-2-ol, and what are the expected impurities from this route?
A1: A common synthetic approach involves the reductive amination of bicyclo[2.2.1]heptan-2-one (norcamphor).
Synthetic Pathway and Potential Impurities:
Caption: A common synthetic route and potential impurities.
From this route, you can expect the following impurities:
-
Unreacted Norcamphor: The starting ketone may not be fully consumed.
-
Over-alkylation Products: If a primary or secondary amine is used in the reductive amination, di- or tri-alkylated by-products can form.
-
Stereoisomers: The reduction of the ketone and the addition of the amine can lead to a mixture of endo and exo isomers.
Q2: How can I confirm the stereochemistry of my purified product?
A2: The stereochemistry of bicyclic systems is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
¹H NMR Coupling Constants: The coupling constants between protons on the bicyclic ring system are highly dependent on their dihedral angles, which differ between endo and exo isomers.
-
NOESY/ROESY: 2D NMR experiments like NOESY or ROESY can show through-space correlations between protons that are close to each other, providing definitive evidence for their relative stereochemistry. For unequivocal confirmation, X-ray crystallography of a suitable crystalline derivative can be performed.[1]
Q3: What are the best practices for storing this compound to maintain its purity?
A3: As a hydrochloride salt of an amino alcohol, it is generally a stable, crystalline solid. However, to ensure long-term stability and purity, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture and carbon dioxide.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
References
Technical Support Center: Scale-Up Synthesis of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Welcome to the technical support center for the scale-up synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production of this key bicyclic amino alcohol intermediate.
The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges when moving to a larger scale. This guide is structured to address these issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to effectively diagnose and resolve problems in your own processes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control during the scale-up of this synthesis?
-
How does the stereochemical outcome of the reduction of the intermediate ketone change at a larger scale?
-
What are the common impurities observed, and how can they be minimized?
-
-
Troubleshooting Guide
-
Reaction Control & Safety
-
Q1: We are observing poor temperature control during the reduction step on a pilot scale, leading to inconsistent product quality. What are the likely causes and solutions?
-
Q2: What are the key safety considerations when handling reagents like metal hydrides or azides on a large scale for the amination step?
-
-
Stereoselectivity
-
Q3: The exo/endo ratio of our amino alcohol is inconsistent between batches. How can we improve the stereoselectivity of the reduction and amination steps?
-
-
Work-up and Product Isolation
-
Q4: We are experiencing difficulties with the phase separation during the aqueous work-up at a larger scale, leading to product loss. What can be done to improve this?
-
-
Crystallization and Purification
-
Q5: The crystallization of the final hydrochloride salt is sluggish and yields a product with variable crystalline form. How can we achieve a consistent and pure crystalline product?
-
Q6: Our final product has a persistent off-color/odor. What is the likely source, and how can we remove it?
-
-
-
Experimental Protocols
-
Protocol 1: Stereoselective Reduction of Bicyclo[2.2.1]heptan-2-one derivative
-
Protocol 2: Formation and Crystallization of this compound
-
-
References
Frequently Asked Questions (FAQs)
What are the most critical parameters to control during the scale-up of this synthesis?
When scaling up the synthesis of this compound, the most critical parameters to control are:
-
Temperature: Exothermic reactions, such as the reduction of the ketone intermediate, can lead to thermal runaways on a large scale if not properly managed. This can affect not only safety but also the stereoselectivity and impurity profile of the product.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, ensuring consistent reaction rates, and preventing localized "hot spots." Inadequate mixing can lead to incomplete reactions and the formation of byproducts.
-
Rate of Reagent Addition: The controlled addition of reactive reagents, like reducing agents, is paramount to manage the reaction exotherm and maintain optimal reaction conditions.
-
Stereocontrol: The desired stereoisomer (often the exo-amino, endo-alcohol) is critical for its use in subsequent pharmaceutical applications. Factors influencing stereoselectivity, such as the choice of reagents and reaction conditions, must be carefully optimized and controlled.[1]
-
Crystallization Conditions: The formation of the hydrochloride salt is a critical final step. Control over solvent systems, cooling rates, and seeding is necessary to ensure the desired polymorphic form and purity of the final product.[2][3]
How does the stereochemical outcome of the reduction of the intermediate ketone change at a larger scale?
The stereochemical outcome of the reduction of a bicyclo[2.2.1]heptan-2-one derivative to the corresponding alcohol can be significantly influenced by scale-up parameters. The approach of the reducing agent to the carbonyl group is sterically hindered, leading to a mixture of exo and endo alcohols.
At a laboratory scale, rapid cooling and efficient stirring can maintain a consistent temperature, favoring a specific stereochemical pathway. However, on a larger scale, less efficient heat dissipation can lead to temperature gradients within the reactor. This variation in temperature can alter the kinetic versus thermodynamic control of the reduction, resulting in a less selective reaction and a different exo/endo ratio compared to the lab-scale experiment. The choice of reducing agent is also critical; bulkier reducing agents tend to favor the formation of the exo-alcohol due to steric hindrance.
What are the common impurities observed, and how can they be minimized?
Common impurities in the synthesis of this compound can include:
-
Diastereomeric Impurities: The undesired stereoisomers of the amino alcohol. These can be minimized by optimizing the stereoselectivity of the reduction and amination steps through careful selection of reagents and reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions can leave residual ketone or other intermediates. Monitoring the reaction to completion using appropriate analytical techniques (e.g., HPLC, GC) is crucial.
-
Byproducts from Side Reactions: Over-reduction or side reactions with the solvent or other reagents can generate impurities. Maintaining strict temperature control and ensuring an inert atmosphere can mitigate these.
-
Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product. Proper drying under vacuum at an appropriate temperature is necessary to reduce them to acceptable levels.
Troubleshooting Guide
Reaction Control & Safety
Q1: We are observing poor temperature control during the reduction step on a pilot scale, leading to inconsistent product quality. What are the likely causes and solutions?
-
Causality: The reduction of a ketone using metal hydrides (e.g., sodium borohydride) is an exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation. This can cause localized "hot spots" and a general increase in the reaction temperature, which in turn can affect the stereoselectivity and lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Rate of Addition: The primary method for controlling the exotherm is to control the rate of addition of the reducing agent. Use a dosing pump for a slow, controlled addition.
-
Cooling Capacity: Ensure that the cooling system of the reactor is adequate for the scale and exothermicity of the reaction. Perform a reaction calorimetry study on a smaller scale to determine the heat of reaction and required cooling duty.
-
Solvent Choice and Concentration: A more dilute reaction mixture can help to dissipate heat more effectively. However, this may impact reaction time and throughput. The choice of solvent can also influence the reaction rate and exotherm.
-
Agitation: Ensure that the reactor's agitator is providing sufficient mixing to prevent localized temperature increases. Poor mixing can lead to a buildup of unreacted reagents, which can then react rapidly, causing a sudden temperature spike.
-
Q2: What are the key safety considerations when handling reagents like metal hydrides or azides on a large scale for the amination step?
-
Causality: Reagents like sodium borohydride or lithium aluminum hydride are highly reactive and can release flammable hydrogen gas upon contact with protic solvents or moisture. Sodium azide, another potential reagent for introducing the amine group, is highly toxic and can form explosive heavy metal azides.[4]
-
Safety Protocols:
-
Inert Atmosphere: Always handle metal hydrides and azides under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Personal Protective Equipment (PPE): Ensure that all personnel are equipped with appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[5]
-
Quenching Procedures: Develop and validate a robust quenching procedure for any excess reactive reagents. This should be done slowly and at a low temperature to control the release of gas and heat.
-
Waste Disposal: All waste containing residual hydrides or azides must be quenched and disposed of according to strict environmental and safety regulations. Never dispose of azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.
-
Static Discharge Prevention: When handling flammable solvents and powdered reagents, ensure that all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.
-
Stereoselectivity
Q3: The exo/endo ratio of our amino alcohol is inconsistent between batches. How can we improve the stereoselectivity of the reduction and amination steps?
-
Causality: The stereochemistry of the final product is determined in two key steps: the reduction of the ketone to the alcohol and the introduction of the amine group. The facial selectivity of these reactions is influenced by steric and electronic factors, which can be sensitive to reaction conditions.[1]
-
Workflow for Improving Stereoselectivity:
Caption: Workflow for troubleshooting inconsistent stereoselectivity.
-
Troubleshooting Strategies:
-
Reduction Step:
-
Choice of Reducing Agent: Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit higher stereoselectivity in favor of the exo-alcohol compared to less hindered reagents like sodium borohydride.
-
Temperature Control: As discussed, lower temperatures generally favor the kinetically controlled product, which can lead to higher stereoselectivity. Maintain a consistent low temperature throughout the addition of the reducing agent.
-
-
Amination Step:
-
Reductive Amination: If using reductive amination of the ketone, the choice of reducing agent (e.g., sodium cyanoborohydride) and the pH of the reaction can influence the stereochemical outcome.
-
Displacement Reaction: If converting the alcohol to a leaving group (e.g., mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or an azide), the stereochemistry of the alcohol will dictate the stereochemistry of the amine (with inversion of configuration, SN2). Therefore, achieving high stereoselectivity in the reduction step is paramount.
-
-
Work-up and Product Isolation
Q4: We are experiencing difficulties with the phase separation during the aqueous work-up at a larger scale, leading to product loss. What can be done to improve this?
-
Causality: Emulsion formation is a common issue during the work-up of reactions containing amines, especially on a larger scale where mixing is more vigorous. The amino alcohol product can act as a surfactant, stabilizing the emulsion.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to deprotonate the ammonium salt and minimize its solubility in the aqueous layer.
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, reducing its solubility in the aqueous layer.
-
Solvent Choice: Consider using a solvent for extraction that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) or toluene, instead of dichloromethane or ethyl acetate.
-
Centrifugation: For persistent emulsions, a centrifuge can be used to facilitate phase separation, although this may not be practical for very large scales.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can sometimes help to break the emulsion.
-
Crystallization and Purification
Q5: The crystallization of the final hydrochloride salt is sluggish and yields a product with variable crystalline form. How can we achieve a consistent and pure crystalline product?
-
Causality: The crystallization of a hydrochloride salt is a complex process that can be influenced by many factors, including supersaturation, solvent, temperature, and the presence of impurities. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge with pharmaceutical salts.[2][3]
-
Protocol for Consistent Crystallization:
Caption: A systematic approach to consistent hydrochloride salt crystallization.
-
Troubleshooting Strategies:
-
Solvent Screening: Perform a solvent screen to identify the optimal solvent or solvent mixture for crystallization. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for hydrochloride salt formation include isopropanol (IPA), ethanol, ethyl acetate (EtOAc), and mixtures thereof.
-
Control of Supersaturation: Avoid "crashing out" the product by cooling too quickly. A slow, controlled cooling profile allows for the growth of larger, more uniform crystals.
-
Seeding: Once a desired crystalline form has been identified and characterized, use a small amount of this material to seed subsequent batches. Seeding can help to control the polymorphic form and improve the consistency of the crystallization process.
-
Anti-Solvent Addition: In some cases, the addition of an "anti-solvent" (a solvent in which the product is poorly soluble) to a solution of the product can induce crystallization. This should be done slowly and with good mixing.
-
Q6: Our final product has a persistent off-color/odor. What is the likely source, and how can we remove it?
-
Causality: Off-colors or odors in the final product are often due to trace impurities that are carried through the synthesis. These can be highly colored or odorous compounds, even at very low concentrations.
-
Troubleshooting Steps:
-
Identify the Source: Review the entire synthetic process and the reagents used. Potential sources could be byproducts from side reactions, impurities in the starting materials, or degradation products.
-
Charcoal Treatment: A common method for removing colored impurities is to treat a solution of the product with activated carbon (charcoal). The charcoal is then removed by filtration before crystallization.
-
Recrystallization: One or more recrystallizations of the final product from a suitable solvent system can be very effective at removing impurities.
-
Quality of Reagents: Ensure that all starting materials and reagents are of a suitable quality and purity for the intended scale of the reaction.
-
Experimental Protocols
Protocol 1: Stereoselective Reduction of Bicyclo[2.2.1]heptan-2-one derivative
This protocol provides a general method for the stereoselective reduction of a bicyclo[2.2.1]heptan-2-one derivative to the corresponding exo-alcohol, a key intermediate.
-
Reactor Setup: Charge a suitably sized reactor with the bicyclo[2.2.1]heptan-2-one derivative and a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure of the inert gas.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C) using an appropriate cooling system.
-
Reagent Addition: Slowly add a solution of a stereoselective reducing agent (e.g., L-Selectride® in THF) to the reaction mixture via a dosing pump, maintaining the internal temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Quenching: Slowly and carefully add a quenching agent (e.g., water or a dilute acid solution) to the reaction mixture at a low temperature to decompose any excess reducing agent.
-
Work-up: Proceed with the aqueous work-up as described in the troubleshooting guide.
Protocol 2: Formation and Crystallization of this compound
This protocol outlines a general procedure for the formation and crystallization of the final hydrochloride salt.
-
Dissolution: Dissolve the crude 6-aminobicyclo[2.2.1]heptan-2-ol free base in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Acidification: Slowly add a stoichiometric amount of a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol) to the stirred solution of the free base. Monitor the pH to ensure complete salt formation.
-
Crystallization:
-
Cooling: Slowly cool the mixture to induce crystallization. A typical cooling profile might be from 50 °C to 5 °C over several hours.
-
Seeding (Optional): If a seed crystal of the desired polymorph is available, add it to the solution once it becomes slightly turbid.
-
-
Aging: Stir the resulting slurry at a low temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) to allow the crystallization to complete.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
Technical Support Center: Characterization of Bicyclic Amino Alcohols
Welcome to the technical support center for the analysis and characterization of bicyclic amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these structurally complex and pharmaceutically relevant scaffolds. Bicyclic amino alcohols present unique analytical challenges due to their rigid, three-dimensional structures, multiple stereocenters, and functional group reactivity.
This document provides troubleshooting guides and frequently asked questions (FAQs) organized by analytical technique to directly address common pitfalls encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to build robust, self-validating analytical methods.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, yet the rigidity and conformational constraints of bicyclic systems can lead to complex, overlapping spectra that are difficult to interpret. The primary challenge is the unambiguous assignment of relative stereochemistry (e.g., endo vs. exo, syn vs. anti).
Troubleshooting & FAQs: NMR
Question: My 1H NMR spectrum is crowded with overlapping multiplets, especially in the aliphatic region. How can I resolve these signals and make assignments?
Answer: This is a classic problem with bicyclic systems. The fixed spatial arrangement of protons leads to complex spin-spin coupling networks (J-coupling), often resulting in non-first-order splitting patterns.
-
Causality: Protons on the bicyclic frame are held in rigid orientations, leading to a wide range of coupling constants, including long-range couplings (e.g., 4J or "W" coupling). This complexity, combined with similar chemical environments, causes severe signal overlap.
-
Solution Workflow:
-
Increase Magnetic Field Strength: If available, re-run the sample on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz). This increases chemical shift dispersion, spreading signals out and simplifying the spectrum.
-
2D NMR is Essential: Do not rely on 1D 1H NMR alone. A 2D 1H-1H COSY (Correlation Spectroscopy) experiment is the minimum requirement. COSY reveals which protons are J-coupled, allowing you to trace out the spin systems within the molecule.[1][2]
-
Advanced 2D Techniques: For severe overlap, consider a TOCSY (Total Correlation Spectroscopy) experiment. It extends the correlations beyond direct neighbors to reveal entire spin systems, which is invaluable for identifying all protons within a specific ring or bridge.[3]
-
Question: I have assigned the proton signals using COSY, but I cannot determine the relative stereochemistry of the amino and alcohol groups (endo/exo). What is the next step?
Answer: This is the most common pitfall. J-coupling confirms connectivity, but not through-space proximity. For stereochemistry, you must use an NMR experiment that detects the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.[4]
-
Causality: The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between two protons (1/r6). This makes it extremely sensitive to internuclear distances, typically within 5 Å. By observing which protons are close in space, you can deduce the 3D structure.[1][4]
-
Recommended Experiment: A 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is required.
-
NOESY: Best for small to medium-sized molecules where you expect positive NOEs.
-
ROESY: Often better for molecules in the medium-size range where the NOE might be close to zero, as ROESY correlations are always positive.
-
Workflow Diagram: Stereochemistry Determination by NMR
Caption: NMR workflow for unambiguous structure elucidation of bicyclic amino alcohols.
Protocol: Standard NOESY Experiment
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. The solution must be free of particulate matter and paramagnetic impurities. Degassing the sample by bubbling with nitrogen or argon for 5-10 minutes can improve data quality.
-
Spectrometer Setup: Tune and shim the spectrometer as you would for a standard 1H experiment.
-
Acquisition:
-
Use a standard noesygpph pulse sequence (or equivalent) on your spectrometer.
-
Set the mixing time (d8 or mix time). This is the crucial parameter. For a small molecule (< 700 Da), start with a mixing time of 500-800 ms. Run a series of experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1.2 s) to find the optimal value for observing key correlations without spin diffusion artifacts.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This may require several hours.
-
-
Processing & Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Phase the spectrum carefully. NOESY cross-peaks should be phased oppositely to the diagonal peaks.
-
Integrate the cross-peaks. The volume of a cross-peak is proportional to 1/r6. Compare key cross-peak intensities to known, fixed distances (e.g., geminal or vicinal protons on the ring) to estimate relative distances. For an exo alcohol, you would expect a strong NOE between the carbinol proton (H-C-OH) and the adjacent bridgehead proton. For an endo alcohol, the NOE would be to the protons on the opposing bridge.[5][6]
-
Part 2: Chiral High-Performance Liquid Chromatography (HPLC)
The synthesis of bicyclic amino alcohols often yields a mixture of stereoisomers (enantiomers and diastereomers). Separating and quantifying these isomers is critical for pharmaceutical development, as different stereoisomers can have vastly different biological activities.[7][8]
Troubleshooting & FAQs: Chiral HPLC
Question: I am trying to separate the enantiomers of my bicyclic amino alcohol using a chiral column, but I see only one peak. What am I doing wrong?
Answer: This is a common starting point in chiral method development. The lack of separation means the transient diastereomeric complexes formed between your enantiomers and the chiral stationary phase (CSP) are not different enough in energy to be resolved.[9][10]
-
Causality: Chiral recognition requires multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. If the binding orientation is not optimal, no separation occurs. The mobile phase composition is critical as it mediates these interactions.
-
Solution Workflow:
-
Systematic Screening: Do not rely on a single column or mobile phase. A screening approach is most effective.[11] Screen your analyte on 3-4 CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
-
Mobile Phase Variation: For each column, test at least two mobile phase systems:
-
Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol. Vary the alcohol percentage (e.g., 95:5, 90:10, 80:20).
-
Polar Organic Mode: Acetonitrile or Methanol.
-
-
Additives are Key: For amino alcohols, additives are usually required to suppress peak tailing and improve resolution.
-
For basic amines: Add a small amount of a basic modifier like diethylamine (DEA) or butylamine (0.1% v/v) to the mobile phase.
-
For the alcohol group or if the molecule is zwitterionic: Adding an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) can sometimes help.
-
-
Try an Indirect Method: If direct separation fails, derivatize the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These can then be separated on a standard achiral column (e.g., C18).[10][12][13]
-
Workflow Diagram: Chiral HPLC Method Development
Caption: Decision workflow for developing a chiral HPLC separation method.
Protocol: Indirect Chiral Separation via Derivatization
This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) as an example CDA.[14][15]
-
Sample Preparation:
-
Dissolve ~1 mg of the bicyclic amino alcohol in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate (NaHCO₃) solution.
-
-
Reaction:
-
Vortex the mixture and heat at 40°C for 1 hour. The reaction solution should turn yellow.
-
After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase (e.g., 1:1 with 50:50 Acetonitrile:Water) before injection.
-
-
HPLC Analysis:
-
Column: Standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. For example, 10% to 90% acetonitrile over 20 minutes.
-
Detection: UV detector set at 340 nm (the absorbance maximum for the DNP derivative).
-
-
Analysis: The two enantiomers of your amino alcohol will have reacted with the L-FDAA to form L-D and L-L diastereomers. These diastereomers have different physical properties and will separate on the achiral column. The ratio of their peak areas gives the enantiomeric excess (e.e.).[14]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and investigating fragmentation patterns to support structural assignments. However, the stable, fused-ring nature of bicyclic compounds can lead to non-intuitive fragmentation behavior.
Troubleshooting & FAQs: MS
Question: My molecular ion [M+H]+ peak is very weak or completely absent in my ESI-MS spectrum. How can I confirm the mass of my compound?
Answer: A weak molecular ion is common for amino alcohols, especially under energetic ionization conditions.
-
Causality: The protonated amino alcohol is often unstable and readily loses a molecule of water (H₂O) or ammonia (NH₃) in the gas phase. This is a low-energy fragmentation pathway. The peak you observe at [M+H-18]+ is often the base peak.[16][17]
-
Solutions:
-
Use Softer Ionization: If available, try Atmospheric Pressure Chemical Ionization (APCI) or a "colder" ESI source setting. Lowering the cone voltage or capillary temperature in the ESI source can reduce in-source fragmentation and preserve the molecular ion.
-
Adduct Formation: In your sample solution, add a small amount of a salt like sodium acetate or ammonium formate. Look for adduct ions like [M+Na]+ or [M+NH₄]+. These adducts are often more stable than the protonated molecule and less likely to fragment in the source.
-
Question: How can I use MS/MS (tandem mass spectrometry) to help differentiate between stereoisomers?
Answer: While mass spectrometry is not inherently a chiral technique, it can sometimes differentiate diastereomers. Enantiomers will produce identical mass spectra.
-
Causality: Diastereomers have different spatial arrangements of atoms, which can lead to different stabilities of the precursor ions and different energy barriers for fragmentation pathways. This can result in different relative abundances of fragment ions in the MS/MS spectrum.[18]
-
Methodology:
-
Acquire MS/MS Spectra: Isolate the precursor ion (e.g., [M+H]+) for each purified diastereomer.
-
Collision-Induced Dissociation (CID): Fragment the isolated ions by colliding them with an inert gas (e.g., argon) at varying collision energies.
-
Compare Spectra: Carefully compare the resulting product ion spectra. Look for significant and reproducible differences in the ratios of major fragment ions. For example, the loss of water vs. the loss of an alkyl bridge fragment may have a different ratio for an endo isomer compared to an exo isomer due to stereoelectronic effects.
-
Table: Common Fragments for Bicyclic Amino Alcohols
| Fragment Ion | Description | Common Neutral Loss | Notes |
| [M+H-18]+ | Loss of Water | H₂O | Often the base peak. Occurs via dehydration of the alcohol.[16][17] |
| [M+H-17]+ | Loss of Ammonia | NH₃ | Less common than water loss but possible, especially with primary amines. |
| [M+H-45]+ | Alpha-Cleavage | C₂H₅N | Example of cleavage alpha to the nitrogen, forming a stable iminium ion.[16][19] |
| Varies | Ring Opening / Cleavage | CₓHᵧ | Fragmentation of the bicyclic core. Highly dependent on the specific ring system (e.g., norbornane, decalin).[20] |
Part 4: X-Ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining high-quality crystals can be a significant bottleneck.[21]
Troubleshooting & FAQs: X-Ray Crystallography
Question: My bicyclic amino alcohol is an oil or a low-melting solid and refuses to crystallize. How can I get a crystal structure?
Answer: This is a very common problem. The conformational flexibility of side chains and the strong hydrogen bonding of the amino alcohol functionality can frustrate crystal lattice formation.
-
Causality: Efficient crystal packing requires molecules to adopt a low-energy conformation that can form a highly ordered, repeating lattice. Intermolecular hydrogen bonds from both the -OH and -NH₂ groups can lead to disordered or amorphous structures if they don't form a regular pattern.
-
Solutions:
-
Salt Formation: Convert the molecule into a salt. React the basic amine with a chiral or achiral acid (e.g., tartaric acid, mandelic acid, HCl, HBr) to form an ammonium salt. The resulting ionic interactions and additional hydrogen bond donors/acceptors often promote crystallization.
-
Derivatization: React the alcohol or amine with a rigid, aromatic group. This increases the molecular weight, adds potential for π-π stacking interactions, and reduces conformational freedom. Common derivatives include benzoates, tosylates, or amides.[22] Using a derivative containing a heavy atom (e.g., a p-bromobenzoate) is highly advantageous for determining absolute stereochemistry.[22]
-
Question: I have a crystal structure, but how can I be 100% certain of the absolute stereochemistry?
Answer: The absolute configuration is determined by analyzing anomalous dispersion effects in the diffraction data. This is quantified by the Flack parameter.[23]
-
Causality: When X-rays scatter from electrons, a small phase shift occurs. This effect, known as anomalous dispersion, is different for a molecule and its non-superimposable mirror image (enantiomer). By measuring this subtle difference, the true absolute configuration can be determined.
-
Interpretation:
-
Flack Parameter ≈ 0: The assigned absolute stereochemistry is correct.
-
Flack Parameter ≈ 1: The assigned absolute stereochemistry is incorrect and should be inverted.
-
Large Uncertainty (e.g., 0.4(3)): The data is not powerful enough to make an assignment. This often happens when only light atoms (C, H, N, O) are present and Mo radiation is used. To resolve this, you either need to re-collect the data using Cu radiation or create a derivative with a heavier atom (Cl, Br, S, etc.).[22]
-
Part 5: Impurity Profiling
For drug development professionals, identifying and controlling impurities is a regulatory requirement and essential for patient safety.[24][25][26]
Troubleshooting & FAQs: Impurity Profiling
Question: What are the most common process-related impurities I should look for in the synthesis of bicyclic amino alcohols?
Answer: Impurities are highly dependent on the specific synthetic route, but common classes include:
-
Diastereomers/Enantiomers: The other stereoisomers of your target molecule are often the most significant impurities.
-
Starting Material Carryover: Unreacted starting materials.
-
Intermediates: Incompletely reacted intermediates from the synthetic sequence.
-
Over-reduction/Oxidation Products: For example, if reducing a ketone to an alcohol, the corresponding alkane (over-reduction) could be an impurity. If synthesizing from an amino acid, the corresponding amide could be present.
-
Reagent-Related Impurities: By-products from reagents used (e.g., coupling agents, protecting groups).
-
Degradation Products: The compound may be unstable under certain pH, light, or temperature conditions.
Question: My primary analytical method (e.g., reversed-phase HPLC) shows a single, pure peak. Can I be confident in my sample's purity?
Answer: Not necessarily. This is a major pitfall. A single peak only indicates purity under that specific set of analytical conditions.
-
Causality: Different classes of impurities have different physicochemical properties. A method optimized for your polar amino alcohol may not be able to resolve a non-polar, synthesis-related impurity, which might elute very early or very late. Stereoisomers will not separate on an achiral column.
-
Self-Validating Approach:
-
Orthogonal Methods: Use at least two different analytical methods that separate based on different principles. For example, complement your reversed-phase HPLC (separates by hydrophobicity) with a HILIC (Hydrophilic Interaction Liquid Chromatography) method (separates by polarity).
-
Forced Degradation Study: Intentionally stress your sample (e.g., with acid, base, peroxide, heat, light) to generate potential degradation products. Develop an HPLC method that can separate the parent peak from all generated degradant peaks. This "stability-indicating" method has a much higher probability of detecting unknown impurities.[26]
-
Use a Universal Detector: A UV detector will only see chromophoric impurities. Use a mass spectrometer or a Charged Aerosol Detector (CAD) in parallel to look for impurities that may not have a UV chromophore.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cosy,nosy | PPTX [slideshare.net]
- 3. princeton.edu [princeton.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 23. researchgate.net [researchgate.net]
- 24. veeprho.com [veeprho.com]
- 25. biomedres.us [biomedres.us]
- 26. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride Isomers
In the landscape of contemporary drug discovery, particularly in the realm of neuroscience, the conformational rigidity of the bicyclo[2.2.1]heptane scaffold has rendered it a privileged motif. Its derivatives have shown significant promise as modulators of various neurological targets, most notably the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, is implicated in a spectrum of neurological disorders, making its antagonism a compelling therapeutic strategy.[1] This guide provides an in-depth comparison of the biological activity of the endo and exo isomers of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, offering field-proven insights and supporting experimental frameworks for researchers and drug development professionals.
The stereochemical orientation of substituents on the bicyclo[2.2.1]heptane core is not a trivial structural nuance; it is a fundamental determinant of biological activity. The endo and exo isomers, differing only in the spatial arrangement of the amino and hydroxyl groups, can exhibit profoundly different pharmacological profiles. This disparity arises from the distinct ways these isomers can interact with the intricate three-dimensional architecture of a biological target's binding site. For instance, in a related phenyl-substituted bicyclo[2.2.1]heptane derivative, the endo epimer was found to be six times more potent as an analgesic than its exo counterpart, underscoring the critical role of stereochemistry in receptor engagement.[2]
Unveiling the Isomeric Potency: A Proposed Comparative Study
To definitively elucidate the structure-activity relationship (SAR) of the this compound isomers, a head-to-head comparison of their affinity for the NMDA receptor is paramount. In the absence of directly comparable public data, we propose a robust experimental plan to generate this critical information.
Stereoselective Synthesis of Isomers
The initial and most critical step is the stereoselective synthesis of the endo- and exo-6-aminobicyclo[2.2.1]heptan-2-ol. A common route involves the reduction of 6-aminobicyclo[2.2.1]heptan-2-one. The stereochemical outcome of the reduction of the ketone can be directed by the choice of reducing agent and reaction conditions. For instance, reduction with sodium borohydride typically favors the formation of the endo-alcohol, while bulkier reducing agents may favor the exo-alcohol. The resulting amino alcohols are then converted to their hydrochloride salts.
Experimental Protocols
In Vitro Radioligand Binding Assay for NMDA Receptor Affinity
This assay is a cornerstone for determining the binding affinity of a compound to a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the test compound.
Objective: To determine the inhibitory constant (Ki) of the endo and exo isomers of this compound for the NMDA receptor.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[3H]-MK-801 (radioligabeled NMDA receptor channel blocker)
-
Endo-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride
-
Exo-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride
-
Memantine (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step multiple times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the rat brain membrane preparation, [3H]-MK-801, and varying concentrations of the test compounds (endo isomer, exo isomer, or memantine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data will be used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental workflow for comparing the biological activity of the isomers.
In Vivo Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant activity and assess neuroprotection, which is a key therapeutic goal for NMDA receptor antagonists.[3]
Objective: To evaluate the in vivo neuroprotective efficacy of the endo and exo isomers.
Procedure:
-
Animal Dosing: Administer the test compounds or vehicle to groups of rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group, and the median effective dose (ED50) is determined.
Comparative Data Summary
The following table presents hypothetical, yet plausible, data based on the known structure-activity relationships of similar bicyclic compounds, illustrating the expected outcome of the proposed experiments.
| Compound | NMDA Receptor Affinity (Ki, nM) | In Vivo Neuroprotection (MES Test ED50, mg/kg) |
| Endo-isomer | 150 | 25 |
| Exo-isomer | 950 | >100 |
| Memantine | 500 | 20 |
Discussion of Expected Results and Mechanistic Insights
Based on prior findings with analogous structures, it is anticipated that the endo-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride will exhibit significantly higher affinity for the NMDA receptor (a lower Ki value) compared to the exo-isomer. This enhanced potency is likely attributable to a more favorable orientation of the amino and hydroxyl groups within the NMDA receptor's binding pocket, allowing for optimal hydrogen bonding and hydrophobic interactions. The rigid bicyclic scaffold constrains the pharmacophoric elements into a specific spatial arrangement, and the endo configuration appears to be the more complementary fit for the receptor.
The proposed in vivo data would be expected to correlate with the in vitro findings. A lower ED50 in the MES test for the endo-isomer would provide strong evidence of its superior neuroprotective effects in a living system.
The mechanism of action for these compounds as NMDA receptor antagonists involves blocking the ion channel of the receptor. Over-activation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events. By blocking this channel, these antagonists can prevent this excitotoxicity.[1][4] The downstream signaling pathway affected by NMDA receptor antagonism includes the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and survival.[3]
Caption: NMDA receptor antagonism signaling pathway.
Conclusion
The stereochemical configuration of this compound is a critical determinant of its biological activity. Based on established principles of medicinal chemistry and the pharmacology of related compounds, the endo-isomer is predicted to be a more potent NMDA receptor antagonist than the exo-isomer. The experimental framework outlined in this guide provides a clear path for validating this hypothesis and generating the necessary data to inform drug design and development efforts. For researchers in the field, a thorough understanding of these stereochemical nuances is essential for the rational design of novel and effective therapeutics targeting the NMDA receptor.
References
Definitive Structural Validation: A Comparative Guide to the Analysis of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
In the landscape of modern drug discovery and development, the rigid bicyclo[2.2.1]heptane scaffold is a privileged structural motif. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric elements, making it a valuable component in the design of novel therapeutics. The subject of this guide, 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, is a key building block embodying this principle. Its stereochemistry is a critical determinant of its biological activity and downstream application. Therefore, unambiguous structural validation is not merely a procedural step but a foundational pillar of its scientific and commercial value.
This guide provides an in-depth comparison of the preeminent method for absolute structure determination, single-crystal X-ray crystallography, with other widely used spectroscopic techniques. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[1] For a molecule with multiple stereocenters like this compound, scXRD is the only technique that can definitively establish the relative and absolute stereochemistry without ambiguity.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process requiring both skill and specialized instrumentation. The workflow is designed to ensure the highest level of accuracy and trustworthiness in the final structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystallization: The first and often most challenging step is to grow single crystals of sufficient quality (typically 0.1-0.3 mm in size).[4] This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For a hydrochloride salt like the target molecule, polar protic solvents such as methanol, ethanol, or water, or mixtures thereof, are good starting points.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[5] The positions and intensities of the diffracted spots contain the information about the crystal's internal structure.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The positions of the atoms are determined (structure solution) and then adjusted to best fit the experimental data (refinement). The final output is a detailed model of the molecule's structure.[6]
Data Presentation: What the Crystal Structure Reveals
A successful X-ray crystallographic analysis yields a wealth of precise data, typically presented in a Crystallographic Information File (CIF). The key parameters provide an unambiguous description of the molecular structure.
| Parameter | Example Value (for a related structure) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 12.1 Å, β = 98.5° | The dimensions of the repeating unit of the crystal. |
| Key Bond Lengths | C-N: ~1.48 Å, C-O: ~1.43 Å | Provides exact distances between atoms. |
| Key Bond Angles | C-C-N: ~110°, C-C-O: ~111° | Defines the geometry around each atom. |
| Torsion Angles | e.g., H-N-C-C | Describes the conformation of the molecule. |
| R-factor | < 5% | A measure of the agreement between the experimental data and the final structural model; lower is better. |
This level of detail is unattainable by other methods and is crucial for understanding receptor binding, designing derivatives, and ensuring intellectual property claims.
Complementary and Comparative Techniques
While X-ray crystallography is the definitive method, its requirement for high-quality single crystals makes it a resource-intensive technique. For routine analysis and as a precursor to crystallographic studies, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.[8]
Principles: NMR is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7] The exact frequency of absorption (chemical shift) is highly sensitive to the local electronic environment of the nucleus.
For this compound, NMR would provide:
-
¹H NMR: The number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The rigid bicyclic system would give rise to a complex but informative coupling pattern.
-
¹³C NMR: The number of unique carbon atoms, confirming the presence of the C7 skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, allowing for the complete assignment of all proton and carbon signals and confirming the overall connectivity of the molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[10]
Principles: A molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.[11]
For this compound, MS would provide:
-
Molecular Ion Peak (M+): The m/z of the intact molecular ion confirms the molecular formula (C₇H₁₄ClNO).[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.[13]
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can reveal structural motifs. For example, the loss of water (H₂O) or ammonia (NH₃) would be expected from an amino alcohol.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[14]
Principles: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).
For this compound, IR would provide:
-
O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ indicating the presence of the alcohol group.[15]
-
N-H Stretch: A medium absorption in the 3300-3500 cm⁻¹ region, characteristic of the amine group.[16] As a primary amine salt, this may appear as a broad band.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ characteristic of sp³-hybridized carbons in the bicyclic system.[16]
Comparative Analysis: Choosing the Right Tool
Each analytical technique offers a unique window into the molecular structure. The choice of method depends on the specific question being asked, the availability of the sample, and the required level of certainty.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | 3D Atomic Arrangement | Connectivity & Stereochemistry | Molecular Weight & Formula | Functional Groups |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | Solid/Liquid/Gas |
| Unambiguous Stereochemistry | Yes (absolute & relative) | Relative (often requires comparison) | No | No |
| Throughput | Low | High | High | Very High |
| Key Limitation | Requires high-quality single crystals | Complex spectra can be difficult to interpret | Fragmentation can be ambiguous | Provides limited connectivity data |
| "Self-Validating" Aspect | Low R-factor confirms model accuracy | 2D correlations confirm assignments | Isotope patterns validate formula | Characteristic peaks confirm functional groups |
A Synergistic Approach to Validation
In practice, these techniques are not used in isolation but as part of a comprehensive validation strategy. This synergistic approach ensures the highest level of confidence in the structure of a new chemical entity.
Caption: Integrated workflow for comprehensive structural validation.
Conclusion
The structural validation of this compound is a critical undertaking for any research or development program. While NMR, MS, and IR spectroscopy provide essential and complementary data to confirm the molecular formula, connectivity, and functional groups, they cannot, in isolation, provide the absolute and unambiguous three-dimensional structure. Single-crystal X-ray crystallography remains the gold standard, offering an unparalleled level of detail and certainty. By employing these techniques in a synergistic workflow, researchers can build a self-validating and irrefutable case for the structure of this and other vital chemical building blocks, thereby ensuring the integrity and success of their scientific endeavors.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. microbenotes.com [microbenotes.com]
- 8. ijirset.com [ijirset.com]
- 9. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 10. compoundchem.com [compoundchem.com]
- 11. fiveable.me [fiveable.me]
- 12. 1818847-29-8 | this compound - Capot Chemical [capotchem.com]
- 13. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 14. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 15. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 6-aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Abstract
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development, directly impacting therapeutic efficacy and patient safety. 6-aminobicyclo[2.2.1]heptan-2-ol, a chiral bicyclic amino alcohol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the precise determination of its enantiomeric purity is not merely an analytical task but a regulatory and clinical necessity. This guide provides an in-depth comparison of the principal analytical methodologies for quantifying the enantiomeric excess (e.e.) of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. We will delve into the mechanistic principles, practical implementation, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and validated protocols.
The Imperative of Enantiomeric Purity
Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) mandates strict control over the stereoisomeric composition of chiral drugs, often treating the undesired enantiomer as an impurity. For a versatile synthon like 6-aminobicyclo[2.2.1]heptan-2-ol, ensuring high enantiomeric purity at the outset prevents the propagation of stereochemical errors into the final API, a critical aspect of quality by design (QbD) in pharmaceutical manufacturing.
This guide will navigate the analytical landscape for assessing this specific molecule, focusing on the causality behind method selection and optimization.
Core Analytical Strategies: A Comparative Overview
The primary challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Therefore, successful analysis hinges on creating a transient diastereomeric interaction, which can be achieved through various techniques. The choice of method is a balance of resolution, sensitivity, speed, and the specific requirements of the analytical workflow (e.g., high-throughput screening vs. quality control release).
Below is a summary comparison of the most effective techniques.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of volatile (derivatized) analytes on a chiral column | Chemical shift non-equivalence induced by a Chiral Solvating Agent (CSA) |
| Resolution | Excellent (often > 2.0) | Very High | Moderate; dependent on field strength and agent |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 20 minutes |
| Sample Preparation | Minimal (dissolution) | Derivatization often required | Minimal (dissolution with CSA) |
| Quantitation | Highly accurate and precise | Highly accurate and precise | Less precise; suitable for high e.e. (>95%) |
| Key Advantage | Broad applicability, preparative scale potential | Unmatched resolution for volatile compounds | Rapid, non-destructive, minimal development |
| Key Limitation | CSP selection can be complex | Requires analyte volatility and thermal stability | Low sensitivity, high sample concentration needed |
Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment due to its robustness, versatility, and scalability.
The Principle of Chiral Recognition
Separation is achieved by passing the analyte over a Chiral Stationary Phase (CSP). The enantiomers of 6-aminobicyclo[2.2.1]heptan-2-ol form transient, diastereomeric complexes with the chiral selector of the CSP through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance). The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of compounds, including amino alcohols, due to their helical polymer structure that creates well-defined chiral cavities.
Experimental Workflow & Protocol
The development of a chiral HPLC method is a systematic process. The diagram below outlines the logical flow from initial screening to a validated method.
Caption: Chiral HPLC method development workflow.
Protocol: Enantiomeric Purity of 6-aminobicyclo[2.2.1]heptan-2-ol HCl
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is a highly recommended starting point.
-
Mobile Phase:
-
Normal Phase: Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The basic additive (DEA) is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the amine is in its free base form.
-
Polar Organic Mode: Acetonitrile/Methanol/Diethylamine (e.g., 50:50:0.1, v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the molecule has chromophore activity).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase. Ensure complete dissolution.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a racemic standard (a 50:50 mixture of both enantiomers). The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5 for baseline separation.
-
Quantification: Calculate the percentage of each enantiomer by the area percent method, assuming equal detector response for both enantiomers.
-
% Enantiomer 1 = (Area 1 / (Area 1 + Area 2)) * 100
-
Enantiomeric Excess (e.e.) = |% Enantiomer 1 - % Enantiomer 2|
-
Deep Dive: Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, Chiral GC offers unparalleled resolving power and sensitivity.
The Principle of Volatilization and Separation
6-aminobicyclo[2.2.1]heptan-2-ol is not sufficiently volatile for direct GC analysis due to its polar amine and hydroxyl groups. Therefore, a critical prerequisite is derivatization . This process converts the polar functional groups into non-polar, thermally stable ones. A common approach is acylation, for example, with trifluoroacetic anhydride (TFAA), which converts both the -OH and -NH2 groups into trifluoroacetyl esters and amides, respectively.
The now volatile derivative is separated on a GC column coated with a chiral stationary phase, typically a cyclodextrin derivative. The toroidal shape of cyclodextrins provides a chiral environment where one enantiomer fits more snugly, leading to stronger interactions and longer retention times.
Caption: The principle of Chiral GC analysis via derivatization.
Experimental Protocol
-
Derivatization Step:
-
Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Hexane for injection.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A column such as a Chiraldex G-TA (trifluoroacetyl-gamma-cyclodextrin) is specifically designed for this type of derivatized analyte.
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
System Suitability: Analyze a derivatized racemic standard to confirm baseline separation (Rs > 1.5).
Deep Dive: Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. It is non-separative and relies on inducing a chemical shift difference between the enantiomers.
The Principle of Diastereomeric Environment
In a standard NMR solvent, the spectra of two enantiomers are identical. However, by adding a Chiral Solvating Agent (CSA), a chiral environment is created in the NMR tube. The enantiomers of the analyte form rapidly exchanging, diastereomeric solvates with the CSA. These diastereomeric complexes are energetically different, and as a result, corresponding protons in the two enantiomers experience slightly different magnetic environments, leading to separate signals in the NMR spectrum. The integration of these distinct signals allows for direct quantification of the enantiomeric ratio.
Experimental Protocol
-
Instrumentation: High-field NMR spectrometer (≥ 400 MHz recommended for better signal dispersion).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common and effective CSA for amino alcohols.
-
Sample Preparation:
-
Dissolve ~10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3). A small amount of base (like anhydrous K2CO3) may be needed to neutralize the HCl salt and analyze the free base.
-
Acquire a standard ¹H NMR spectrum.
-
Add the CSA to the NMR tube in increasing amounts (e.g., 0.5, 1.0, 2.0 equivalents) and re-acquire the spectrum after each addition until a clear separation of a specific proton signal is observed. The protons closest to the chiral centers (e.g., the -CHOH or -CHNH2 protons) are most likely to show separation.
-
-
Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Carefully integrate both peaks.
-
Calculate the enantiomeric excess from the integration values (I1 and I2): e.e. = |(I1 - I2) / (I1 + I2)| * 100
-
Conclusion and Recommendations
The selection of an optimal analytical method for determining the enantiomeric purity of this compound is dictated by the specific analytical objective.
-
For routine Quality Control and regulatory filings, Chiral HPLC is the gold standard. Its high accuracy, precision, and established validation protocols make it the most reliable and defensible choice. The wide availability of robust polysaccharide-based columns simplifies method development.
-
When highest sensitivity and resolution are paramount, or if the analyte is part of a complex mixture that benefits from the resolving power of GC, Chiral GC is superior. However, the mandatory derivatization step adds complexity and a potential source of error.
-
For rapid, high-concentration screening where an e.e. value above 95% is expected, Chiral NMR is an excellent tool. It is non-destructive and requires minimal method development, making it ideal for quick checks in a process chemistry or research setting. Its low sensitivity, however, makes it unsuitable for trace-level impurity detection.
Ultimately, a well-equipped laboratory should consider these methods as complementary. A rapid NMR screen can confirm the success of a synthesis, while a validated HPLC or GC method provides the definitive, quantifiable data required for product release and regulatory compliance.
Comparative Biological Evaluation of 6-Aminobicyclo[2.2.1]heptan-2-ol Derivatives: A Guide for Target Prioritization and Assay Development
This guide provides a comprehensive framework for the biological evaluation of novel 6-aminobicyclo[2.2.1]heptan-2-ol derivatives. The rigid bicyclic scaffold of these compounds presents a unique three-dimensional structure that is of significant interest in medicinal chemistry for imparting conformational restraint and potentially enhancing binding affinity to biological targets.[1] This document outlines a systematic approach to assess the inhibitory potential of these derivatives against three high-value target protein classes: N-methyl-D-aspartate (NMDA) receptors, L-type amino acid transporters (LATs), and influenza neuraminidase. By comparing their hypothetical performance with established inhibitors, researchers can effectively prioritize lead compounds and streamline the early stages of drug discovery.
Rationale for Target Selection
The bicyclo[2.2.1]heptane core is a key pharmacophore in several biologically active molecules.[1] Our selection of NMDA receptors, LATs, and influenza neuraminidase as primary targets for 6-aminobicyclo[2.2.1]heptan-2-ol derivatives is based on the established activity of structurally related compounds.
-
NMDA Receptors: Derivatives of bicyclo[2.2.1]heptan-2-amine are recognized as uncompetitive antagonists of the NMDA receptor, binding within the phencyclidine (PCP) site of the ion channel.[1][2] Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic candidates.[2]
-
L-Type Amino Acid Transporters (LATs): The structurally similar compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a known inhibitor of L-type amino acid transporters, particularly LAT1.[3] These transporters are overexpressed in many cancers, supplying essential amino acids for rapid cell growth and proliferation, thus representing a key target in oncology.[3][4]
-
Influenza Neuraminidase: The development of neuraminidase inhibitors has been a cornerstone of anti-influenza therapy.[5][6] The rigid carbocyclic structure of the bicyclo[2.2.1]heptane scaffold offers a potential starting point for the design of novel sialic acid analogues that could fit into the highly conserved active site of the neuraminidase enzyme.
Comparative Inhibitory Profile
To contextualize the potential of novel 6-aminobicyclo[2.2.1]heptan-2-ol derivatives, we present a comparative analysis against well-characterized inhibitors for each target class. For the purpose of this guide, we will refer to a hypothetical derivative as Compound-A . The following tables summarize the inhibitory activities (IC50 and/or Ki values) of established drugs and provide a framework for evaluating new chemical entities.
NMDA Receptor Antagonism
Alternative Compound: Memantine
Memantine is an uncompetitive NMDA receptor antagonist approved for the treatment of Alzheimer's disease.[7] It exhibits low-affinity, voltage-dependent channel block.[7]
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| Compound-A | Rat NMDA Receptor | Radioligand Binding ([³H]MK-801) | Hypothetical Data | Hypothetical Data | N/A |
| Memantine | Rat GluN1/GluN2B | Electrophysiology | 0.28 µM | 433 nM - 100 µM | [8][9][10] |
L-Type Amino Acid Transporter (LAT1) Inhibition
Alternative Compounds: Gabapentin and 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)
Gabapentin, an anticonvulsant and analgesic, is a substrate for LAT1.[11][12] BCH is a classical, non-selective inhibitor of L-type amino acid transporters.[3]
| Compound | Target | Assay Type | IC50 | Km | Reference |
| Compound-A | Human LAT1 | [¹⁴C]-L-Leucine Uptake | Hypothetical Data | N/A | N/A |
| Gabapentin | Human LAT1 | [³H]-Gabapentin Uptake | N/A | 217-530 µM | [12] |
| BCH | Human LAT1 | [¹⁴C]-L-Leucine Uptake | 75.3 µM | N/A |
Influenza Neuraminidase Inhibition
Alternative Compound: Zanamivir
Zanamivir is a potent inhibitor of influenza A and B neuraminidases and was one of the first neuraminidase inhibitors to be developed.[13][14]
| Compound | Target | Assay Type | IC50 (Influenza A) | IC50 (Influenza B) | Reference |
| Compound-A | Influenza A & B Neuraminidase | Fluorometric (MUNANA) | Hypothetical Data | Hypothetical Data | N/A |
| Zanamivir | Influenza A & B Neuraminidase | Fluorometric/Chemiluminescent | 0.95 nM | 2.7 nM | [13][15] |
Experimental Protocols
The following section details standardized, step-by-step protocols for the in vitro evaluation of 6-aminobicyclo[2.2.1]heptan-2-ol derivatives against the identified target proteins.
NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the NMDA receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize whole rat brains in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the rat brain membrane preparation, the radioligand (+)-[3-³H]-MK-801, and varying concentrations of the test compound.[16]
-
Incubation: Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
L-Type Amino Acid Transporter (LAT1) Inhibition Assay (Cell-Based Uptake)
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells overexpressing LAT1.
Workflow Diagram:
Caption: Workflow for the cell-based LAT1 inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Seed human colon cancer cells (e.g., HT-29), which endogenously overexpress LAT1, in a 24-well plate and culture until confluent.
-
Pre-incubation: Wash the cells with a sodium-free buffer and pre-incubate with varying concentrations of the test compound.
-
Uptake Initiation: Add [¹⁴C]-L-leucine to each well to initiate the transport assay.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1 minute) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the transport by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [¹⁴C]-L-leucine uptake against the concentration of the test compound.
Influenza Neuraminidase Inhibition Assay (Fluorometric)
This enzymatic assay quantifies the inhibition of neuraminidase activity by measuring the reduction in the cleavage of a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer. Dilute the influenza virus stock to a concentration that gives a linear rate of substrate cleavage.[17]
-
Assay Setup: In a 96-well black plate, add the diluted virus and the test compound dilutions.[17]
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the neuraminidase.[17]
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[17]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[17]
-
Fluorescence Measurement: Stop the reaction by adding a high pH stop solution and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
Concluding Remarks and Future Directions
The presented guide offers a structured approach for the initial biological characterization of 6-aminobicyclo[2.2.1]heptan-2-ol derivatives against three clinically relevant protein targets. By employing the detailed protocols and comparing the generated data with established inhibitors, researchers can efficiently identify promising lead compounds. Subsequent steps in the drug discovery cascade should include selectivity profiling against related receptor subtypes and transporters, evaluation of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, assessment of in vivo efficacy in appropriate animal models. The unique conformational constraints of the bicyclo[2.2.1]heptane scaffold hold considerable promise for the development of novel therapeutics with improved potency and selectivity.
References
- 1. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 2. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment | MDPI [mdpi.com]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of Bicyclo[2.2.1]heptan-2-amine Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the mammalian central nervous system, is a prime target for therapeutic intervention in a host of neurological and neuropsychiatric disorders.[1] Over-stimulation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx, a phenomenon implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, epilepsy, and chronic pain.[1][2][3] Consequently, the development of NMDA receptor antagonists that can modulate this activity without completely disrupting normal synaptic function is a significant goal in medicinal chemistry.
The rigid bicyclo[2.2.1]heptane scaffold, also known as the norcamphor or norbornane skeleton, has emerged as a key pharmacophore for designing non-competitive antagonists that bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[1][4] This guide provides an in-depth analysis of the structure-activity relationships of a series of N-substituted bicyclo[2.2.1]heptan-2-amine analogs, offering insights into the chemical modifications that govern their binding affinity and neuroprotective effects. The objective is to furnish drug development professionals with a comparative framework, supported by experimental data, to guide the design of next-generation NMDA receptor modulators with improved therapeutic profiles.
The Bicyclo[2.2.1]heptane Core: A Scaffold for CNS Drug Discovery
The bicyclo[2.2.1]heptane framework provides a conformationally restricted and three-dimensional structure that is advantageous in drug design.[4] Its rigidity allows for a more defined orientation of functional groups, which can lead to higher specificity and affinity for the target receptor. In the context of NMDA receptor antagonists, this scaffold serves as a bioisostere for the cyclohexane ring of phencyclidine, while allowing for diverse substitutions to fine-tune pharmacological properties.[5] The exploration of this structure is part of a broader strategy to develop moderate-affinity channel blockers, which may offer an improved therapeutic window compared to high-affinity antagonists.[4]
Comparative Analysis of N-Substituted Bicyclo[2.2.1]heptan-2-amine Analogs
A study by Ates-Alagoz et al. provides a foundational dataset for understanding the SAR of this compound class.[1][6] A series of novel bicyclo[2.2.1]heptan-2-amine derivatives were synthesized and evaluated for their ability to displace the radioligand --INVALID-LINK---MK-801 from the PCP binding site of the NMDA receptor in rat brain homogenates. This competitive binding assay provides a quantitative measure of the compounds' affinity for the target site, expressed as IC₅₀ (the concentration required to inhibit 50% of radioligand binding) and Kᵢ (the inhibition constant).
The core structure under investigation consists of a 2-phenylbicyclo[2.2.1]heptan-2-amine. The primary points of modification are the phenyl ring and the N-substituent on the amine.
1. Substitution on the Phenyl Ring:
The introduction of a fluorine atom at the para-position of the 2-phenyl group was explored. Comparing compounds with and without this substitution reveals its influence on binding affinity.
-
Compound 4a (2-phenylbicyclo[2.2.1]heptan-2-amine) vs. Compound 4b (2-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine): The unsubstituted phenyl analog (4a) shows significantly higher affinity (IC₅₀ = 10.4 µM) than its fluorinated counterpart (4b), which exhibited less than 90% inhibition at a 10 µM concentration.[1] This suggests that electron-withdrawing groups on the phenyl ring may be detrimental to binding at the PCP site.
2. Variation of the N-Substituent:
A series of N-substituents, incorporating different heterocyclic rings (piperidine, morpholine, and pyrrolidine), were appended via an ethyl linker. This systematically probes the spatial and electronic requirements of the binding pocket.
-
Impact of the Heterocycle: Among the N-substituted analogs, the nature of the terminal heterocyclic ring plays a crucial role.
-
Compound 5a (N-(2-(piperidin-1-yl)ethyl)) emerged as the most potent ligand in the series, with an IC₅₀ of 7.86 µM and a Kᵢ of 5.28 µM.[1][6]
-
Compound 5e (N-(2-(pyrrolidin-1-yl)ethyl)) also demonstrated good affinity (IC₅₀ = 11.5 µM).[1]
-
In contrast, Compound 5c (N-(2-morpholinoethyl)) showed significantly weaker activity, with less than 90% inhibition at 10 µM.[1] This indicates that the oxygen atom in the morpholine ring may introduce unfavorable steric or electronic interactions within the binding site.
-
-
Combined Effect of Phenyl and N-Substitution: The detrimental effect of the 4-fluoro substitution on the phenyl ring is consistent across the N-substituted series. For instance, Compound 5b (4-fluorophenyl with N-piperidinoethyl) and Compound 5d (4-fluorophenyl with N-morpholinoethyl) both showed poor activity.[1] However, Compound 5f (4-fluorophenyl with N-pyrrolidinoethyl) retained moderate affinity (IC₅₀ = 12.3 µM), suggesting a more complex interplay between the two substitution sites.[1]
| Compound ID | 2-Phenyl Substituent | N-Substituent | % Inhibition at 10 µM --INVALID-LINK---MK-801 | IC₅₀ (µM) | Kᵢ (µM) |
| 4a | Phenyl | -H | >90% | 10.4 | 6.98 |
| 4b | 4-Fluorophenyl | -H | <90% | >10 | >6.71 |
| 5a | Phenyl | -(CH₂)₂-piperidin-1-yl | >90% | 7.86 | 5.28 |
| 5b | 4-Fluorophenyl | -(CH₂)₂-piperidin-1-yl | <90% | >10 | >6.71 |
| 5c | Phenyl | -(CH₂)₂-morpholin-4-yl | <90% | >10 | >6.71 |
| 5d | 4-Fluorophenyl | -(CH₂)₂-morpholin-4-yl | <90% | >10 | >6.71 |
| 5e | Phenyl | -(CH₂)₂-pyrrolidin-1-yl | >90% | 11.5 | 7.72 |
| 5f | 4-Fluorophenyl | -(CH₂)₂-pyrrolidin-1-yl | >90% | 12.3 | 8.26 |
Data sourced from Ates-Alagoz et al., 2011.[1]
In Vivo Neuroprotective Activity and Toxicity Profile
A key aspect of developing NMDA receptor antagonists is balancing efficacy with an acceptable safety profile. High-affinity channel blockers are often associated with significant side effects.[4] Therefore, these bicyclo[2.2.1]heptan-2-amine analogs were evaluated for their in vivo neuroprotective effects using the maximal electroshock (MES) test and for their toxicity in cell lines.
-
Neuroprotection (MES Test): The lead compound, 5a , demonstrated neuroprotective activity at a dose of 100 mg/kg.[1][6] This in vivo validation is a critical step in confirming the therapeutic potential suggested by the in vitro binding data.
-
Toxicity Studies: The toxicity of these compounds was assessed in Madin-Darby Canine Kidney (MDCK) cells (as a model for the blood-brain barrier) and N2a neuronal cells, with the FDA-approved NMDA antagonist memantine used as a comparator.[2][7][8] The results showed that the novel compounds exhibited dose-dependent toxicity at concentrations above 100 µM, with IC₅₀ values generally above 150 µM.[2][7][8] This toxicity profile is comparable to that of memantine.[2][7] Given that the therapeutic serum level of memantine is approximately 1 µM, these findings suggest that compounds like 5a , with a Kᵢ of 5.28 µM, could possess an acceptable therapeutic index.[2][7]
Experimental Protocols
To ensure scientific integrity and enable replication, detailed methodologies are crucial. The following are representative protocols for the synthesis of a lead compound and for the in vitro binding assay.
This synthesis is a multi-step process starting from norcamphor. The causality behind each step is to build the final molecule by first introducing the phenyl group, then converting the ketone to an amine, and finally adding the N-substituent.
Step 1: Synthesis of 2-phenylbicyclo[2.2.1]heptan-2-ol
-
To a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium) in dry diethyl ether, add a solution of norcamphor in dry diethyl ether dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
Rationale: A Grignard reaction is a classic and effective method for forming a carbon-carbon bond and converting a ketone (norcamphor) into a tertiary alcohol with the addition of a phenyl group.
-
Step 2: Synthesis of 2-azido-2-phenylbicyclo[2.2.1]heptane
-
To a solution of the alcohol from Step 1 in chloroform, add sodium azide.
-
Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the mixture into ice water and neutralize with sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer, and concentrate to obtain the azide.
-
Rationale: This is a nucleophilic substitution where the hydroxyl group is first protonated by the strong acid to form a good leaving group (water), which is then displaced by the azide nucleophile.
-
Step 3: Synthesis of 2-phenylbicyclo[2.2.1]heptan-2-amine (4a)
-
To a suspension of lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the azide from Step 2 in dry THF dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield the primary amine.
-
Rationale: LAH is a powerful reducing agent that efficiently reduces the azide functional group to a primary amine.
-
Step 4: Synthesis of Compound 5a
-
To a solution of amine 4a in acetonitrile, add potassium carbonate and 1-(2-chloroethyl)piperidine hydrochloride.
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final compound.
-
Rationale: This is a nucleophilic alkylation reaction where the primary amine acts as a nucleophile, displacing the chloride on the N-(2-chloroethyl)piperidine to form the final N-substituted product. Potassium carbonate acts as a base to neutralize the HCl formed.
-
This protocol is a self-validating system to determine the affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.
-
Membrane Preparation: Homogenize whole rat brains (minus cerebellum) in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in buffer and repeat the centrifugation.
-
Store the final membrane preparation at -80 °C until use.
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, 1 nM --INVALID-LINK---MK-801, and varying concentrations of the test compound in a final volume of 1 mL of 5 mM Tris-HCl buffer (pH 7.4).
-
To enhance binding, include 10 µM glutamate and 10 µM glycine in the assay buffer.
-
Define non-specific binding using 100 µM PCP.
-
Incubate the plates at room temperature for 2 hours.
-
-
Detection: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
-
Rationale: This competitive radioligand binding assay is a standard method in pharmacology. The displacement of a known high-affinity radioligand (--INVALID-LINK---MK-801) from its binding site by a test compound allows for the determination of the test compound's affinity for that same site. The inclusion of glutamate and glycine ensures the NMDA receptor channel is in an open state, making the PCP site accessible.
-
Visualizing the SAR Workflow and a Proposed Mechanism
The process of conducting a structure-activity relationship study follows a logical, iterative cycle.
Caption: Iterative workflow for SAR studies.
The bicyclo[2.2.1]heptan-2-amine analogs act as non-competitive antagonists at the NMDA receptor. Their proposed mechanism involves blocking the ion channel.
Caption: Proposed mechanism of channel blockade.
Conclusion and Future Directions
The structure-activity relationship studies of N-substituted 2-phenylbicyclo[2.2.1]heptan-2-amine analogs have identified key structural features that govern their affinity for the NMDA receptor. The data clearly indicate that:
-
An unsubstituted 2-phenyl ring is preferred over a 4-fluoro-substituted ring for higher affinity.
-
The N-substituent plays a critical role, with an N-(2-(piperidin-1-yl)ethyl) group (as in compound 5a ) providing the optimal combination of steric and electronic properties for binding among the tested analogs.
-
The lead compound 5a demonstrates a promising profile with moderate in vitro affinity, in vivo neuroprotective activity, and a toxicity profile comparable to the clinically used drug memantine.
These findings provide a solid foundation for the further design of novel NMDA receptor antagonists. Future work could explore a wider range of substituents on the phenyl ring to probe the electronic and steric tolerances of the binding pocket more thoroughly. Additionally, modifying the linker length between the bicycloheptane core and the terminal heterocycle could further optimize the interaction with the PCP site. The ultimate goal remains the development of antagonists with an optimal balance of moderate affinity and high selectivity, leading to effective therapies for neurological disorders with fewer side effects.
References
- 1. Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Routes for 6-Aminobicyclo[2.2.1]heptan-2-ol
In the landscape of pharmaceutical development and chemical research, the synthesis of structurally complex and stereochemically defined molecules is of paramount importance. The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained scaffold, is a privileged motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Among its derivatives, 6-aminobicyclo[2.2.1]heptan-2-ol stands out as a valuable building block for the synthesis of a variety of biologically active compounds.
This guide provides an in-depth comparison of various synthetic routes to 6-aminobicyclo[2.2.1]heptan-2-ol, offering a critical evaluation of their efficacy based on yield, stereoselectivity, operational simplicity, and the availability of starting materials. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.
Understanding the Stereochemical Landscape: Endo vs. Exo
A critical aspect of synthesis within the bicyclo[2.2.1]heptane system is the control of stereochemistry. Substituents can be oriented in two distinct positions: exo, pointing away from the longer bridge of the bicyclic system, and endo, pointing towards it.[1] This seemingly subtle difference in spatial arrangement can profoundly impact the biological activity of the final molecule. Therefore, synthetic routes that offer high stereoselectivity are of particular interest.
Key Synthetic Strategies
Several distinct strategies have been employed for the synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol. The most prominent among these are:
-
The Beckmann Rearrangement of Bicyclo[2.2.1]heptan-2-one Oxime: A classical approach involving the acid-catalyzed rearrangement of a ketoxime to a lactam, followed by reduction.
-
The Hofmann Rearrangement of Bicyclo[2.2.1]heptane-2-carboxamide: This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
-
Ring-Opening of Bicyclic Aziridines: A strategy that leverages the strain of a three-membered ring to introduce the amino and hydroxyl functionalities with potential for high stereocontrol.
-
Reductive Amination of a Keto-Alcohol Precursor: A direct approach to form the amine functionality from a corresponding ketone.
The following sections will delve into the specifics of each route, providing a comparative analysis to guide the synthetic chemist.
Route 1: The Beckmann Rearrangement
The Beckmann rearrangement is a well-established method for the synthesis of amides from oximes.[2] In the context of 6-aminobicyclo[2.2.1]heptan-2-ol synthesis, the route commences with the oximation of bicyclo[2.2.1]heptan-2-one (norcamphor), followed by the rearrangement of the resulting oxime to a mixture of lactams, which are then reduced.
However, the Beckmann rearrangement of unsubstituted norcamphor oxime is reported to be "unsatisfactory," proceeding in poor yield to give a mixture of the two possible lactam regioisomers: 3-azabicyclo[3.2.1]octan-2-one and 2-azabicyclo[3.2.1]octan-3-one.[3][4] This lack of regioselectivity presents a significant purification challenge and diminishes the overall efficiency of the route.
Improving Regioselectivity:
Research has shown that the regioselectivity of the Beckmann rearrangement can be influenced by substituents on the bicyclic framework. For instance, the rearrangement of the E/Z oxime of a substituted bicyclo[2.2.1]heptan-2-one, upon treatment with methanesulfonyl chloride and triethylamine, can proceed in good yield to a single lactam product.[4] This suggests that for a more efficient synthesis, a route involving a substituted starting material might be preferable, although this adds extra steps to the overall sequence.
Conceptual Workflow:
Figure 1: Conceptual workflow for the Beckmann rearrangement route.
Route 2: The Hofmann Rearrangement
The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with the loss of one carbon atom.[5] This route, when applied to the synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol, typically starts from an endo-bicyclo[2.2.1]heptane-2-carboxamide. A significant advantage of this rearrangement is that it generally proceeds with retention of configuration at the migrating carbon.
A modern variation of this reaction utilizes catalytic iodobenzene and Oxone as the oxidant in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in aqueous methanol. This catalytic procedure offers high yields under mild conditions.[6]
Stereochemical Considerations:
The stereochemistry of the final product is dictated by the stereochemistry of the starting carboxamide. Starting with endo-bicyclo[2.2.1]heptane-2-carboxamide leads to the corresponding endo-amino alcohol. This provides a reliable method for controlling the stereochemical outcome.
Conceptual Workflow:
Figure 2: Conceptual workflow for the catalytic Hofmann rearrangement route.
Route 3: Ring-Opening of Bicyclic Aziridines
The ring-opening of strained aziridines with various nucleophiles is a powerful tool in organic synthesis for the introduction of nitrogen-containing functionalities. This strategy can be applied to the synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol, typically starting from a bicyclo[2.2.1]heptene precursor. The key steps involve the stereoselective formation of an aziridine ring on the double bond, followed by regioselective ring-opening with a water equivalent.
The stereochemical outcome of both the aziridination and the ring-opening steps can be controlled, offering a potential pathway to stereochemically pure amino alcohols. The regioselectivity of the ring-opening is a critical factor and can be influenced by the nature of the substituents on the aziridine ring and the reaction conditions.[7]
Conceptual Workflow:
Figure 3: Conceptual workflow for the aziridine ring-opening route.
Route 4: Reductive Amination
Reductive amination is a direct and efficient method for the synthesis of amines from ketones or aldehydes.[8] In the context of 6-aminobicyclo[2.2.1]heptan-2-ol synthesis, this would involve the reaction of a 6-oxobicyclo[2.2.1]heptan-2-ol precursor with an amine source in the presence of a reducing agent.
The primary challenge in this approach lies in the synthesis of the keto-alcohol starting material with the desired stereochemistry. However, if a suitable precursor can be obtained, reductive amination offers a convergent and potentially high-yielding route to the target molecule.
Conceptual Workflow:
Figure 4: Conceptual workflow for the reductive amination route.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route. The data presented is based on typical yields and selectivities reported in the literature for analogous systems, as specific data for the target molecule is not uniformly available for all routes.
| Feature | Beckmann Rearrangement | Hofmann Rearrangement (Catalytic) | Aziridine Ring-Opening | Reductive Amination |
| Starting Material | Bicyclo[2.2.1]heptan-2-one | endo-Bicyclo[2.2.1]heptane-2-carboxamide | Bicyclo[2.2.1]hept-5-en-2-one | 6-Oxobicyclo[2.2.1]heptan-2-ol |
| Typical Overall Yield | Low to Moderate | High[6] | Moderate to High | Moderate to High |
| Stereoselectivity | Poor (mixture of regioisomers)[3][4] | High (retention of configuration)[6] | Potentially High | Dependent on substrate and reducing agent |
| Key Advantages | Utilizes a readily available starting material. | High yield, mild conditions, good stereocontrol. | Potential for high stereocontrol. | Direct and convergent. |
| Key Disadvantages | Poor regioselectivity, leading to difficult separations. | Requires synthesis of the carboxamide precursor. | Synthesis of the aziridine precursor can be challenging. | Synthesis of the keto-alcohol precursor can be challenging. |
| Operational Simplicity | Moderate | High | Moderate | High |
Experimental Protocols
Protocol 1: Catalytic Hofmann Rearrangement of endo-Bicyclo[2.2.1]heptane-2-carboxamide[6]
A. Synthesis of endo-Bicyclo[2.2.1]heptane-2-carboxamide:
-
To a solution of endo-bicyclo[2.2.1]heptane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the formation of the acid chloride is complete.
-
Carefully add the acid chloride solution to a cooled, concentrated solution of aqueous ammonium hydroxide.
-
Stir the mixture vigorously, then extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxamide, which can be purified by recrystallization.
B. Catalytic Hofmann Rearrangement:
-
To a solution of endo-bicyclo[2.2.1]heptane-2-carboxamide (1.0 eq) in a solvent mixture of methanol, HFIP, and water, add Oxone (3.0 eq) and iodobenzene (0.2 eq).
-
Stir the reaction mixture at 40 °C and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with dichloromethane.
-
To the filtrate, add a 5% aqueous solution of sodium thiosulfate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate.
-
Hydrolyze the carbamate under standard basic or acidic conditions to afford endo-6-aminobicyclo[2.2.1]heptan-2-ol.
Expected Outcome: This procedure is expected to provide the endo-amino alcohol in high yield with retention of stereochemistry.[6]
Product Characterization (Hypothetical Data):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.0-3.8 (m, 1H, CH-OH), 3.5-3.3 (m, 1H, CH-NH₂), 2.5-1.0 (m, 10H, bicyclic protons), 1.8 (br s, 3H, OH, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 75-70 (CH-OH), 55-50 (CH-NH₂), 45-25 (bicyclic carbons).
-
IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H stretching), 2950-2850 (C-H stretching).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₇H₁₄NO⁺, found.
Conclusion
The synthesis of 6-aminobicyclo[2.2.1]heptan-2-ol can be approached through several distinct synthetic strategies. While the Beckmann rearrangement of unsubstituted norcamphor oxime is hampered by poor regioselectivity, the catalytic Hofmann rearrangement of endo-bicyclo[2.2.1]heptane-2-carboxamide emerges as a highly efficient and stereoselective method. The aziridine ring-opening and reductive amination routes offer plausible alternatives, with their utility being largely dependent on the accessibility of the requisite stereochemically defined precursors.
For researchers seeking a reliable and high-yielding synthesis of endo-6-aminobicyclo[2.2.1]heptan-2-ol, the catalytic Hofmann rearrangement represents the current state-of-the-art. Further research into stereoselective aziridination and ring-opening methodologies, as well as the development of efficient routes to the 6-oxobicyclo[2.2.1]heptan-2-ol precursor, may provide even more versatile and powerful tools for accessing this important synthetic building block and its stereoisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes (1992) | Peter A. Hunt | 4 Citations [scispace.com]
- 5. US7994211B2 - Bicyclo[2.2.1]hept-7-ylamine derivatives and their uses - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
A Comparative Guide to the In Vitro Evaluation of Novel 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride Derivatives
Introduction: The Rationale for Investigating the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane ring system, a rigid and structurally constrained scaffold, represents a compelling starting point for the design of novel therapeutic agents. Its defined three-dimensional geometry allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets. Derivatives of this scaffold have been explored for a range of activities, including as prostaglandin D2 receptor antagonists and as non-natural amino acids that can modulate cellular transport and signaling pathways.[1][2][3] The introduction of an amino alcohol moiety, as seen in the 6-aminobicyclo[2.2.1]heptan-2-ol backbone, further enhances the potential for diverse biological interactions, including hydrogen bonding and salt-bridge formation, which are crucial for molecular recognition.
This guide addresses the critical next step after the successful synthesis of a library of novel 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride derivatives: a systematic and comparative in vitro evaluation. Given the novelty of this specific chemical series, a multi-faceted screening approach is essential to elucidate their biological potential and identify promising lead candidates. We will detail a logical workflow, from foundational toxicity profiling to hypothesis-driven functional assays, explaining the causality behind each experimental choice to empower researchers in their drug discovery efforts.
The Strategic Workflow for In Vitro Characterization
A robust preclinical evaluation of novel chemical entities begins with a tiered screening cascade. This strategy is designed to efficiently eliminate compounds with undesirable properties (e.g., high toxicity) while systematically identifying those with potent and selective biological activity. The workflow ensures that resources are focused on the most promising derivatives.
Caption: General workflow for the in vitro testing of novel compounds.
Part 1: Foundational Cytotoxicity Profiling — The Essential First Step
Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of each derivative. This step is not merely a safety check; it is fundamental to interpreting all subsequent functional data. A compound that inhibits viral replication at 10 µM might seem promising, but if it also kills the host cells at 11 µM, its therapeutic window is negligible. Cytotoxicity assays provide the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, which is a critical parameter for calculating the Selectivity Index.[4][5][6]
Comparative Experimental Design: To generate meaningful comparative data, all derivatives should be tested in parallel against a panel of cell lines. This panel should ideally include:
-
A non-cancerous cell line (e.g., HEK293, MRC-5): To establish a baseline for general toxicity.[5][6]
-
Relevant cancer cell lines (e.g., HeLa, MCF-7): If an anti-cancer effect is hypothesized.[5]
-
Host cell lines for subsequent assays (e.g., Vero for viral assays, RAW 264.7 for inflammation assays): To ensure that effects observed in functional assays are not simply artifacts of toxicity.[7][8]
Recommended Cytotoxicity Assays: A Comparison
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[5][6] | Well-established, cost-effective, high-throughput.[5] | Can be affected by compounds that alter mitochondrial respiration. |
| SRB Assay | Measures total protein content by staining with Sulforhodamine B.[4] | Less interference from compound color, good reproducibility. | Fixation step required, slightly more complex than MTT. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cell membranes.[9] | Directly measures cell death (necrosis), not just metabolic slowdown. | Less sensitive for detecting anti-proliferative effects. |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system when run with appropriate controls.
-
Cell Seeding:
-
Culture human cell lines (e.g., HEK293 for normal, HeLa for cancer) in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count exponentially growing cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in sterile water or DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (e.g., 0.1% DMSO), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Part 2: Hypothesis-Driven Functional Assays
With cytotoxicity data in hand, researchers can proceed to functional screens. The choice of assay should be guided by the structural features of the derivatives and the known activities of related compounds. The β-amino alcohol motif, for instance, is present in molecules with known antiviral, antimicrobial, and anti-inflammatory properties.[7][10]
A. Antimicrobial Activity Screening
The evaluation of antimicrobial activity is a common starting point for novel heterocyclic compounds. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[11]
Recommended Method: Broth Microdilution This method is considered a gold standard due to its quantitative nature and suitability for high-throughput screening.[12]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.
-
Dilute the culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of each derivative in MHB, typically from 64 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., Ciprofloxacin).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity. For clearer results, a viability indicator like Resazurin can be added.
B. Antiviral Activity Screening
Amino alcohol derivatives have shown promise as antiviral agents.[10] A standard initial screen involves a Cytopathic Effect (CPE) reduction assay, which measures the ability of a compound to protect host cells from virus-induced damage and death.[13]
Recommended Method: CPE Reduction Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to confluence.
-
Infection and Treatment:
-
Pre-treat the cells with non-toxic concentrations of the derivatives (determined from the cytotoxicity assays) for 1-2 hours.
-
Infect the cells with a specific virus (e.g., Herpes Simplex Virus-1, Influenza virus) at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.[8]
-
Controls: Include uninfected cells, infected/untreated cells (virus control), and infected cells treated with a known antiviral drug (positive control).
-
-
Incubation: Incubate until the virus control wells show >90% CPE.
-
Quantification: Assess cell viability using a method like the MTT assay described previously. The effective concentration 50% (EC50) is the compound concentration that provides 50% protection from virus-induced cell death.
C. Enzyme Inhibition Screening
Many drugs exert their effects by inhibiting enzymes.[14][15] Given the structural rigidity of the bicyclo[2.2.1]heptane core, these derivatives could fit into well-defined active sites of enzymes like kinases or proteases.
General Principle: An enzyme inhibition assay measures the activity of a specific enzyme in the presence and absence of the test compound. A typical assay includes the purified enzyme, its substrate, any necessary co-factors, and the inhibitor, all in a suitable buffer. The conversion of the substrate to a product (often chromogenic or fluorescent) is measured over time. The IC50 value represents the concentration of the derivative required to reduce enzyme activity by 50%.
Part 3: Data Synthesis and Comparative Analysis
The ultimate goal is to compare the derivatives within the synthesized library to identify lead candidates. This requires integrating the data from all assays.
Summarizing Quantitative Data
All quantitative data should be compiled into a single table for easy comparison. This allows for a holistic view of each compound's profile.
| Derivative ID | Structure/Substituent | Cytotoxicity IC50 (HEK293, µM) | Antimicrobial MIC (S. aureus, µg/mL) | Antiviral EC50 (HSV-1, µM) | Enzyme IC50 (Target X, µM) | Selectivity Index (SI) |
| ABC-001 | R = H | >100 | 64 | >50 | 25 | >4 |
| ABC-002 | R = 4-Cl-Ph | 75 | 8 | 12 | 1.5 | 50 |
| ABC-003 | R = 2-MeO-Ph | 92 | 32 | 5 | 41 | 18.4 |
| Control Drug | - | Varies | Varies | Varies | Varies | Varies |
Note: Data shown is hypothetical and for illustrative purposes only.
The Decisive Metric: Selectivity Index (SI)
The most critical calculation for comparing derivatives is the Selectivity Index (SI). It provides a quantitative measure of a compound's therapeutic window. A higher SI value indicates a more promising candidate, as it suggests the compound is effective against the target at concentrations far below those at which it is toxic to normal cells.[6]
SI = (IC50 in normal cells) / (EC50 or MIC in functional assay)
Caption: Relationship between cytotoxicity, potency, and the Selectivity Index.
From the hypothetical data above, derivative ABC-002 would be prioritized for further investigation due to its potent enzyme inhibition (IC50 = 1.5 µM) and high Selectivity Index (SI = 50), indicating a wide margin between its effective and toxic concentrations.
Conclusion
The in vitro evaluation of novel this compound derivatives requires a systematic, multi-tiered approach. By first establishing a foundational cytotoxicity profile and then proceeding to hypothesis-driven functional screens, researchers can efficiently gather the necessary data for a robust comparison. The calculation of the Selectivity Index is a crucial step that integrates potency and toxicity data, enabling the objective identification of derivatives with the most promising therapeutic potential. This structured methodology provides a clear and logical path from a newly synthesized library to the selection of viable hit-to-lead candidates for further development.
References
- 1. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. blog.biobide.com [blog.biobide.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No. 1818847-29-8), ensuring the safety of laboratory personnel and compliance with environmental regulations.[1] The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear and actionable framework for your laboratory's waste management plan.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
These classifications, identified by the Globally Harmonized System (GHS), dictate the stringent handling and disposal protocols necessary to mitigate risk. The primary operational risk involves exposure during the handling and segregation of the waste. Ingestion, inhalation of dust, or direct contact with skin and eyes can lead to immediate health effects. Therefore, the disposal procedure is designed to minimize these exposure pathways.
| Hazard Classification | GHS Code | Implication for Disposal |
| Acute Toxicity 4 (Oral) | H302 | Prevents accidental ingestion through strict handling protocols.[1] |
| Skin Irritant 2 | H315 | Requires the use of appropriate gloves and lab coat to prevent skin contact.[1] |
| Eye Irritant 2 | H319 | Mandates the use of safety goggles or a face shield.[1] |
| STOT SE 3 (Respiratory) | H335 | Necessitates handling in a well-ventilated area or chemical fume hood to avoid inhaling dust.[1] |
Personnel Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable. Before beginning the disposal process, ensure the following are correctly worn:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required.[2][3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is mandatory to protect against skin contact.[2][3]
-
Respiratory Protection: If there is a risk of generating dust and ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound (solid), contaminated labware, and aqueous solutions.
Caption: Decision workflow for the disposal of this compound.
-
Work Area: Conduct all handling of the solid compound within a chemical fume hood to prevent the inhalation of any dust.[1]
-
Waste Collection:
-
Carefully sweep up any remaining solid this compound. Avoid generating dust.
-
Collect all disposables that have come into contact with the chemical, such as weighing paper, contaminated gloves, and paper towels, as hazardous waste.[4]
-
-
Containerization:
-
Place the collected solid waste into a designated, properly labeled "Hazardous Waste" container.[5] This container must be made of a material compatible with the chemical and have a secure, screw-top lid.[6]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Harmful if Swallowed).[5][6]
-
-
Prohibition: Do not dispose of aqueous solutions containing this compound down the drain.[4][7] The ecological effects are not fully characterized, and discharging into the sewer system must be avoided.[1]
-
Waste Collection: Collect all aqueous solutions in a designated "Aqueous Hazardous Waste" container.[4]
-
Segregation: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[2][6] Keep aqueous waste separate from solvent-based waste.
-
Containerization: The container must be leak-proof, have a secure cap, and be clearly labeled with its contents, including the chemical name and approximate concentration.[6]
-
Disposable Labware: Items such as pipette tips and plastic tubes that are contaminated with the compound should be placed in the solid hazardous waste container.[4]
-
Non-Disposable Labware (e.g., Glassware):
-
Decontaminate glassware by rinsing it with a suitable solvent, such as ethanol or isopropanol, followed by water.
-
Crucially, this rinsate must be collected as hazardous liquid waste. [4] The initial rinse should be collected in the "Aqueous Hazardous Waste" container.
-
After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.
-
Waste Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA.[5][6] This area must be at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[6][8]
-
Secondary Containment: It is best practice to store waste containers within a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[7]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically six to twelve months, depending on institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][8][9] Never move hazardous waste to another laboratory or unapproved storage area.[5]
Spill Management
In the event of a spill, immediate and correct action is crucial:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite.[1]
-
Cleanup:
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific emergency procedures.
By adhering to these detailed procedures, you contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full compliance with all regulatory requirements.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No: 1818847-29-8). As a compound used in research and development, particularly in the synthesis of novel chemical entities, a thorough understanding of its hazard profile is critical to ensuring the safety of all laboratory personnel. This document is designed to provide a comprehensive, step-by-step framework for its safe management, grounded in established safety protocols and the specific data associated with this chemical.
Understanding the Risks: Hazard Profile
Before handling any chemical, it is imperative to understand its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
-
H302: Harmful if swallowed: Indicates acute oral toxicity.
-
H315: Causes skin irritation: Direct contact can lead to skin irritation.[1]
-
H319: Causes serious eye irritation: Poses a significant risk to eye health upon contact.[1]
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1]
The presence of the GHS07 pictogram (Exclamation Mark) and the "Warning" signal word on the safety data sheet (SDS) immediately alert the user to these moderate but significant hazards.[1]
The First Line of Defense: Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required equipment, with detailed explanations in the subsequent sections.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving for extended procedures. | Protects against skin irritation (H315). Nitrile offers robust chemical resistance. |
| Eye Protection | Chemical splash goggles conforming to EU standard EN 166 or NIOSH-approved. | Prevents serious eye irritation (H319) from splashes or airborne particles.[1] |
| Skin & Body | Fully-fastened laboratory coat. | Protects skin and personal clothing from contamination and direct contact (H315). |
| Respiratory | Required when handling outside a fume hood or when dust generation is likely. A NIOSH-approved N95 respirator or equivalent is recommended. | Mitigates the risk of respiratory tract irritation (H335) from inhaling fine particles.[2] |
Hand Protection: Preventing Dermal Exposure
The primary risk of dermal exposure is skin irritation (H315).[1] Standard disposable nitrile gloves provide an effective barrier.
-
Selection: Choose nitrile gloves with a minimum thickness of 5 mil for adequate protection and dexterity.
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Donning and Doffing: Use proper technique to remove gloves to avoid contaminating your hands.[1] After removal, dispose of them in the designated hazardous waste container and immediately wash your hands thoroughly.[1]
-
Double-Gloving: For procedures involving larger quantities or longer durations, double-gloving is a prudent measure to enhance protection.
Eye and Face Protection: Shielding from Serious Irritation
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.[1]
-
Mandatory Equipment: Chemical splash goggles are required. Standard safety glasses with side shields do not provide a complete seal and are insufficient to protect against fine dust or splashes.
-
Emergency Preparedness: Ensure that an eyewash station is immediately accessible and has been tested. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]
Skin and Body Protection
A standard, fully-fastened laboratory coat is required to protect the skin on the arms and body and to prevent contamination of personal clothing.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[1] For all laboratory work, long pants and closed-toe shoes are a minimum requirement to protect against spills and physical hazards.[5]
Respiratory Protection
The risk of respiratory irritation (H335) arises from the potential to inhale the powdered compound.[1]
-
Primary Engineering Control: The safest practice is to handle this solid exclusively within a certified chemical fume hood. This engineering control is designed to contain and exhaust airborne contaminants.
-
When a Respirator is Needed: If procedures must be conducted outside of a fume hood (e.g., weighing small quantities on an open bench), a NIOSH-approved N95 particulate respirator is necessary to prevent inhalation of airborne dust.[2][6]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
Storage Requirements
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][7] It should be kept away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be disposed of as hazardous chemical waste.[8] Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be placed in a designated hazardous waste container.[8]
-
Procedure: Ensure all waste is handled by licensed waste carriers in accordance with local, state, and federal regulations.[1]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, minimizing exposure risks and ensuring a secure laboratory environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.de [fishersci.de]
- 4. fishersci.ch [fishersci.ch]
- 5. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
